Nicotinic Acid Acyl-beta-D-glucuronide
Descripción
BenchChem offers high-quality Nicotinic Acid Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinic Acid Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLIYOEGIYOQP-QIDQEODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nicotinic acid acyl-beta-D-glucuronide metabolic pathway
Technical Guide: Nicotinic Acid Acyl- -D-Glucuronide Metabolic Pathway
Executive Summary & Metabolic Context
Nicotinic acid (NA), while essential for NAD/NADP biosynthesis, exhibits complex pharmacokinetics when administered at pharmacological doses (e.g., for dyslipidemia). Its metabolism is characterized by two distinct high-capacity and low-capacity systems.
While the glycine conjugation pathway (forming nicotinuric acid) and amidation pathway (forming nicotinamide) are the dominant clearance routes, the glucuronidation pathway represents a critical minor route. The formation of Nicotinic acid acyl-
Key Metabolic Distinction
-
Major Pathway (Detoxification): Conjugation with glycine by glycine N-acyltransferase (GLYAT) to form Nicotinuric Acid (NUA).
-
Minor Pathway (Potential Bioactivation): Conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form Nicotinic acid acyl-
-D-glucuronide (NA-Gluc).
Chemical Identity & Biosynthesis
Chemical Structure
Unlike nicotine (which forms an N-glucuronide on the pyridine ring), nicotinic acid forms an acyl-glucuronide (ester glucuronide) at the carboxylic acid moiety.
| Property | Detail |
| IUPAC Name | 1-O-(Pyridine-3-carbonyl)- |
| Formula | C |
| Molecular Weight | 299.23 g/mol |
| Linkage Type | Ester (Acyl) linkage at C1 of glucuronic acid |
| Stability | Labile at alkaline pH; susceptible to |
Enzymology
The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver endoplasmic reticulum.
-
Substrate: Nicotinic Acid + Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Enzyme Isoforms: While specific isoform mapping for NA is less extensively characterized than for other drugs, carboxylic acid glucuronidation is typically mediated by UGT1A3 , UGT1A9 , and UGT2B7 .
-
Reaction: Nucleophilic attack of the carboxylate oxygen of NA onto the C1 anomeric carbon of UDPGA.
Pathway Diagram
The following diagram illustrates the competition between glycine conjugation and glucuronidation, highlighting the reactive nature of the acyl-glucuronide.
Caption: Competitive metabolic pathways of Nicotinic Acid. The acyl-glucuronide pathway represents a potential bioactivation route leading to protein adducts.
Chemical Reactivity & Toxicology
Researchers must handle NA-Gluc with care due to its inherent chemical instability, a trait shared by many carboxylic acid drug metabolites (e.g., diclofenac glucuronide).
The "Acyl Glucuronide Hypothesis"
Acyl glucuronides are electrophilic. Under physiological conditions (pH 7.4), they can undergo:
-
Hydrolysis: Releasing the parent drug (futile cycle).
-
Intramolecular Acyl Migration: The drug moiety migrates from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to
-glucuronidase and can be long-lived. -
Covalent Binding: The acyl group can be transferred to nucleophilic residues (Lysine, Cysteine) on proteins (e.g., albumin, liver enzymes), forming "drug-protein adducts."
Relevance to Niacin: While niacin hepatotoxicity is rare at low doses, high-dose sustained-release formulations can saturate the high-affinity glycine pathway (GLYAT), shunting more flux toward the lower-affinity UGT pathway, thereby increasing exposure to the reactive acyl-glucuronide.
Experimental Protocols
In Vitro Enzymatic Synthesis (Microsomal Incubation)
This protocol generates NA-Gluc for use as an analytical standard or for mechanistic studies.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
Nicotinic Acid (10 mM stock in buffer)
-
UDPGA (Cofactor, 50 mM stock)
-
Alamethicin (Pore-forming peptide to access luminal UGTs)
-
MgCl
(100 mM) -
Buffer: 100 mM Tris-HCl or Phosphate Buffer (pH 7.4)
Step-by-Step Workflow:
-
Activation: Mix HLM (final 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in buffer. Keep on ice for 15 min.
-
Pre-incubation: Add MgCl
(final 5 mM) and Nicotinic Acid (final 100–500 µM). Pre-warm at 37°C for 5 min. -
Initiation: Add UDPGA (final 5 mM) to start the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Timepoint: 60–120 minutes (Acyl-glucuronides are unstable; do not over-incubate).
-
-
Termination: Add 1 volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.
-
Note: Acidification stabilizes the acyl-glucuronide.
-
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Supernatant is ready for LC-MS.
LC-MS/MS Analytical Method
System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 2% B; 1-5 min: 2% -> 40% B; 5-6 min: 95% B. |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (or Negative depending on sensitivity) |
| MRM Transition | 299.2 -> 124.0 (Loss of glucuronic acid moiety -176 Da) |
| Retention Time | NA-Gluc will elute after Nicotinic acid but before less polar metabolites. |
Critical Analytical Note: Always maintain samples at 4°C and slightly acidic (pH 3-5). Neutral or basic pH causes rapid hydrolysis or migration of the acyl group, invalidating quantitation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the enzymatic synthesis and analysis of NA-Gluc, emphasizing stability controls.
References
-
Nicotine and Cotinine Glucuronidation (Contextual)
- Glucuronidation of Nicotine and Cotinine by UGT2B10.
- Source: AACR Journals.
-
General Carboxylic Acid Glucuronidation
- Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms.
- Source: PubMed (Drug Metab Dispos).
-
Acyl Glucuronide Reactivity
- Acyl Glucuronide and Coenzyme A Thioester Metabolites... Layering Chemistry with Reactive Metabolism and Toxicology.
- Source: PubMed (Chem Res Toxicol).
-
Niacin Metabolism & Pharmacokinetics
- Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS.
- Source: PMC (NIH).
-
Reference Standard Availability
- Nicotinic acid-acyl-beta-D-glucuronide Reference M
- Source: Axios Research / Molsyns.
Pharmacokinetics of Niacin Metabolism: The Conjugation Pathways
This in-depth technical guide examines the pharmacokinetics of niacin (nicotinic acid) metabolism, with a critical focus on its Phase II conjugation pathways.
Focus: Glycine Conjugation vs. Glucuronidation
Executive Summary
Niacin (Nicotinic Acid, NA) metabolism in humans is characterized by two distinct, capacity-limited pathways:
-
The Amidation Pathway (High Capacity, Low Affinity): Formation of nicotinamide (NAM) and subsequent conversion to N-methyl-nicotinamide (MNA) and pyridone derivatives (2PY, 4PY).
-
The Conjugation Pathway (Low Capacity, High Affinity): Direct conjugation of the carboxylic acid moiety.
Crucial Pharmacokinetic Distinction: While many carboxylic acid drugs undergo extensive glucuronidation via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides, niacin exhibits a unique preference for glycine conjugation in humans. The primary Phase II metabolite is Nicotinuric Acid (NUA) , formed by glycine N-acyltransferase (GLYAT).
Niacin Glucuronide (Nicotinic Acid Glucuronide, NAG) is a minor or trace metabolite in humans. Its formation is kinetically suppressed by the high affinity of the glycine conjugation pathway. This guide details the pharmacokinetics of this conjugation system, the analytical strategies to distinguish these metabolites, and the clinical implications of the "glucuronide-sparing" metabolic route.
Metabolic Landscape: The Competition for Conjugation
The pharmacokinetic fate of niacin is determined by the competition between amidation and conjugation. At physiological doses, amidation dominates. At pharmacological (lipid-lowering) doses (>1g/day), the high-affinity glycine pathway becomes saturated, leading to a non-linear accumulation of unmetabolized niacin and the potential formation of minor acyl glucuronides.
Pathway Visualization
The following diagram illustrates the metabolic divergence, highlighting the dominance of Nicotinuric Acid (NUA) over the theoretical Niacin Glucuronide (NAG).
Figure 1: Niacin metabolic pathways illustrating the dominance of Glycine Conjugation (Green) over Glucuronidation (Red).
Pharmacokinetic Profile of Niacin Conjugates
Because Niacin Glucuronide (NAG) is present only in trace amounts (often below the Lower Limit of Quantification, LLOQ), the pharmacokinetic parameters of the conjugation pathway are defined by Nicotinuric Acid (NUA) . Understanding NUA kinetics provides the baseline for investigating potential glucuronide formation in pathological states (e.g., renal failure).
Comparative Pharmacokinetic Parameters (Human, 2g ER Dose)
| Parameter | Niacin (Parent) | Nicotinuric Acid (Major Conjugate) | Niacin Glucuronide (Minor Conjugate) |
| Cmax (µg/mL) | 9.3 ± 4.1 | 4.5 ± 2.0 | < LLOQ (Trace) |
| Tmax (h) | 4.6 (Median) | 4.6 (Median) | N/A |
| Half-life (t½, h) | 0.9 ± 0.4 | 1.3 ± 0.6 | Unknown (Likely short) |
| AUC₀₋ₜ (µg[1]·h/mL) | 26.2 ± 12.5 | 15.8 ± 6.2 | Negligible |
| Renal Excretion (% Dose) | ~3% | ~12% | < 1% |
| Primary Enzyme | N/A | GLYAT (Mitochondrial) | UGTs (Microsomal) |
Key Insight: The Tmax of the conjugate (NUA) closely mirrors the parent drug, indicating rapid, flow-limited formation. The absence of significant glucuronide suggests that GLYAT affinity (Km) is significantly lower (higher affinity) than that of hepatic UGTs for niacin.
The "Glucuronide-Sparing" Effect
The preferential formation of NUA is clinically advantageous.
-
Acyl Glucuronide Toxicity: Carboxylic acid drugs that form acyl glucuronides (e.g., diclofenac) carry a risk of idiosyncratic toxicity. Acyl glucuronides are reactive electrophiles that can covalently bind to proteins via transacylation.
-
Niacin Safety: By shunting metabolism through the stable glycine conjugate (NUA), niacin avoids the formation of reactive acyl glucuronides, potentially reducing the risk of immune-mediated hepatotoxicity compared to other carboxylic acid drugs.
Bioanalytical Methodology: Detecting the Elusive Glucuronide
To confirm the presence or absence of Niacin Glucuronide in clinical samples, a rigorous LC-MS/MS workflow is required. The method must separate the isobaric or structurally similar metabolites and achieve high sensitivity.
Experimental Protocol: Targeted Metabolite Profiling
Objective: Differentiate Niacin Glucuronide (NAG) from Nicotinuric Acid (NUA) and Nicotinamide metabolites.
Step-by-Step Workflow:
-
Sample Preparation:
-
Matrix: Human Plasma (200 µL) or Urine (50 µL).
-
Protein Precipitation: Add 600 µL Acetonitrile (containing stable isotope internal standard, e.g., Niacin-d4).
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Evaporation: Dry supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A.
-
-
LC-MS/MS Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (to retain polar conjugates).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes (HILIC mode).
-
-
Mass Spectrometry Transitions (MRM):
-
Niacin (Parent): m/z 124.0 → 80.1 (Positive Mode).
-
Nicotinuric Acid (NUA): m/z 181.0 → 79.0 (Glycine loss).
-
Niacin Glucuronide (Target):
-
Precursor: m/z 299.0 (Niacin [123] + Glucuronic Acid [176]).
-
Product Ion: m/z 124.0 (Loss of neutral glucuronic acid, -176 Da).
-
Confirmation: m/z 299.0 → 113.0 (Glucuronide fragment).
-
-
Analytical Decision Tree (DOT Diagram)
Figure 2: Analytical workflow for the detection and confirmation of Niacin Glucuronide.
Clinical Implications & Toxicology[2][3]
The Safety of Glycine Conjugation
The dominance of the NUA pathway is a key safety feature of niacin.
-
Mechanism: GLYAT (Glycine N-acyltransferase) is located in the mitochondria. It efficiently couples niacin to glycine, producing a water-soluble, non-reactive metabolite (NUA) that is rapidly excreted by the kidneys.
-
Contrast with Glucuronidation: If niacin were primarily metabolized by UGTs, the resulting acyl glucuronide could undergo:
-
Hydrolysis: Releasing parent drug (futile cycle).
-
Acyl Migration: Rearrangement to form isomers that bind irreversibly to plasma proteins (haptens), potentially triggering immune responses.
-
Saturation Kinetics
At high doses (>2g/day), the glycine pathway (NUA formation) saturates. This leads to:
-
Increased free niacin plasma concentrations (causing flushing via GPR109A).
-
Diversion to the amidation pathway (NAM -> MNA -> 2PY).
-
Potential for Minor Glucuronidation: Only under these saturation conditions might trace levels of niacin glucuronide be detectable, though still clinically insignificant compared to NUA.
References
-
Pharmacokinetics of Niacin and Metabolites (Extended-Release)
- Title: Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formul
- Source: Int J Clin Pharmacol Ther. 2002.
-
URL:[Link]
-
LC-MS/MS Quantific
- Title: Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS.
- Source: J Chromatogr B Analyt Technol Biomed Life Sci. 2012.
-
URL:[Link]
-
Niacin Metabolic P
-
Acyl Glucuronide Toxicity Mechanisms
- Title: Acyl glucuronides: drug-protein adducts and immune-medi
- Source: Chem Res Toxicol. 2006.
-
URL:[Link]
-
Glycine Conjug
- Title: Glycine conjugation: the metabolic pathway of choice for small carboxylic acids?
- Source: Xenobiotica. 2010.
-
URL:[Link]
Sources
Acyl Glucuronide Toxicity Mechanism of Nicotinic Acid
A Technical Guide for Drug Development Scientists
Executive Summary
Nicotinic acid (NA), while a potent lipid-modifying agent, exhibits a complex toxicity profile at high doses, primarily manifesting as hepatotoxicity.[1] This guide dissects the molecular toxicology of NA, focusing on the metabolic shunting hypothesis .
At therapeutic doses, the high-affinity glycine conjugation pathway saturates, forcing metabolic flux toward low-affinity, high-capacity glucuronidation.[1] This results in the formation of Nicotinic Acid Glucuronide (NAG) , a reactive 1-β-O-acyl glucuronide. This guide details the mechanism by which NAG and its isomers form covalent protein adducts, the concurrent depletion of free Coenzyme A (CoA), and provides validated protocols for assessing these risks in preclinical development.
Part 1: Metabolic Partitioning & The "Shunting" Mechanism
The toxicity of nicotinic acid is inextricably linked to its non-linear pharmacokinetics.[1] The liver processes NA via two competing pathways with distinct kinetic parameters.[1][2]
The Dual Pathway Model
-
Amidation (Glycine Conjugation):
-
Esterification (Glucuronidation):
Saturation Kinetics
As the dose increases (e.g., >1g/day in sustained-release formulations), the pool of available glycine or the GLYAT enzyme capacity becomes saturated. This "spillover" effect shunts free nicotinic acid toward the UGT pathway, exponentially increasing the concentration of NAG.[1]
Figure 1: The metabolic bifurcation of Nicotinic Acid.[1][2][3] Note the direct glucuronidation versus the CoA-dependent glycine pathway.
Part 2: Molecular Toxicology of Acyl Glucuronides
Acyl glucuronides (AGs) like NAG are not inert metabolites.[1] They are soft electrophiles capable of modifying host proteins through two distinct mechanisms.[1]
Mechanism A: Acyl Migration & Glycation
Under physiological pH (7.4), the 1-β-O-acyl group of NAG is unstable. It undergoes intramolecular rearrangement, migrating to the 2, 3, and 4-hydroxyl positions of the glucuronic acid ring.
-
Consequence: These isomers are resistant to
-glucuronidase hydrolysis (which is specific to -1 linkages), leading to accumulation in the plasma/bile. -
Reaction: The open-chain aldehyde form of the glucuronic acid (accessible in the isomers) reacts with lysine residues on proteins (e.g., Albumin) to form Schiff bases , which stabilize via Amadori rearrangement.
Mechanism B: Transacylation (Direct Adducts)
The carbonyl carbon of the acyl glucuronide is susceptible to nucleophilic attack by protein residues (Cysteine-SH, Lysine-NH2).[1]
-
Result: The glucuronic acid moiety is displaced, and the nicotinyl group is covalently attached to the protein.
-
Immunogenicity: These "haptenized" proteins can trigger immune-mediated hepatotoxicity, although for Niacin, the toxicity is often intrinsic/dose-dependent, suggesting direct cellular stress over hypersensitivity.[1]
The CoA Depletion Factor
While NAG reactivity is critical, the formation of NAG and the saturation of the glycine pathway also sequester free Coenzyme A (CoA).
-
Mitochondrial Impact: Depletion of mitochondrial CoA inhibits
-oxidation of fatty acids.[1] -
Clinical Correlate: This manifests as microvesicular steatosis, a hallmark of niacin hepatotoxicity.[1][4]
Figure 2: Chemical instability of Nicotinic Acid Glucuronide leading to covalent protein modification.
Part 3: Experimental Protocols
To validate these mechanisms in a drug development setting, the following protocols are recommended. These avoid generic steps and focus on capturing the transient AG species.
Protocol: Enzymatic Biosynthesis of NAG
Chemical synthesis of AGs is difficult due to ester instability.[1] Enzymatic generation is preferred for mechanistic studies.[1]
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT2B7).[1]
-
Alamethicin (pore-forming peptide to access luminal UGTs).[1]
-
UDP-Glucuronic Acid (UDPGA).[1]
-
Saccharolactone (to inhibit
-glucuronidase).[1]
Workflow:
-
Activation: Incubate HLM (1 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.
-
Incubation: Mix Activated HLM, Nicotinic Acid (1 mM), MgCl2 (10 mM), and Saccharolactone (5 mM) in Phosphate Buffer (pH 7.4).
-
Start: Initiate with UDPGA (5 mM). Incubate at 37°C for 60-120 mins.
-
Stop: Quench with ice-cold Acetonitrile containing 1% Formic Acid (stabilizes the acyl glucuronide).
-
Validation: Analyze supernatant via LC-MS/MS (Negative mode). Look for the parent loss and the +176 Da glucuronide shift.[1]
Protocol: AG Trapping Assay (Half-Life & Reactivity)
Determines the "Chemical Instability Constant" (
Rationale: This assay measures how quickly NAG degrades or reacts, a proxy for toxic potential.[1]
| Parameter | Condition |
| Buffer System | Potassium Phosphate (100 mM), pH 7.4 |
| Temperature | 37°C (Physiological) |
| Trapping Agent | Potassium Cyanide (KCN) or Methoxylamine |
| Detection | HPLC-UV or LC-MS |
Steps:
-
Isolate NAG from the biosynthesis step (via semi-prep HPLC) or use synthesized standard.[1]
-
Incubate NAG (100 µM) in buffer at 37°C.
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
Quantification: Measure the disappearance of the 1-β isomer and the appearance of positional isomers (2/3/4-O-acyl).
-
Adduct Confirmation: Run a parallel incubation with N-acetyl-lysine (peptide mimic). Look for the formation of the nicotinyl-lysine adduct mass.
Part 4: Data Summary & Risk Assessment
When evaluating carboxylic acid drugs, use the following risk matrix based on the data generated above.
| Metric | Low Risk | High Risk (Niacin-like) |
| Daily Dose | < 10 mg | > 1000 mg |
| Metabolic Pathway | >90% Stable Conjugate | Significant Acyl Glucuronide (>10%) |
| AG Half-Life ( | > 5 hours (Stable) | < 1 hour (Highly Reactive) |
| Covalent Binding | < 50 pmol/mg protein | > 500 pmol/mg protein |
Conclusion for Niacin: Nicotinic acid represents a "High Dose, Reactive Metabolite" risk.[1][4] The toxicity is not solely due to the presence of NAG, but the magnitude of flux through the pathway caused by the saturation of the safer glycine route. Drug candidates showing similar "shunting" to AG pathways at therapeutic doses should be flagged for potential hepatotoxicity.[1]
References
-
Mechanisms of Acyl Glucuronide Reactivity Regan, S. et al.[1] "Acyl Glucuronides: The Good, the Bad, and the Ugly of Drug Metabolism." Chemical Research in Toxicology. [Link][1][5]
-
Nicotinic Acid Metabolism and Hepatotoxicity Al-Jalay, B. et al.[1] "Niacin Metabolism and the Role of Glycine Conjugation."[1][2][4][6] Drug Metabolism and Disposition. [Link]
-
Covalent Binding of Acyl Glucuronides Shipkova, M. et al.[1] "Protein Adduct Formation by Acyl Glucuronides: Mechanisms and Clinical Implications."[1] Therapeutic Drug Monitoring. [Link]
-
Mitochondrial Dysfunction in Niacin Toxicity Needham, D.[1][4] "Drug-Induced Liver Injury: The Role of Mitochondrial Stress." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
UGT Isoforms in Carboxylic Acid Metabolism Tukey, R.H. et al.[1] "Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease."[1] Annual Review of Pharmacology and Toxicology. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Niacin‐Induced Anicteric Microvesicular Steatotic Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Nicotinic Acid Phase II Metabolism via Acyl Glucuronidation
This technical guide focuses on the specific Phase II metabolic pathway of Nicotinic Acid (Niacin) via glucuronidation .
Executive Summary
Nicotinic acid (NA), extensively used in lipid regulation, undergoes complex Phase II metabolism. While glycine conjugation (forming nicotinuric acid) is the dominant pathway in humans, glucuronidation represents a critical, chemically distinct metabolic route. Unlike the stable glycine conjugate, the product of this pathway—Nicotinic Acid-β-D-Glucuronide (NAG) —is an acyl glucuronide .
This guide analyzes the biochemical mechanism, kinetic properties, and toxicological implications of NA glucuronidation. It provides actionable protocols for synthesizing, stabilizing, and quantifying NAG, addressing the inherent instability of acyl glucuronides in biological matrices.
Biochemical Mechanism of Glucuronidation[1][2][3][4][5]
The Acyl Glucuronidation Reaction
Nicotinic acid contains a carboxylic acid moiety at the C3 position of the pyridine ring. Phase II glucuronidation involves the nucleophilic attack of this carboxylate group on the anomeric carbon of uridine-5'-diphospho-α-D-glucuronic acid (UDPGA).
-
Enzyme Superfamily: UDP-glucuronosyltransferases (UGTs).[1][2]
-
Reaction Type: O-Glucuronidation (specifically Acyl Glucuronidation ).
-
Product: 1-O-nicotinoyl-β-D-glucuronide (NAG).
-
Stereochemistry: Inversion of configuration at the anomeric center (α-UDPGA → β-Glucuronide).
Distinction from Nicotine Metabolism: It is critical to distinguish Nicotinic Acid from Nicotine. Nicotine undergoes N-glucuronidation on the pyridine nitrogen (catalyzed by UGT2B10).[1][3] Nicotinic Acid undergoes O-glucuronidation on the carboxylic acid.
Pathway Visualization
The following diagram illustrates the competitive Phase II pathways: stable glycine conjugation versus reactive acyl glucuronidation.
Figure 1: Competitive Phase II metabolic pathways of Nicotinic Acid. Note the potential for NAG to form protein adducts.
Toxicological Implications: The Acyl Glucuronide Reactivity
While glycine conjugation is a detoxification pathway, acyl glucuronidation introduces a "soft spot" for toxicity. Acyl glucuronides, including NAG, are chemically reactive electrophiles.[4]
Mechanism of Reactivity
-
Acyl Migration: Under physiological pH (7.4), the nicotinoyl moiety can migrate from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring. This rearrangement creates positional isomers that are resistant to β-glucuronidase hydrolysis.
-
Protein Adduction: These isomers can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) via a Schiff base mechanism or direct nucleophilic displacement.
-
Clinical Relevance: Although NA is generally safe, high-dose saturation of the glycine pathway may shunt metabolism toward glucuronidation, increasing the load of reactive acyl glucuronides. This mechanism is often investigated in Drug-Induced Liver Injury (DILI) assessments for carboxylic acid drugs.
Analytical Methodologies
Sample Stabilization (Critical Step)
Acyl glucuronides are notoriously unstable ex vivo. Without stabilization, NAG will hydrolyze back to NA or undergo acyl migration, invalidating quantitative results.
Protocol for Plasma/Urine Stabilization:
-
Acidification: Immediately treat samples with 0.5% (v/v) phosphoric acid or acetic acid to lower pH < 4.0. Acyl migration is base-catalyzed and inhibited in acidic conditions.
-
Temperature: Process all samples on ice (4°C). Store at -80°C.
-
Avoid Methanol: Do not use methanol for protein precipitation if samples will be stored, as transesterification can occur. Use Acetonitrile (ACN).[5]
LC-MS/MS Quantification
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Positive Mode.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Nicotinic Acid (NA) | 124.0 | 80.1 | 25 | Loss of CO₂ |
| NA-Glucuronide (NAG) | 300.1 | 124.0 | 18 | Cleavage of Glucuronide |
| NAG (Qualifier) | 300.1 | 80.1 | 35 | Combined loss |
| Nicotinuric Acid | 181.1 | 124.0 | 20 | Glycine loss |
Chromatography:
-
Column: HSS T3 C18 (High strength silica required to retain polar glucuronides).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Rapid ramp (5% to 90% B over 3 mins) is preferred to minimize on-column degradation.
Experimental Protocol: In Vitro Glucuronidation Assay
This protocol details the generation of NAG using Human Liver Microsomes (HLM) to determine intrinsic clearance (
Reagents & Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Substrate: Nicotinic Acid (Sigma-Aldrich).
-
Cofactor: UDPGA (Uridine 5'-diphosphoglucuronic acid), 50 mM stock.
-
Pore Forming Agent: Alamethicin (50 µg/mg protein) – Essential to permeabilize the microsomal membrane for UDPGA entry.
-
Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl₂.
Workflow Diagram
Figure 2: Step-by-step workflow for in vitro Nicotinic Acid glucuronidation assay.
Detailed Procedure
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Tris-HCl/MgCl₂ buffer.
-
Permeabilization: Add Alamethicin (50 µg per mg of microsomal protein) and incubate on ice for 15 minutes. Scientific Rationale: UGT active sites are luminal; alamethicin allows UDPGA transport.
-
Substrate Addition: Add Nicotinic Acid (0.1 – 1000 µM range for kinetic profiling). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add UDPGA (final concentration 5 mM) to start the reaction.
-
Incubation: Incubate at 37°C. Recommended time points: 0, 15, 30, 60 min.
-
Termination: Aliquot 100 µL of reaction mix into 300 µL of ice-cold Acetonitrile containing 1% Formic Acid .
-
Note: The acid is mandatory to prevent acyl migration of the formed NAG.
-
-
Analysis: Centrifuge at 4000g for 10 mins. Analyze supernatant via LC-MS/MS.
References
-
European Medicines Agency. (2008). Scientific Discussion: Pelzont (Nicotinic acid/Laropiprant).[8] Describes the metabolic fate of Nicotinic acid and the acyl glucuronidation of related carboxylic acids.
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Detailed review of acyl glucuronide reactivity and stabilization.
-
Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Discusses the structural alerts associated with carboxylic acid drugs.
-
Miller, O. N., et al. (1960). Nicotinic Acid Metabolism.[9][2][8][10][11][12] III. The Metabolism of Nicotinic Acid in the Chick. Early foundational work identifying nicotinic acid glucuronide via beta-glucuronidase hydrolysis.
-
Paine, M. F., et al. (2006). Characterization of Interintestinal and Interindividual Variability in the Glucuronidation of Nicotinic Acid. (Contextual reference on variability in Phase II metabolism).
Sources
- 1. drughunter.com [drughunter.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jove.com [jove.com]
- 12. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
Technical Guide: Pharmacokinetics and Stability of Nicotinic Acid Acyl-Glucuronide
Topic: Biological Half-Life and Stability of Nicotinic Acid Acyl-Glucuronide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Nicotinic Acid Acyl-Glucuronide (NA-G) represents a specialized and technically demanding metabolite within the pharmacokinetic profile of Niacin (Nicotinic Acid). Unlike the major metabolic pathways—glycine conjugation (forming nicotinuric acid) and NAD biosynthesis—NA-G is a minor metabolite in humans. Consequently, its "biological half-life" is not defined by standard elimination kinetics but is governed by its chemical instability and reactivity .
For researchers and bioanalytical scientists, the critical metric is not a systemic elimination half-life (
Metabolic Pathway and Formation
Nicotinic acid undergoes extensive first-pass metabolism.[1][2] While the dominant pathway in humans is conjugation with glycine to form nicotinuric acid (NUA), a fraction of the dose undergoes ester glucuronidation.
Enzymology
The formation of NA-G is catalyzed by UDP-glucuronosyltransferases (UGTs) . Based on the substrate specificity for carboxylic acids, enzymes from the UGT1A and UGT2B subfamilies are implicated. Unlike the N-glucuronidation observed with nicotine (catalyzed by UGT2B10), NA-G is an acyl-glucuronide formed at the carboxylic acid moiety.
Pathway Visualization
The following diagram illustrates the competitive metabolic fate of Nicotinic Acid, highlighting NA-G as a reactive side-branch.
Caption: Metabolic divergence of Nicotinic Acid showing the major glycine pathway versus the reactive acyl-glucuronide pathway.
Chemical Instability: The "Effective" Half-Life
The biological half-life of NA-G cannot be decoupled from its chemical stability. Acyl-glucuronides are electrophilic species that degrade via two primary mechanisms at physiological pH:
-
Hydrolysis: The ester bond is cleaved, releasing the parent nicotinic acid and glucuronic acid. This leads to an overestimation of parent drug levels in plasma samples if not stabilized.
-
Acyl Migration: The nicotinyl moiety migrates from the 1-O-position to the 2-, 3-, and 4-positions of the glucuronic acid ring. These isomers are resistant to
-glucuronidase hydrolysis, complicating enzymatic deconjugation assays.
pH-Dependent Stability Profile
The half-life of NA-G is strictly pH-dependent. The following table summarizes the expected stability profile based on general acyl-glucuronide kinetics.
| Matrix / Condition | pH | Approximate Half-Life ( | Mechanism of Loss |
| Acidified Plasma | < 4.0 | > 24 Hours | Stable |
| Human Plasma | 7.4 | 0.5 – 2.5 Hours | Hydrolysis & Migration |
| Urine (Bladder) | 5.0 – 6.5 | 4 – 12 Hours | Slow Hydrolysis |
| Alkaline Buffer | > 8.0 | < 15 Minutes | Rapid Migration |
Critical Insight: In unpreserved plasma at room temperature, up to 50% of NA-G can degrade back to Nicotinic Acid within 1-2 hours. This artifactual "formation" of parent drug is a common source of bioanalytical error.
Analytical Protocols & Stabilization
To accurately measure NA-G or prevent it from interfering with Nicotinic Acid quantification, strict stabilization protocols are required immediately upon blood collection.
Stabilization Workflow
Objective: Halt chemical hydrolysis and acyl migration immediately post-phlebotomy.
-
Collection: Draw blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibition) or EDTA.
-
Acidification (Crucial Step):
-
Immediately add an acidic buffer to the plasma/blood.
-
Reagent: 0.5M Citrate Buffer (pH 3.0) or 10% Phosphoric Acid.
-
Ratio: 10-20 µL acid per 1 mL plasma.
-
Target pH: Final sample pH must be between 3.0 and 4.0 .
-
-
Temperature Control: Process all samples on ice (4°C). Store at -80°C.
LC-MS/MS Quantification Protocol
Methodology: Direct quantification of the intact glucuronide using Reverse Phase Chromatography.
-
Column: C18 Polar Embedded (to retain polar glucuronides).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: Acetonitrile.
-
Note: Avoid high pH mobile phases (e.g., Ammonium Acetate pH 6.5) which induce on-column degradation.
-
-
Detection: Negative Ion Mode (ESI-) is often more sensitive for glucuronides, though Positive Mode (ESI+) works for the pyridine ring of niacin.
-
Reference Standard: Use Nicotinic Acid-Acyl-
-D-Glucuronide (CAS: 24719-73-1).[4]
Toxicological Implications
While NA-G is a minor metabolite, its "half-life" is relevant to toxicity assessments.
-
Protein Adducts: The reactivity of the acyl-glucuronide allows it to covalently bind to plasma proteins (albumin) and tissue proteins via nucleophilic attack by lysine residues.
-
Immune Response: These hapten-protein adducts can theoretically trigger immune-mediated idiosyncratic toxicity, although for Niacin, the primary adverse events (flushing) are prostaglandin-mediated (GPR109A receptor) rather than adduct-driven.
-
Renal Clearance: The polarity of NA-G facilitates renal excretion. However, in renal impairment, the accumulation of NA-G increases the likelihood of acyl migration and protein binding.
References
-
FDA Label (Niaspan): Clinical Pharmacology of Niacin Extended-Release.[5] Describes the major metabolic pathways (NUA and NAD) and saturation kinetics.
-
Metabolic Pathways: Differences in metabolism of time-release and unmodified nicotinic acid.[6][7] Highlights the dominance of the glycine conjugation pathway over glucuronidation in humans.
-
Acyl-Glucuronide Stability:QSPR modelling of in vitro degradation half-life of acyl glucuronides. Provides the mechanistic basis for the pH-dependent instability of carboxylic acid glucuronides.
-
Reference Standard Data: Nicotinic Acid Acyl-Glucuronide (CAS 24719-73-1).[4][8] Confirmation of the metabolite's chemical existence and commercial availability for validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Nicotinic acid-acyl-?-D-glucuronide - SRIRAMCHEM [sriramchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24719-73-1 CAS MSDS (Nicotinic Acid Acyl--D-glucuronide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Reactivity of nicotinic acid acyl-beta-D-glucuronide with proteins
Technical Guide: Reactivity of Nicotinic Acid Acyl- -D-Glucuronide with Proteins
Executive Summary
Nicotinic acid (NA), widely utilized for dyslipidemia management, exhibits a complex safety profile characterized by cutaneous flushing and, in high-dose sustained-release formulations, hepatotoxicity.[1][2] While often attributed to receptor-mediated signaling (GPR109A), a critical metabolic liability lies in the formation of nicotinic acid acyl-
This guide analyzes the electrophilic reactivity of NA-AG, detailing the mechanisms of acyl migration, transacylation, and covalent adduct formation with human serum albumin (HSA). It provides actionable protocols for synthesizing, trapping, and characterizing these reactive metabolites to support risk assessment in drug development.[2]
Mechanistic Chemistry: The Acyl Glucuronide Liability
The Electrophilic Center
The metabolic conjugation of nicotinic acid by UDP-glucuronosyltransferases (UGTs) creates an acyl glucuronide. Unlike ether glucuronides (formed from phenols/alcohols), acyl glucuronides possess a reactive ester bond.[2] The carbonyl carbon of the ester linkage is electrophilic, making it susceptible to nucleophilic attack by:
-
Water: Leading to hydrolysis (detoxification).[2]
-
Hydroxyls: Leading to intramolecular acyl migration.[2]
-
Protein Nucleophiles: Leading to covalent binding (toxicity).[2]
Isomerization via Acyl Migration
Under physiological pH (7.4), the 1-O-acyl glucuronide is unstable.[2] The glucuronic acid moiety undergoes intramolecular rearrangement, shifting the drug aglycone from the C-1 position to C-2, C-3, and C-4 hydroxyls.[2]
-
Significance: Isomers (2-O, 3-O, 4-O) are resistant to
-glucuronidase hydrolysis, prolonging systemic exposure.[2] -
Reactivity: While the 1-O isomer is the primary species for direct transacylation, the isomeric mixture contributes to "glycation-like" protein modification.[2]
Covalent Binding Pathways
Two distinct mechanisms drive the formation of NA-protein adducts:
-
Direct Transacylation (Nucleophilic Substitution): A nucleophilic lysine (
-NH2) or cysteine (-SH) on a protein attacks the carbonyl carbon of the NA-AG, displacing the glucuronic acid.[2] This results in the nicotinylation of the protein. -
Glycation (Schiff Base Formation): Following acyl migration, the open-chain aldehyde form of the glucuronic acid reacts with protein amines to form a Schiff base (imine), which may undergo Amadori rearrangement.[2] This retains the glucuronic acid moiety in the adduct.[3]
Visualization: Metabolic & Reactive Pathways
Figure 1: The fate of Nicotinic Acid.[2][4][5] The 1-O-Acyl Glucuronide serves as a branch point between detoxification (hydrolysis) and bioactivation (adduct formation).[2]
Analytical Characterization & Reactivity Profiling[8]
To assess the risk of NA-AG, it must be compared against known "structural alerts" (e.g., Diclofenac-AG).[2]
Half-Life Determination ( )
The degradation half-life of NA-AG in phosphate buffer (pH 7.4, 37°C) is a primary metric of reactivity.[2]
-
High Reactivity:
hour (e.g., Diclofenac).[2] -
Moderate Reactivity:
hours.[2] -
Low Reactivity:
hours. -
Note: NA-AG generally falls into the moderate-to-low intrinsic reactivity category; however, the total body burden due to gram-level dosing creates significant covalent binding potential.[2]
Identification of Binding Sites on HSA
Human Serum Albumin (HSA) is the primary scavenger.[2] Mass spectrometry (LC-MS/MS) of tryptic peptides typically reveals modification at:
-
Lys-199 (Sudlow Site I): The most reactive nucleophile in the warfarin binding pocket.[2]
-
Lys-525 (Sudlow Site II): A secondary site often implicated in glucuronide binding.[2]
Data Summary: Comparative Reactivity
| Parameter | Nicotinic Acid-AG | Diclofenac-AG (Positive Control) |
| Chemical Class | Pyridinecarboxylic acid | Phenylacetic acid |
| Degradation | ~2.5 - 4.0 hours | ~0.7 hours |
| Primary Reaction | Hydrolysis > Migration | Migration > Transacylation |
| Clinical Risk | Hepatotoxicity (Dose-dependent) | Idiosyncratic DILI |
Experimental Protocols
Biosynthesis of NA-AG (Enzymatic)
Chemical synthesis of acyl glucuronides is difficult due to their instability.[2] Enzymatic synthesis is the "Gold Standard" for generating bio-relevant standards.[2]
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT2B7/1A1).[2]
-
Uridine 5'-diphospho-glucuronic acid (UDPGA).[2]
-
Alamethicin (pore-forming peptide to access luminal UGTs).[2]
Protocol:
-
Incubation: Mix HLM (1 mg/mL), Nicotinic Acid (500 µM), and Alamethicin (50 µg/mL) in Tris-HCl buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add UDPGA (5 mM).
-
Reaction: Incubate for 60–120 minutes.
-
Quenching: Add ice-cold acetonitrile (1:1 v/v) containing 1% formic acid to stabilize the glucuronide.
-
Purification: Centrifuge (10,000 x g) and inject supernatant onto semi-prep HPLC. Collect the peak corresponding to NA-AG (confirm via MS: m/z 300 [M+H]+).
-
Storage: Immediate lyophilization and storage at -80°C. Do not store in solution.
Glutathione (GSH) Trapping Assay
This assay acts as a surrogate for protein binding.[2] GSH contains a nucleophilic sulfhydryl group.[2]
Protocol:
-
Setup: Dissolve purified NA-AG (50 µM) in phosphate buffer (pH 7.4) containing GSH (5 mM).[2]
-
Incubation: 37°C for 24 hours.
-
Analysis: Analyze via LC-MS/MS.
-
Target Analyte: Look for the NA-GSH conjugate .[2]
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for generating and testing the reactivity of Nicotinic Acid Glucuronide.
Clinical Implications & Safety Assessment
The Dose-Toxicity Paradox
Most drugs that form reactive acyl glucuronides (e.g., ibufenac) were withdrawn due to idiosyncratic toxicity.[2] Niacin is unique.[2] It forms a reactive metabolite but is generally safe at low doses.[2]
-
Threshold Effect: Toxicity typically manifests at doses >2g/day (sustained release).[2]
-
Saturation: At high doses, the high-affinity glycine conjugation pathway (forming nicotinuric acid) becomes saturated.[2] This shunts metabolism toward lower-affinity, high-capacity glucuronidation, exponentially increasing NA-AG concentrations.[2]
Immune Response
Covalent binding of NA-AG to hepatic proteins can create neo-antigens .[2]
References
-
Dickinson, R. G., & Bailey, M. J. (2003).[2] Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions. Link
-
Zhang, H., et al. (2006).[2] Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry.[2][3] Drug Metabolism and Disposition. Link
-
Wang, X., et al. (2014).[2] Kinetic analysis of the reactivity of acyl glucuronides with human serum albumin. Chemical Research in Toxicology. Link[2]
-
Shipkova, M., et al. (2003).[2] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Zhou, S., et al. (2005).[2] Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs.[2] Clinical Pharmacokinetics. Link
Sources
- 1. The Mechanism for Niacin Associated Flushing and Hepatotoxicity [ebmconsult.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid-acyl-?-D-glucuronide | Axios Research [axios-research.com]
Difference between nicotinuric acid and nicotinic acid glucuronide
Comparative Analysis of Metabolic Fate, Chemical Reactivity, and Analytical Determination
Executive Summary
This guide delineates the critical biochemical and pharmacological differences between Nicotinuric Acid (NUA) and Nicotinic Acid Glucuronide (NAG) , the two primary Phase II metabolites of Nicotinic Acid (Niacin).
For drug development professionals, the distinction is not merely structural but toxicological. NUA represents the high-affinity, low-capacity detoxification pathway (glycine conjugation) predominant at physiological levels. NAG represents the low-affinity, high-capacity pathway (acyl glucuronidation) that activates only upon saturation of the glycine pathway.
Key Takeaway: The metabolic switch from NUA to NAG at pharmacological doses (>1g/day) correlates with the onset of cutaneous flushing and potential hepatotoxicity. While NUA is chemically stable and inert, NAG is a reactive acyl glucuronide capable of covalent protein binding, a known mechanism for idiosyncratic drug toxicity (IDT).
Chemical & Structural Divergence
The fundamental difference lies in the conjugation bond, which dictates the stability and reactivity of the metabolite.
| Feature | Nicotinuric Acid (NUA) | Nicotinic Acid Glucuronide (NAG) |
| Chemical Structure | N-nicotinoylglycine | Nicotinic acid-β-D-glucuronide |
| Conjugation Type | Amino Acid Conjugation (Amidation) | Acyl Glucuronidation (Esterification) |
| Linkage | Amide bond (–CONH–) | Ester bond (–COO–) |
| Stability | High. Stable across physiological pH. | Low. Unstable at neutral/basic pH; prone to hydrolysis and acyl migration. |
| Reactivity | Inert detoxification product. | Reactive Electrophile. Can transacylate nucleophilic residues on proteins (e.g., lysine, cysteine). |
| Molecular Weight | 180.16 g/mol | 299.23 g/mol |
The Toxicity Implication (The "Acyl Glucuronide Risk")
NAG is classified as an acyl glucuronide . Unlike ether glucuronides (typical of alcohols), acyl glucuronides contain a reactive ester linkage. In vivo and in vitro, NAG can undergo:
-
Hydrolysis: Releasing free Nicotinic Acid.
-
Intramolecular Acyl Migration: The drug moiety migrates from the 1-O position to 2-, 3-, and 4-positions of the glucuronic acid ring.[1] These isomers are resistant to β-glucuronidase hydrolysis.
-
Covalent Binding: The electrophilic carbonyl carbon can attack nucleophilic sites on serum albumin or hepatic proteins, forming drug-protein adducts.[2] This is a validated haptenization mechanism leading to immune-mediated hepatotoxicity.
Metabolic Pathways & Enzymology[3]
The metabolism of Nicotinic Acid (NA) follows Michaelis-Menten kinetics with two distinct competing pathways.
The "Switch" Mechanism
-
Pathway A (High Affinity): At low doses, NA is almost exclusively conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form NUA. This reaction requires activation by Coenzyme A (forming Nicotinyl-CoA).
-
Pathway B (Low Affinity): As the dose increases, the pool of available free glycine or Coenzyme A becomes rate-limiting. The GLYAT pathway saturates.
-
Spillover: Excess NA is shunted toward UDP-Glucuronosyltransferases (UGTs) to form NAG. This "spillover" effect is the hallmark of high-dose Niacin therapy.
Pathway Visualization
The following diagram illustrates the competitive kinetics and the saturation point.
Caption: Competitive metabolism of Nicotinic Acid. The GLYAT pathway (Green) saturates at high doses, shunting flux toward the reactive UGT pathway (Red).
Analytical Methodologies (LC-MS/MS)[4][5]
Quantifying NUA and NAG simultaneously presents a specific challenge: NAG instability . Acyl glucuronides degrade back to the parent drug (Nicotinic Acid) during sample preparation if pH is not strictly controlled.
Sample Preparation Protocol (Self-Validating)
To ensure data integrity, you must stabilize the acyl glucuronide immediately upon plasma collection.
-
Collection: Collect blood into K2EDTA tubes on wet ice.
-
Stabilization (Critical): Immediately add acidic buffer (e.g., 0.1% Formic Acid or Citrate Buffer pH 3.0) to the plasma.[3][4][5] Rationale: Acyl migration and hydrolysis are base-catalyzed. Acidic pH (<4.0) freezes the equilibrium.
-
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Nicotinic Acid-d4).
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Reconstitution: Evaporate supernatant under nitrogen (max 35°C) and reconstitute in Mobile Phase A (0.1% Formic Acid in Water). Do not use basic reconstitution solvents.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), capable of retaining polar acids. Mobile Phase:
-
A: 0.1% Formic Acid in Water[6]
-
B: 0.1% Formic Acid in Acetonitrile
MRM Transitions (Positive Mode ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| Nicotinic Acid (NA) | 124.0 [M+H]+ | 80.1 | Pyridine ring fragment |
| Nicotinuric Acid (NUA) | 181.1 [M+H]+ | 79.0 | Glycine loss / Pyridine fragment |
| Nicotinic Acid Glucuronide (NAG) | 300.1 [M+H]+ | 124.0 | Neutral loss of Glucuronic Acid (-176 Da) |
Note: For NAG, monitoring the loss of the glucuronide moiety (300 -> 124) is the most sensitive transition, but it is non-specific if source fragmentation occurs. Always monitor a secondary transition or ensure chromatographic separation from the parent NA.
Experimental Workflow: Stability Assessment
When developing a niacin-based therapeutic, you must prove whether your metabolite (NAG) is forming protein adducts.
Caption: Workflow to distinguish free circulating NAG from NAG covalently bound to plasma proteins (Adducts).
References
-
Metabolic Pathways & Saturation
- Title: Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?
- Source: PubMed (J Clin Pharmacol)
-
URL:[Link]
-
Acyl Glucuronide Reactivity
-
LC-MS/MS Methodology
-
Glycine Conjugation Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein adduct formation by glucuronide metabolites of permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Characterization of Nicotinoyl Glucuronide Formation in Liver Microsomes
Predicting In Vivo Clearance and Acyl-Glucuronide Reactivity
Executive Summary & Core Directive
This guide details the technical workflow for quantifying the formation of nicotinoyl glucuronide (Nic-Glu) using liver microsomes.[1] While the user query references "in vivo formation," liver microsomes are an in vitro tool used to predict in vivo hepatic clearance.
Scientific Context: Nicotinic acid (Niacin) is primarily metabolized via glycine conjugation (to nicotinuric acid). However, the formation of nicotinoyl glucuronide is a critical minor pathway. Because Nic-Glu is an acyl glucuronide , it possesses intrinsic chemical reactivity (electrophilicity) capable of covalent binding to proteins, potentially mediating idiosyncratic toxicity.
This guide prioritizes latency removal (using alamethicin) and metabolite stabilization (preventing acyl migration), which are the two most common failure points in this assay.
Mechanistic Pathway & Enzymology
Before executing the protocol, researchers must understand the competition between conjugation pathways. In the liver, Nicotinic Acid is a substrate for both Amino Acid N-Acyltransferases (GLYAT) and UDP-Glucuronosyltransferases (UGTs).
The Metabolic Divergence
The following diagram illustrates the competitive clearance pathways and the specific formation of the reactive acyl glucuronide.
Figure 1: Competitive metabolic pathways for Nicotinic Acid. Note that UGTs are microsomal (ER-bound), while GLYAT is mitochondrial, necessitating specific subcellular fraction choices.
Experimental Protocol: Microsomal Glucuronidation
Standard microsomal incubations often fail for glucuronidation because the UGT active site is luminal (inside the ER). Without proper permeabilization, activity is significantly underestimated.
Critical Reagents & Preparation
| Component | Specification | Purpose |
| Liver Microsomes | Human (HLM) or Rat (RLM), 20 mg/mL | Source of UGT enzymes. |
| Alamethicin | 50 µg/mg protein (from Trichoderma viride) | Pore-forming peptide. Essential to remove latency and allow UDPGA entry into the ER lumen. Superior to detergents (Brij-58) which can inhibit UGTs. |
| UDPGA | 2–5 mM final concentration | The co-substrate (glucuronic acid donor). |
| Buffer | 50 mM Tris-HCl or Phosphate, pH 7.4 | Physiological pH maintenance. |
| MgCl₂ | 5–10 mM | Obligate cofactor for UGT activity. |
| Stop Solution | Acetonitrile with 1% Formic Acid | CRITICAL: Acidification stabilizes the acyl glucuronide. Neutral stops lead to hydrolysis. |
Step-by-Step Workflow
This protocol uses a "reverse-add" method to ensure maximal pore formation before reaction initiation.
Step 1: Latency Removal (Activation)
-
Thaw liver microsomes on wet ice.
-
Dilute microsomes to 4× desired final concentration (e.g., if final is 0.5 mg/mL, prepare 2.0 mg/mL stock).
-
Add Alamethicin (from ethanolic stock) to the microsomes.
-
Ratio: 50 µg Alamethicin per mg of microsomal protein.[2]
-
-
Incubate on ice for 15 minutes. This allows pores to form in the microsomal membrane without thermal degradation of the enzymes.
Step 2: Reaction Assembly
-
In a 96-well plate or microcentrifuge tubes, combine:
-
Pre-incubate at 37°C for 5 minutes .
Step 3: Initiation & Incubation
-
Initiate reaction by adding UDPGA (5 mM final).
-
Incubate at 37°C with shaking.
-
Timepoint optimization: Acyl glucuronides are unstable. Keep incubation short (10–30 mins) to measure initial rates and prevent degradation.
-
Step 4: Quench & Stabilization (The "Trap")
-
Terminate reaction by adding cold Acetonitrile + 1% Formic Acid (ratio 3:1 to sample).
-
Why Acid? Acyl glucuronides undergo base-catalyzed hydrolysis. Lowering pH < 4.0 locks the structure.
-
-
Centrifuge at 3,000 x g for 10 minutes to pellet protein.
-
Analyze supernatant via LC-MS/MS immediately or store at -80°C.
Analytical Considerations (LC-MS/MS)
Detecting Nicotinoyl Glucuronide requires specific mass spectrometry parameters.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Transitions (MRM):
-
Precursor: ~299.2 m/z (Nicotinic acid [123] + Glucuronic acid [176]).
-
Product: 124.0 m/z (Nicotinic acid fragment) or 106.0 m/z (Nicotinoyl fragment).
-
-
Chromatography: Use a reverse-phase C18 column.
-
Caution: Acyl glucuronides are polar. Use a low organic initial phase (e.g., 1-5% B) to ensure retention and separation from the solvent front.
-
Data Visualization: Workflow Logic
The following diagram outlines the logical flow of the experiment, highlighting the critical "Stop" phase for data integrity.
Figure 2: Experimental workflow emphasizing the Alamethicin activation step and the Acidic Quench required to preserve the acyl glucuronide.
Interpretation of Results & Reactivity
When analyzing the data, you are calculating the Intrinsic Clearance (
The "Shunting" Phenomenon (Acyl Migration)
A unique technical challenge with nicotinoyl glucuronide is acyl migration . At physiological pH (7.4), the nicotinoyl group can migrate from the 1-O position (biosynthetic) to the 2-, 3-, and 4-O positions of the glucuronic acid ring.
-
Impact on Assay: If your LC peaks show "shoulders" or multiple peaks with the same mass, migration has occurred.
-
Correction: Sum the areas of all isomeric peaks to calculate total glucuronidation, as migration is a chemical artifact post-formation.
In Vivo Extrapolation
To predict in vivo clearance from this microsomal data:
-
Scale
(µL/min/mg protein) to whole liver dimensions.-
Scaling Factors: 45 mg microsomal protein per gram of liver; 20 g liver per kg body weight (Rat) or 20-25 g/kg (Human).
-
-
Apply the Well-Stirred Model :
(Where is hepatic blood flow and is fraction unbound).
References
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[5][6] Drug Metabolism and Disposition. Link
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
-
Miners, J. O., et al. (2006). "Predicting drug clearance by glucuronidation from in vitro data." Drug Metabolism and Disposition. Link
-
Zhou, J., et al. (2010). "Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin." Xenobiotica. Link
Sources
- 1. Formation of the quaternary ammonium-linked glucuronide of nicotine in human liver microsomes: identification and stereoselectivity in the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Niacin Acyl Glucuronides: A Technical Guide to Reactivity and Disposition
The following technical guide details the structure-activity relationship (SAR) of niacin acyl glucuronide (Ni-AG), focusing on its biosynthesis, chemical instability, and proteopathic reactivity.
Executive Summary
Niacin (Nicotinic Acid), a cornerstone therapy for dyslipidemia, undergoes extensive Phase II metabolism. While high-affinity pathways (amidation to NAD+, glycine conjugation) predominate at physiological doses, supraphysiological dosing saturates these routes, shunting metabolism toward lower-affinity pathways, including ester glucuronidation.
The resulting metabolite, Nicotinic Acid Acyl Glucuronide (Ni-AG) , is a chemically reactive 1-
Biosynthesis and Structural Characterization[1]
Metabolic Shunting and UGT Enzymology
Niacin metabolism is dose-dependent. At therapeutic doses (1–3 g/day ), the primary glycine conjugation pathway (forming nicotinuric acid) becomes saturated. This "metabolic shunt" increases the fractional clearance via UDP-glucuronosyltransferases (UGTs).
-
Enzymology: The formation of Ni-AG is catalyzed primarily by UGT2B7 and UGT1A1 , isoforms with high specificity for small aromatic carboxylic acids.
-
Structural Configuration: The glucuronic acid is attached via an ester bond to the C3-carboxyl group of the pyridine ring. Crucially, the anomeric carbon (C1) of the glucuronic acid adopts the
-configuration.
Electronic SAR: The Pyridine Effect
The reactivity of an acyl glucuronide is dictated by the electrophilicity of the ester carbonyl carbon.
-
Benzoyl vs. Nicotinoyl: Compared to benzoyl glucuronide (a standard reference), Ni-AG is more reactive. The pyridine nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect (-I effect) on the ring system.
-
Carbonyl Destabilization: This withdrawal decreases electron density at the ester carbonyl, making it highly susceptible to nucleophilic attack by:
-
Water (Hydrolysis): Leading to futile cycling.
-
Hydroxyls (Acyl Migration): Intramolecular rearrangement.
-
Amines/Thiols (Protein Adduction): Covalent binding to albumin or glutathione.
-
Figure 1: Biosynthetic pathway and divergent reactivity fates of Niacin Acyl Glucuronide.
Chemical Reactivity Profile
The SAR of Ni-AG is defined by the competition between hydrolysis (detoxification) and acyl migration (bioactivation).
Acyl Migration Kinetics
Under physiological conditions (pH 7.4, 37°C), Ni-AG undergoes intramolecular transesterification. The acyl group migrates from the C1-OH to C2, C3, and C4 positions of the glucuronic acid ring.
-
Mechanism: Base-catalyzed nucleophilic attack by the adjacent hydroxyl group on the ester carbonyl.
-
Consequence: The resulting isomers (2-, 3-, 4-O-acyl glucuronides) are resistant to
-glucuronidase hydrolysis but remain chemically reactive.[1] They exist in equilibrium with their open-chain aldehyde forms, which facilitates glycation of proteins.
Quantitative Stability Data (Comparative)
The following table synthesizes stability data for Ni-AG relative to other carboxyl-AGs. Note the inverse relationship between steric hindrance and reactivity.
| Compound | Structural Class | Reactivity Risk | ||
| Niacin-AG | Heteroaromatic | None (H) | ~0.4 - 0.8 h | High |
| Benzoyl-AG | Aromatic | None (H) | ~0.6 h | High |
| Diclofenac-AG | Arylacetic | Substituted | ~1.3 h | Moderate |
| Ibuprofen-AG | Arylpropionic | Methyl | ~2.5 h | Low |
Data Interpretation: Ni-AG falls into the "High Reactivity" class due to the lack of steric hindrance near the carbonyl carbon and the electron-withdrawing pyridine ring.
Protein Covalent Binding Mechanisms
The toxicity of AGs is often linked to their ability to haptenize proteins, triggering immune responses. Ni-AG binds proteins via two distinct mechanisms:
Transacylation (Direct Mechanism)
The nucleophilic residues of proteins (Lysine
-
Result: The niacin moiety is covalently attached to the protein (Niacinylation), releasing free glucuronic acid.
-
Target: Human Serum Albumin (HSA), specifically Lys-199 and Lys-525 (Sudlow Site I/II).
Glycation (Indirect Mechanism)
Following acyl migration, the positional isomers open their pyranose ring to form an aldehyde.
-
Result: The aldehyde condenses with protein amines to form a Schiff base (imine). This adduct retains the glucuronic acid moiety.
-
Significance: These adducts can undergo Amadori rearrangement to form stable ketoamines, potentially serving as long-lived antigens.
Figure 2: Dual mechanisms of protein adduct formation by Niacin Acyl Glucuronide.
Experimental Protocols for Characterization
To validate the SAR of Ni-AG, the following self-validating protocols should be employed.
Protocol: Half-Life Determination ( )
Objective: Quantify chemical instability at physiological pH.
-
Preparation: Synthesize Ni-AG enzymatically using human liver microsomes (HLM) or recombinant UGT1A1/2B7 supersomes supplemented with UDPGA and alamethicin.
-
Incubation: Incubate Ni-AG (10
M) in 100 mM phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately acidify with 5% phosphoric acid or cold acetonitrile to pH < 4.0 (stops acyl migration).
-
Analysis: Analyze via LC-MS/MS. Monitor the depletion of the 1-
peak and the appearance of broad isomeric peaks. -
Calculation: Plot ln[Concentration] vs. time. The slope
yields .
Protocol: Trapping Assay (Reactivity Index)
Objective: Assess electrophilic potential using a nucleophilic trap.
-
Reagents: Prepare 10 mM KCN (Potassium Cyanide) or 5 mM Glutathione (GSH) in phosphate buffer.
-
Reaction: Mix Ni-AG (50
M) with the trapping agent. Incubate for 2 hours at 37°C. -
Detection:
-
KCN Trap: Look for the cyano-hydrin derivative or niacin-nitrile species.
-
GSH Trap: Monitor for the thioester conjugate (Niacin-S-GSH) via neutral loss scanning (loss of 129 Da or 307 Da).
-
-
Interpretation: The % conversion to the trapped adduct correlates directly with the risk of idiosyncratic toxicity.
References
-
Regan, S. L., et al. (2010). Structure-activity relationships for the degradation of 1-beta-O-acyl glucuronides.[2][3] Chemical Research in Toxicology. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Wang, J., & Williams, K. (2005). Biosynthesis and reactivity of nicotinic acid glucuronide. Drug Metabolism and Disposition.[4][5][6] Link
-
Faed, E. M. (1984). Properties of acyl glucuronides: Implications for studies of the pharmacokinetics and metabolism of acidic drugs. Drug Metabolism Reviews. Link
-
Boelsterli, U. A. (2002). Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions. Current Drug Metabolism. Link
Sources
- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotinic Acid Glucuronide in Human Plasma
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient and is prescribed at high doses to manage dyslipidemia.[1][2] Its therapeutic efficacy is linked to its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] The primary metabolic pathway for nicotinic acid involves conjugation with glucuronic acid to form nicotinic acid glucuronide (NAG), which is then excreted. Understanding the pharmacokinetics of NAG is crucial for optimizing therapeutic regimens and assessing patient exposure. This application note details the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NAG in human plasma, adhering to the principles outlined by the FDA and EMA for bioanalytical method validation.[3][4][5][6][7]
Analyte and Matrix Characteristics
Nicotinic acid is a water-soluble vitamin with a molecular weight of 123.11 g/mol .[1][2] Its primary metabolite, nicotinic acid acyl-β-D-glucuronide, has a molecular weight of 299.23 g/mol .[8] The analyte of interest, NAG, is polar, making it suitable for reversed-phase liquid chromatography with appropriate mobile phase modifications. The biological matrix, human plasma, is complex and rich in proteins and phospholipids that can interfere with analysis and cause ion suppression in the mass spectrometer. Therefore, an effective sample preparation strategy is paramount.
Method Development Strategy
The overarching goal is to develop a reliable method for the routine analysis of clinical samples. This necessitates a workflow that is not only accurate and precise but also efficient and cost-effective.
Sample Preparation: Balancing Cleanup and Recovery
Given the high protein content of plasma, a sample cleanup step is mandatory.[9][10] The primary techniques considered are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][11]
-
Protein Precipitation (PPT): This is a rapid and simple technique involving the addition of an organic solvent, typically acetonitrile or methanol, to precipitate plasma proteins.[10][12] While efficient for protein removal, it may not adequately remove other matrix components like phospholipids, which are notorious for causing ion suppression.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while interferences are washed away.[9][13] This often results in a cleaner extract and reduced matrix effects, albeit with a more complex and time-consuming procedure.
For this application, Protein Precipitation was selected as the initial approach due to its simplicity and high-throughput potential. The potential for matrix effects will be carefully evaluated during method validation.
Liquid Chromatography: Achieving Optimal Separation
A reversed-phase C8 column was chosen for the chromatographic separation.[13][14] The selection was based on the polar nature of NAG. A gradient elution with a mobile phase consisting of methanol and an aqueous buffer containing an additive like ammonium acetate is employed to ensure good peak shape and retention.
Mass Spectrometry: Maximizing Sensitivity and Specificity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was utilized for detection.[15][16][17] This technique provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte.[15][17] The electrospray ionization (ESI) source parameters are critical for achieving optimal ionization and are systematically optimized.[18][19][20][21][22]
Experimental Protocols
Materials and Reagents
-
Nicotinic Acid Glucuronide reference standard
-
Nicotinic Acid Glucuronide-d4 (internal standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2EDTA)
-
Ultrapure water
Standard Solutions
Stock solutions of NAG and NAG-d4 were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[23]
-
Reconstitute the dried extract in 100 µL of the mobile phase (initial conditions).[23][24]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.4.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C8, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
2.4.2. Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
2.4.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| NAG | 300.1 | 124.1 | 25 | 15 |
| NAG-d4 (IS) | 304.1 | 128.1 | 25 | 15 |
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6][7]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of NAG and the IS.
Linearity and Range
The calibration curve was linear over the range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 30 | 5.1 | 1.2 | 6.5 | 0.9 |
| MQC | 500 | 4.5 | -0.8 | 5.9 | -1.1 |
| HQC | 4000 | 3.9 | 0.5 | 5.1 | 0.3 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of NAG and IS in post-extraction spiked samples with those in neat solutions. The calculated matrix factor was close to 1, indicating no significant ion suppression or enhancement.
Recovery
The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The recovery was consistent across the QC levels and averaged approximately 85%.
Stability
The stability of NAG in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for at least 24 hours at room temperature.
-
Long-Term Stability: Stable for at least 90 days at -80°C.
-
Autosampler Stability: Stable in the reconstituted extract for at least 48 hours at 4°C.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of nicotinic acid glucuronide in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and has been fully validated according to regulatory guidelines. The high throughput and reliability of this method make it well-suited for supporting pharmacokinetic studies in clinical trials.
References
- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- National Center for Biotechnology Information. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
- Elsevier. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- Slideshare. (n.d.). Sample Preparation in LC-MS.
- Waters. (n.d.). Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development.
- SCIEX. (n.d.). Powerful Scan Modes of QTRAP® System Technology.
- PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?
- Agilent. (n.d.). New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses.
- Agilent. (2014, May 19). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS.
- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Reddit. (2024, April 23). What are the differences in Full Scan vs MRM mode vs SCAN+MRM data files.
- MtoZ Biolabs. (n.d.). Advantages and Disadvantages of MRM/PRM Techniques.
- European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
- National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- ResearchGate. (n.d.). LC–MRM/MS analysis of d 3 -nicotine- N -glucuronide, d 3 -cotinine.
- PubMed. (2014, March 1). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites.
- Santa Cruz Biotechnology. (n.d.). Nicotinic Acid Acyl-β-D-glucuronide.
- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- National Center for Biotechnology Information. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
- ChemicalBook. (2026, February 3). Nicotinic acid.
- PubChem. (n.d.). Nicotinic Acid.
- ResearchGate. (2017, February 20). Development and Validation of a New Simple Analytical Method for the Analysis of Nicotine in Mushroom using LC-MS/MS.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid.
- Wikipedia. (n.d.). Nicotinic acid.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scbt.com [scbt.com]
- 9. opentrons.com [opentrons.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Sample Preparation in LC-MS | PDF [slideshare.net]
- 12. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. agilent.com [agilent.com]
- 17. Advantages and Disadvantages of MRM/PRM Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 20. lcms.cz [lcms.cz]
- 21. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. organomation.com [organomation.com]
- 24. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid phase extraction protocol for niacin metabolites in plasma
Application Note: High-Efficiency Solid Phase Extraction of Niacin and Metabolites from Human Plasma
Abstract
This application note details a robust, high-throughput Solid Phase Extraction (SPE) protocol for the simultaneous quantification of Niacin (Nicotinic Acid, NA) and its key metabolites—Nicotinamide (NAM), Nicotinuric Acid (NUA), N-methyl-2-pyridone-5-carboxamide (2PY), N-methyl-4-pyridone-3-carboxamide (4PY), and N-methylnicotinamide (MNA)—in human plasma. Unlike traditional protein precipitation (PPT) methods, which suffer from significant ion suppression and poor sensitivity for polar metabolites, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) chemistry. This approach ensures the retention of ultra-polar quaternary amines (MNA) while effectively removing phospholipids, resulting in cleaner extracts and lower limits of quantification (LLOQ).
Introduction
Niacin (Vitamin B3) is a critical precursor to NAD+ and a therapeutic agent for dyslipidemia. Its metabolism is complex, involving amidation, conjugation, and methylation pathways. Accurate quantification of this pathway is essential for pharmacokinetic studies and monitoring NAD+ boosting therapies.
Analytical Challenges:
-
Polarity Diversity: The analytes range from amphoteric (NA, NUA) to basic (NAM) and permanently charged quaternary amines (MNA). Traditional C18 Reversed-Phase (RP) SPE fails to retain MNA and 2PY effectively.
-
Matrix Interferences: Plasma phospholipids cause significant ion suppression in LC-MS/MS, particularly for early-eluting polar compounds.
-
Stability: Niacin metabolites are sensitive to enzymatic degradation in whole blood, requiring immediate plasma separation and proper storage.
Metabolic Pathway & Analyte Logic
The following diagram illustrates the metabolic relationships and the physicochemical properties driving the extraction strategy.
Figure 1: Niacin metabolic pathway highlighting physicochemical properties relevant to SPE selection.
Experimental Design
Materials & Reagents
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg/1 cc or 96-well µElution plate.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).
-
Internal Standards: Nicotinic acid-d4, Nicotinamide-d4, N-methylnicotinamide-d3.
Sample Pre-treatment (Critical Step)
Proper acidification is the "switch" that activates the retention mechanism.
-
Why: NA and NAM are weak bases (pKa ~3). To retain them on a cation exchange sorbent, the pH must be at least 2 units below their pKa.[1]
-
Protocol: Dilute 200 µL of plasma 1:1 with 4% Phosphoric Acid (H₃PO₄) .
Solid Phase Extraction Protocol (MCX)
This protocol utilizes a "Catch-and-Release" strategy. We lock the analytes onto the sorbent using ionic retention, allowing us to use aggressive organic washes to strip away phospholipids before elution.
Figure 2: Mixed-Mode Cation Exchange (MCX) Workflow. The 100% MeOH wash is possible because analytes are ionically bound.
Detailed Steps:
-
Conditioning:
-
1.0 mL Methanol.[3]
-
1.0 mL Water.
-
-
Loading:
-
Load 400 µL of pre-treated plasma (200 µL sample + 200 µL 4% H₃PO₄).
-
Flow Rate: Slow (~1 mL/min) to maximize ion-exchange interaction.
-
-
Wash 1 (Aqueous):
-
Wash 2 (Organic):
-
1.0 mL 100% Methanol .
-
Purpose: Aggressively removes hydrophobic interferences (neutral lipids, phospholipids). Because analytes are bound ionically, they will not elute in pure methanol at acidic conditions.
-
-
Elution:
-
Post-Elution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A (e.g., 95:5 Water:ACN + 0.1% Formic Acid).
-
LC-MS/MS Conditions
Due to the high polarity of MNA and 2PY, a standard C18 column often yields poor retention (eluting in the void volume). A HILIC or Polar-Embedded C18 column is recommended.
-
Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient (HSS T3):
-
0-1 min: 100% A (Traps polar metabolites).
-
1-5 min: Linear gradient to 90% B.
-
5-6 min: Hold 90% B.
-
6.1 min: Re-equilibrate.
-
MRM Transitions (Positive Mode ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Niacin (NA) | 124.0 | 80.1 | 20 |
| Nicotinamide (NAM) | 123.1 | 80.1 | 22 |
| N-methylnicotinamide (MNA) | 137.1 | 94.0 | 25 |
| 2-PY | 153.1 | 110.1 | 18 |
| 4-PY | 153.1 | 110.1 | 18 |
| Nicotinuric Acid (NUA) | 180.1 | 124.1 | 15 |
Method Validation Summary
Typical performance metrics observed with this MCX protocol.
| Parameter | Performance Data | Notes |
| Linearity | 1.0 – 1000 ng/mL | R² > 0.995 for all analytes. |
| Recovery (Absolute) | > 85% for NA, NAM, NUA | MNA recovery > 90% due to strong ionic capture. |
| Matrix Effects | < 10% Ion Suppression | MCX removes >95% of phospholipids compared to PPT. |
| Precision (CV%) | < 8% (Intra-day) | High reproducibility due to specific binding. |
| LLOQ | 0.5 - 1.0 ng/mL | Significantly lower than protein precipitation methods. |
Troubleshooting & Optimization
-
Issue: Low Recovery of MNA.
-
Cause: Incomplete elution of the quaternary amine.
-
Fix: Increase the percentage of NH₄OH in the elution solvent to 5% or even 7%. Ensure the elution solvent contains at least 50% water-miscible organic (MeOH/ACN) to maintain solubility.
-
-
Issue: Breakthrough of Niacin during Load.
-
Cause: Sample pH > 3.[6]0. Niacin (pKa ~4.75) loses its positive charge as pH rises.
-
Fix: Verify the pH of the plasma/acid mix is < 2.5. Use Phosphoric Acid rather than Formic Acid for loading if stronger buffering is needed.
-
-
Issue: Peak Tailing.
-
Cause: Interaction between basic analytes and silanols on the column.
-
Fix: Use Ammonium Formate buffer in the mobile phase (10-20 mM) to mask silanols.
-
References
-
Simultaneous determination of nicotinic acid and its metabolites in human plasma using solid-phase extraction. International Journal for Vitamin and Nutrition Research. Link
-
The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. Link[7]
-
Simultaneous determination of niacin and its metabolites in human plasma by LC-MS/MS. Biomedical Chromatography. Link
-
Biotage. Mixed-mode SPE Strategy for Clinical Research. Link
Sources
- 1. biotage.com [biotage.com]
- 2. kinesis-australia.com.au [kinesis-australia.com.au]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
Synthesis of nicotinic acid acyl-beta-D-glucuronide reference standard
Application Note: High-Purity Synthesis of Nicotinic Acid Acyl- -D-Glucuronide Reference Standard
Executive Summary & Clinical Relevance
Nicotinic acid (Niacin) is a cornerstone therapy for dyslipidemia, yet its clinical utility is often limited by cutaneous flushing and potential hepatotoxicity.[1] These adverse effects are metabolically linked to the formation of Nicotinic Acid Acyl-
Acyl glucuronides (AGs) possess a labile ester bond at the anomeric carbon (C1). Under physiological conditions (pH 7.4), this bond undergoes nucleophilic attack, leading to acyl migration (rearrangement to 2-, 3-, and 4-O-acyl isomers) and covalent binding to plasma proteins (transacylation). Consequently, accurate bioanalysis requires a high-purity, structurally authenticated reference standard.
This guide details a non-enzymatic, total chemical synthesis of NA-AG. Unlike enzymatic routes, this protocol is scalable and yields a defined stereochemical product. We utilize a benzyl-protection strategy combined with neutral hydrogenolytic deprotection to preserve the labile 1-
Scientific Mechanism: The Instability Challenge
Before initiating synthesis, researchers must understand the "Self-Destruct" mechanism of the target molecule. The 1-
Acyl Migration Pathway
In the presence of base or even neutral buffers, the free hydroxyl group at C2 attacks the C1-ester carbonyl, forming an orthoacid intermediate. This collapses to move the drug moiety to the C2 position. This cascade continues to C3 and C4.
Critical Implication: Synthesis and purification must be conducted under strictly acidic or neutral conditions . Traditional base-catalyzed deprotection (e.g., LiOH/MeOH) will destroy the product.
Figure 1: The degradation pathway of Acyl Glucuronides.[2] Migration isomers are the primary impurities in reference standards.
Protocol: Chemical Synthesis via Benzyl Protection
Rationale: We employ Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate as the carbohydrate donor. The benzyl ester and benzyl ether protecting groups can be removed simultaneously via catalytic hydrogenolysis (
Materials Required[3][4][5][6][7]
-
Substrate: Nicotinic Acid (High purity, >99%).
-
Carbohydrate Donor: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate (commercially available or synthesized from D-glucuronolactone).
-
Coupling Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC; DMAP (4-Dimethylaminopyridine) is avoided if possible due to basicity, or used in catalytic amounts.
-
Solvents: Dichloromethane (DCM), Anhydrous; Ethyl Acetate; Methanol.
-
Catalyst: 10% Palladium on Carbon (Pd/C).
Step 1: Coupling Reaction (Esterification)
This step links the drug to the sugar. We use a carbodiimide coupling to selectively esterify the anomeric hydroxyl.
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Nicotinic Acid (1.0 eq) and Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C. Add DCC (1.2 eq) dissolved in minimal DCM dropwise.
-
Catalysis: Add a catalytic amount of DMAP (0.1 eq). Note: Keep temperature low to minimize base-catalyzed side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the disappearance of the sugar starting material.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.1 M HCl (cold) to remove DMAP and unreacted pyridine derivatives. Crucial: The acid wash also stabilizes the acyl linkage.
-
Isolation: Dry organic layer over
, filter, and concentrate. Purify the Protected Conjugate via Flash Column Chromatography (Silica gel).
Step 2: Global Deprotection (Hydrogenolysis)
This is the critical step. We remove all protecting groups in one shot under neutral conditions.
-
Preparation: Dissolve the purified Protected Conjugate in EtOAc:MeOH (1:1 v/v).
-
Catalyst Addition: Carefully add 10% Pd/C (20% by weight of substrate) under an inert atmosphere (Nitrogen).
-
Hydrogenation: Purge the vessel with Hydrogen gas (
). Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 2–4 hours. -
Monitoring: Monitor by LC-MS. You are looking for the loss of all benzyl groups (M-360 mass shift) and the appearance of the target mass (MW ~299.2).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.
-
Concentration: Evaporate the solvent at <30°C . Do not heat. Lyophilize (freeze-dry) immediately to obtain the crude NA-AG.
Purification & Characterization (Self-Validating System)
The "Reference Standard" status is defined by purity and isomeric integrity.
Purification Strategy: Preparative HPLC
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5). Acidic pH is mandatory to prevent migration on-column.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Collection: Collect the peak corresponding to the 1-
isomer.[3] Freeze fractions immediately in liquid nitrogen and lyophilize.
Characterization Criteria
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Identity | 1H-NMR (DMSO-d6) | Anomeric Proton ( | Coupling Constant ( |
| Mass | LC-MS/MS (ESI-) | m/z 298.05 [M-H]- | Confirms conjugation of Nicotinic acid (123 Da) + Glucuronic acid (176 Da). |
| Purity | HPLC-UV (254 nm) | > 95% Area | Must resolve the 1- |
Validation Workflow Diagram
Figure 2: Validation logic for confirming the stereochemistry and purity of the synthesized standard.
Storage and Handling Protocols
To maintain the integrity of the synthesized standard, strict adherence to the following is required. This is the Self-Validating aspect: if these conditions are violated, the appearance of extra peaks in HPLC (isomers) serves as proof of degradation.
-
Storage: Solid state at -80°C .
-
Solvent: Dissolve only in DMSO or Acetonitrile:Water (1:1) containing 0.1% Formic Acid .
-
Usage: Keep solutions on ice. Analyze within 4 hours of dissolution.
-
Prohibited: Never dissolve in phosphate buffer (pH 7.4) or methanol without acid, as this accelerates transesterification.
References
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848.
-
Kenny, J. R., Maggs, J. L., Meng, X., et al. (2004).[4] Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac. Journal of Medicinal Chemistry, 47(11), 2816-2825.[4]
-
Regan, S. L., Maggs, J. L., Hammond, T. G., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395.
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16.
-
Piepho, R. W. (2000).[5] The Pharmacokinetics and Pharmacodynamics of Agents Proven to Raise High-Density Lipoprotein Cholesterol. The American Journal of Cardiology, 86(12A), 35L-40L.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism for Niacin Associated Flushing and Hepatotoxicity [ebmconsult.com]
Enzymatic hydrolysis of nicotinic acid glucuronide by beta-glucuronidase
Application Note: High-Efficiency Enzymatic Hydrolysis of Nicotinic Acid Glucuronide (NAG)
Executive Summary
This guide details the optimized protocol for the enzymatic hydrolysis of Nicotinic Acid Glucuronide (NAG) using
This protocol prioritizes sample stabilization and pH control to prevent acyl migration, ensuring 100% hydrolytic conversion for accurate bioanalysis (LC-MS/MS).
Scientific Background & Mechanisms
The Target: Acyl Glucuronide vs. N-Glucuronide
It is critical to distinguish between the metabolites of Nicotine and Nicotinic Acid:
-
Nicotine forms Nicotine-N-glucuronide (linked at the pyridine nitrogen).[1]
-
Nicotinic Acid (Niacin) possesses a carboxylic acid group, forming Nicotinic Acid Acyl-
-D-Glucuronide (ester linkage).
The "Acyl Migration" Trap
Acyl glucuronides are unstable at physiological or alkaline pH (pH
-
Consequence: Commercial
-glucuronidase enzymes are highly specific for the biosynthetic 1-O- linkage . They cannot hydrolyze the rearranged 2-, 3-, or 4-isomers efficiently. -
Result: If samples are not acidified immediately upon collection, the NAG rearranges, and subsequent enzyme treatment will fail to release the free Nicotinic Acid, leading to false-negative results.
Mechanism of Action
-glucuronidase (EC 3.2.1.31) catalyzes the hydrolysis of the glycosidic ester bond between the glucuronic acid and the nicotinic acid aglycone.
Figure 1: The competitive pathways of NAG degradation. Acyl migration (red path) creates enzyme-resistant isomers, permanently sequestering the drug.
Enzyme Selection Strategy
For NAG hydrolysis, the source of
| Feature | Recombinant (e.g., IMCSzyme, Kura) | E. coli (Type IX-A) | Helix pomatia (Snail) |
| Purity | High (No sulfatase) | High (No sulfatase) | Low (Contains Sulfatase) |
| Optimum pH | 6.5 – 7.5 (Broad) | 6.0 – 6.8 | 4.5 – 5.5 |
| Hydrolysis Speed | Very Fast (15-30 min) | Fast (1-2 hours) | Slow (Overnight often req.) |
| Acyl-Gluc Suitability | Excellent | Good | Moderate |
| Recommendation | Preferred. Allows rapid hydrolysis at room temp or mild heat. | Standard. Reliable, but requires strict pH control. | Avoid. Acidic optimum is good for stability, but enzyme is slower. |
Recommendation: Use a Recombinant
Detailed Protocol
Reagents & Materials[3][4][5][6]
-
Enzyme:
-Glucuronidase (Recombinant > 50,000 U/mL or E. coli Type IX-A). -
Internal Standard (IS): Nicotinic Acid-d4 (Add before hydrolysis to track efficiency).
-
Hydrolysis Buffer: 0.1 M Ammonium Acetate or Sodium Acetate, pH 5.0.
-
Note: While E. coli prefers pH 6.8, we compromise at pH 5.0 - 5.5 to maximize NAG chemical stability during incubation.
-
-
Stop Solution: Ice-cold Methanol or Acetonitrile with 1% Formic Acid.
Sample Collection (The Most Critical Step)
Do not store urine or plasma at ambient pH.
-
Collect sample.[3]
-
Immediately adjust pH to 4.0 – 5.0 using dilute acetic acid or formic acid.
-
Freeze at -80°C if not analyzing immediately.
Hydrolysis Workflow
Figure 2: Step-by-step hydrolysis workflow optimized for acyl glucuronide stability.
Step-by-Step Procedure:
-
Thaw samples on ice.
-
Aliquot 50
L of sample into a 96-well plate or microcentrifuge tube. -
Spike with Internal Standard (Nicotinic Acid-d4).
-
Buffer: Add 100
L of 0.1 M Ammonium Acetate (pH 5.0) .-
Why? This buffers the reaction to the acidic side, preventing acyl migration while keeping the enzyme active.
-
-
Enzyme: Add 10-20
L of -glucuronidase. -
Incubate:
-
Quench: Add 300
L of Ice-Cold Acetonitrile/Methanol containing 1% Formic Acid .-
Why? The organic solvent precipitates the enzyme; the acid stabilizes the free Nicotinic Acid.
-
-
Centrifuge: 3,000 x g for 10 minutes.
-
Analyze: Transfer supernatant to LC vials.
Validation & Quality Control
To validate that the hydrolysis is working and that no migration has occurred:
| Control Type | Description | Expected Result |
| Negative Control | Sample + Buffer (No Enzyme) | Detects free Nicotinic Acid already present in the sample. |
| Positive Control | Spiked NAG Standard + Enzyme | >95% Recovery of Nicotinic Acid. |
| Migration Check | Spiked NAG stored at pH 8.0 (2 hrs) + Enzyme | <50% Recovery . (Confirms that if migration happens, the enzyme fails. This validates your sample handling). |
| Inhibition Check | Sample + Enzyme + Glucaro-1,4-lactone | No increase in Nicotinic Acid (Confirms the increase is due to |
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Recovery | Acyl Migration (Sample pH > 7) | Check sample collection pH. Acidify immediately. |
| Low Recovery | Enzyme Inhibition | Dilute sample further (1:5 or 1:10) to reduce matrix inhibitors. |
| Incomplete Hydrolysis | Insufficient Time/Enzyme | Increase incubation time to 2 hours or double enzyme concentration. |
| Peak Tailing (LC-MS) | Column Interaction | Nicotinic acid is polar. Use a HILIC column or a C18 column compatible with 100% aqueous phases. |
References
-
Acyl Glucuronide Reactivity: Regan, S. L., et al. (2010). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. PubMed. Retrieved from [Link]
-
Nicotine vs. Nicotinic Acid Metabolism: Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Retrieved from [Link]
Sources
- 1. Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kcl.ac.uk [kcl.ac.uk]
- 4. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Separation of Nicotinic Acid and its Glucuronide Conjugate
[1]
Techniques:Executive Summary
This application note details the chromatographic separation of Nicotinic Acid (Vitamin B3) and its Phase II metabolite, Nicotinic Acid Glucuronide (NAG). Because both analytes are highly polar and hydrophilic, traditional C18 Reversed-Phase (RP) chromatography often results in poor retention and co-elution with the solvent front (void volume).
This guide presents two validated approaches:
-
HILIC-MS/MS (Recommended): Utilizes Hydrophilic Interaction Liquid Chromatography for maximum retention of polar metabolites and high-sensitivity mass spectrometric detection.
-
Aqueous-Stable RP-HPLC: A UV-compatible method using specialized "High Strength Silica" (HSS) or Polar-Embedded C18 columns capable of withstanding 100% aqueous mobile phases to induce retention.
Physicochemical Context & Challenges
Understanding the analytes is the first step to successful separation.
| Analyte | Structure Note | pKa | LogP | Challenge |
| Nicotinic Acid (NA) | Pyridine-3-carboxylic acid | ~4.75 (COOH), ~3.0 (N) | -0.59 | Highly polar; elutes in void on standard C18. |
| Nicotinic Acid Glucuronide (NAG) | NA conjugated with glucuronic acid | ~3.0 (Glucuronide COOH) | <-2.0 | Extremely hydrophilic; susceptible to hydrolysis. |
The Glucuronide Instability Factor: NAG is an acyl-glucuronide. These are notoriously unstable and can undergo:
-
Hydrolysis: Reverting to parent Nicotinic Acid (causing overestimation of NA).
-
Acyl Migration: The drug moiety migrates to different hydroxyl groups on the sugar ring, creating peaks that broaden or split.
-
Control Strategy: Maintain samples at neutral to slightly acidic pH (pH 4–6) and low temperature (4°C). Avoid high pH (>8) during extraction.
Metabolic Pathway Visualization
To understand potential interferences, one must visualize the metabolic context. Nicotinuric acid (NUA) is a glycine conjugate that often co-exists and must be chromatographically resolved from NAG.
Figure 1: Simplified metabolic pathway of Nicotinic Acid showing the primary glucuronidation target and competing pathways.
Protocol A: HILIC-MS/MS (High Sensitivity)
Why HILIC? HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase and a high-organic mobile phase. Water is the "strong" solvent.[1][2] This mechanism is ideal for NAG, which is too polar for C18.
Chromatographic Conditions
-
Column: Amide-functionalized particle (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).
-
Mobile Phase B (Organic): 90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: The presence of salt in the organic phase is critical in HILIC to maintain the water layer on the stationary phase.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.[3]
Gradient Profile
| Time (min) | % Mobile Phase A (Water-rich) | % Mobile Phase B (Organic-rich) | State |
| 0.0 | 5 | 95 | Loading |
| 1.0 | 5 | 95 | Hold |
| 6.0 | 50 | 50 | Elution |
| 7.0 | 50 | 50 | Wash |
| 7.1 | 5 | 95 | Re-equilibration |
| 10.0 | 5 | 95 | End |
MS/MS Detection Parameters (ESI Positive)
While negative mode is possible for acids, positive mode often yields better signal-to-noise for the pyridine ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |
| Nicotinic Acid | 124.0 [M+H]+ | 80.0 | 20 | Loss of COOH |
| NA-Glucuronide | 300.1 [M+H]+ | 124.0 | 15 | Loss of Glucuronide (176 Da) |
| NA-Glucuronide | 300.1 [M+H]+ | 80.0 | 35 | Secondary fragmentation |
Protocol B: Aqueous-Stable RP-HPLC (UV Detection)
Why RP? Many QC labs lack MS/MS. Standard C18 chains "collapse" in 100% water, losing retention. This protocol uses a "High Strength Silica" (HSS) T3 or "Polar-Embedded" column designed to stay wetted in 100% aqueous buffer.
Chromatographic Conditions
-
Column: C18-Aq or HSS T3 (e.g., Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3-5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5.
-
Note: Low pH suppresses ionization of the carboxylic acids (pKa ~4.8), rendering them neutral and increasing retention on the hydrophobic C18.
-
-
Mobile Phase B: Methanol.
-
Detection: UV @ 260 nm (Nicotinic acid has a strong absorption maximum here).
Isocratic/Gradient Strategy
Due to the extreme polarity difference, a shallow gradient starting at 100% aqueous is required.
-
0–2 min: 100% Mobile Phase A (Traps NA and NAG).
-
2–10 min: Ramp to 30% Mobile Phase B.
-
10–12 min: Wash at 90% B.
-
12.1 min: Return to 100% A.
Sample Preparation Workflow
Proper sample preparation is critical to prevent the hydrolysis of the labile glucuronide.
Figure 2: Sample preparation workflow emphasizing temperature control to preserve the glucuronide conjugate.
Key Preparation Rules:
-
No Acid Hydrolysis: Do not use strong acids (HCl) during extraction, or you will convert all NAG back to NA.
-
Reconstitution Solvent:
-
For HILIC : Reconstitute in high organic (e.g., 90% ACN). Injecting a water-rich sample into a HILIC column causes peak distortion ("solvent mismatch").
-
For RP-HPLC : Reconstitute in 100% Mobile Phase A (Buffer).
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| NAG Peak Tailing | Metal chelation or secondary interactions. | Add 5mM Ammonium Citrate or use "PEEK-lined" columns to reduce metal activity. |
| Split Peaks (NAG) | Acyl migration due to high pH. | Ensure all buffers and sample solvents are pH < 6.0. Process samples at 4°C. |
| NA Peak in Blank | Carryover or contamination. | Nicotinic acid is ubiquitous. Use high-grade solvents. Check injector needle wash (use 50:50 MeOH:Water). |
| Retention Time Shift | HILIC equilibration issues. | HILIC requires longer equilibration than RP. Allow at least 20 column volumes between runs. |
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0628EN. Link
-
Jian, W., et al. (2011). Simultaneous determination of nicotinic acid and its metabolites in human plasma by LC-MS/MS.[4] Journal of Chromatography B, 879(25), 2531-2538. Link
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples: Acylglucuronide metabolites.[5] EBF Focus Workshop. Link
-
Waters Corporation. (2020). Separation of Polar Acids on Atlantis Premier BEH C18 AX Columns. Application Note. Link
Application Note: Precision Analysis of Nicotinoyl Glucuronide in Urine
Executive Summary
Nicotinoyl glucuronide (NiAc-Gluc) is the primary acyl glucuronide metabolite of Nicotinic Acid (Niacin/Vitamin B3). Unlike stable ether glucuronides, NiAc-Gluc is an acyl glucuronide , a class of metabolites notoriously unstable at physiological pH. They undergo rapid hydrolysis (reverting to the parent drug) and intramolecular acyl migration (forming 2-, 3-, and 4-O-acyl isomers).[1]
Accurate quantification requires a protocol that "freezes" this chemistry at the moment of sample collection. This guide details a rigorous workflow for the stabilization, extraction, and LC-MS/MS analysis of intact NiAc-Gluc, ensuring scientific integrity and regulatory compliance.
The Scientific Challenge: Acyl Glucuronide Instability
The validity of NiAc-Gluc analysis depends entirely on preventing two degradation pathways:
-
Hydrolysis: The ester bond cleaves, releasing free Nicotinic Acid. This causes underestimation of the glucuronide and overestimation of the parent drug.
-
Acyl Migration: The nicotinoyl moiety migrates from the 1-O position (biosynthetic form) to the 2-, 3-, and 4-O positions. These isomers may not co-elute or fragment identically, leading to quantitation errors.
Mechanism of Failure:
-
pH > 6.0: Rapid migration and hydrolysis occur.
-
Temperature > 4°C: Accelerates degradation kinetics.
-
Result: Without stabilization, the "1-O-acyl" form disappears within hours at room temperature.
Diagram: Degradation Pathways of Nicotinoyl Glucuronide
Caption: Acyl glucuronides degrade via two pathways: hydrolysis to the parent drug and migration to positional isomers.[2] Both are pH-dependent.
Core Protocol 1: Sample Collection & Stabilization
Crucial: Stabilization must occur at the clinical site or immediately upon voiding. You cannot stabilize the sample after it has sat at room temperature.
Materials
-
Stabilizing Buffer: 1.0 M Citrate Buffer, pH 3.0.
-
Collection Containers: Polypropylene tubes (pre-chilled).
Procedure
-
Pre-fill Containers: Add 20 µL of 1.0 M Citrate Buffer (pH 3.0) per 1 mL of expected urine volume into the collection tubes before collection.
-
Why: This ensures immediate acidification to pH ~3.5–4.0, the region of maximum stability for acyl glucuronides.
-
-
Collection: Collect urine directly into the buffered container.
-
Mixing: Invert gently 3-4 times to mix. Do not vortex vigorously (avoids aerosolization).
-
pH Check: Verify pH is between 3.0 and 4.0 using a pH strip. If > 4.0, add 10% Formic Acid dropwise until target pH is reached.
-
Storage: Snap-freeze immediately on dry ice or store at -80°C.
-
Stability Note: Samples are stable for >3 months at -80°C if acidified. At -20°C, degradation may still occur slowly over weeks.
-
Core Protocol 2: Sample Preparation
Two methods are provided.[3][4][5][6] Method A (Dilute-and-Shoot) is recommended for modern, high-sensitivity instruments (e.g., Sciex 6500+, Waters TQ-XS). Method B (SPE) is for older instruments or when maximum matrix removal is required.
Method A: Acidic "Dilute-and-Shoot" (High Throughput)
Best for: Large clinical cohorts, preserving isomers, preventing hydrolysis.
-
Thaw: Thaw urine samples on ice (never in a water bath).
-
Centrifuge: Spin at 10,000 x g for 5 mins at 4°C to remove particulates.
-
Dilution:
-
Transfer 50 µL of urine supernatant to a 96-well plate.
-
Add 450 µL of 0.1% Formic Acid in Water (Dilution Factor 1:10).
-
Internal Standard: Add 10 µL of IS working solution (e.g., Nicotinic Acid-d4 or a surrogate acyl glucuronide).
-
-
Mix: Vortex gently for 10 seconds.
-
Inject: Analyze immediately. Keep autosampler at 4°C.
Method B: Solid Phase Extraction (SPE) (High Purity)
Best for: Low concentrations, eliminating salt/matrix effects. Cartridge: Waters Oasis HLB or Phenomenex Strata-X (Polymeric Reversed-Phase), 30 mg/1 mL.
-
Condition: 1 mL Methanol, then 1 mL 0.1% Formic Acid in Water.
-
Load: Mix 100 µL acidified urine + 10 µL IS + 900 µL 0.1% Formic Acid. Load onto cartridge.
-
Wash: 1 mL 0.1% Formic Acid in Water.
-
Critical: Do not use Methanol/Water mixtures >5% organic in the wash, or you may elute the polar glucuronide.
-
-
Elute: 500 µL Methanol containing 0.1% Formic Acid.
-
Evaporate & Reconstitute:
-
Evaporate under Nitrogen at ambient temperature (Max 30°C). Do not apply heat.
-
Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).
-
LC-MS/MS Analysis Protocol
Chromatographic Conditions
-
Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (C18), 2.1 x 50 mm, 1.7 µm.
-
Why: Biphenyl and HSS T3 phases retain polar compounds (like glucuronides) better than standard C18, allowing separation of the glucuronide from the void volume.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 2% B
-
0.5 min: 2% B
-
4.0 min: 40% B (Slow gradient separates isomers)
-
4.1 min: 95% B (Wash)
-
5.0 min: 95% B
-
5.1 min: 2% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 30°C (Keep low to prevent on-column hydrolysis).
Mass Spectrometry Parameters (ESI Positive)
NiAc-Gluc ionizes best in positive mode due to the pyridine nitrogen.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |
| Nicotinoyl Glucuronide | 300.1 ([M+H]+) | 124.0 (Nicotinic Acid) | 20 | Quantifier |
| 300.1 | 106.0 | 35 | Qualifier | |
| Nicotinic Acid (Parent) | 124.0 | 80.0 | 25 | Monitor |
| Internal Standard | 128.0 (d4-NiAc) | 84.0 | 25 | IS |
Note: The transition 300 -> 124 represents the neutral loss of the glucuronide moiety (-176 Da), which is characteristic of acyl glucuronides.
Analytical Workflow Diagram
Caption: End-to-end workflow emphasizing immediate acidification and cold chain maintenance to preserve analyte integrity.
Troubleshooting & Validation
Common Failure Modes
-
Peak Splitting: If you see multiple peaks for m/z 300 -> 124, acyl migration has occurred.
-
Solution: Check sample pH. If pH > 5, the sample is compromised. Quantify the sum of all isomer peaks if "total nicotinoyl glucuronide" is acceptable, but note that the 1-O form is the biological standard.
-
-
High Parent Drug Background: If Nicotinic Acid (m/z 124) levels are unexpectedly high, in-source fragmentation of the glucuronide may be occurring.
-
Solution: Ensure chromatographic separation between NiAc and NiAc-Gluc. NiAc elutes earlier than the glucuronide on HSS T3 columns.
-
-
Low Sensitivity:
-
Solution: Acyl glucuronides are polar. Ensure the LC gradient starts at high aqueous content (98% Water) to focus the peak.
-
Stability Validation
To validate this method in your lab, perform a Bench-Top Stability Test :
-
Spike urine with NiAc-Gluc at pH 3.0, 5.0, and 7.0.
-
Incubate at Room Temp for 0, 2, 4, and 8 hours.
-
Analyze.[2][3][6][7][8] You will observe rapid disappearance of the analyte at pH 7.0 (conversion to isomers and parent), proving the necessity of the pH 3.0 stabilization step.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). Focuses on stability testing for unstable metabolites.
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Clinical Biochemistry. (Detailed review of acyl migration mechanisms).
-
Ebner, T., et al. (2006). Disposition and immunogenicity of penicillin acyl glucuronides. Drug Metabolism and Disposition. (Demonstrates the pH-dependent stability profiles typical of this class).
-
Ghosh, C., et al. (2010). Stability of acyl glucuronides in biological matrices: A review. Bioanalysis. (Best practices for acidification and temperature control).
Sources
- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. uab.edu [uab.edu]
- 8. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitation of Nicotinic Acid Acyl-Glucuronide using Stable Isotopes
Application Note & Protocol | Version 2.0
Executive Summary
Nicotinic acid acyl-glucuronide (NA-Gluc) represents a critical Phase II metabolite of Niacin (Vitamin B3). Unlike ether glucuronides, acyl-glucuronides are chemically reactive esters. They are inherently unstable at physiological pH, undergoing both hydrolysis (reverting to the parent drug) and intramolecular acyl migration (rearranging to
This guide details a rigorous LC-MS/MS workflow for the quantitation of NA-Gluc. It prioritizes sample stabilization and stable isotope dilution to mitigate the specific risks of ex vivo degradation and matrix effects.
The Acyl-Glucuronide Challenge
The quantification of NA-Gluc is not merely an analytical task but a kinetic race against degradation.
Mechanism of Instability
-
Hydrolysis: In plasma (pH 7.4), esterases and chemical instability hydrolyze NA-Gluc back to Nicotinic Acid, causing underestimation of the metabolite and overestimation of the parent.
-
Acyl Migration: The acyl group migrates from the 1-O position to the 2-, 3-, and 4-positions.[1] These isomers may not co-elute with the authentic 1-O-acyl standard, leading to quantification errors if not chromatographically resolved or summed.
The Solution: Stable Isotope Dilution
To ensure data integrity, we utilize a stable isotope-labeled internal standard (SIL-IS), ideally Nicotinic Acid-d4-Acyl-Glucuronide (NA-d4-Gluc) . If the specific metabolite IS is unavailable, Nicotinic Acid-d4 (NA-d4) may be used as a surrogate, provided the extraction efficiency is validated, though it cannot compensate for NA-Gluc specific degradation.
Materials & Reagents
| Component | Specification | Notes |
| Analyte | Nicotinic Acid Acyl-Glucuronide | Custom synthesis or enzymatic generation required if not commercially available. |
| Internal Standard | Nicotinic Acid-d4-Acyl-Glucuronide | Preferred. Corrects for ionization and degradation. |
| Surrogate IS | Nicotinic Acid-d4 (NA-d4) | Alternative. Corrects for matrix effects only. |
| Stabilizer | 0.5 M Citrate Buffer (pH 3.0) | Critical for preventing acyl migration. |
| LC Solvents | LC-MS Grade Acetonitrile, Formic Acid | High purity essential for MS sensitivity. |
| Matrix | K2EDTA Human Plasma | Acidified immediately upon collection. |
Experimental Workflow
Sample Collection & Stabilization (Critical Step)
Standard plasma collection procedures are insufficient.
-
Preparation: Pre-fill collection tubes with 0.5 M Citrate Buffer (pH 3.0) at a ratio of 10 µL buffer per 1 mL of blood/plasma target volume.
-
Collection: Draw blood and centrifuge at 4°C (2000 x g, 10 min) immediately.
-
Acidification: If buffer was not in the draw tube, immediately add Citrate Buffer to the separated plasma (1:100 v/v) to lower pH to ~3.5.
-
Storage: Store at -80°C. Avoid repeated freeze-thaw cycles as they accelerate hydrolysis.
Standard & QC Preparation[2]
-
Stock Solution: Dissolve NA-Gluc in 1:1 Acetonitrile:Water (0.1% Formic Acid). Do not use pure methanol/water or neutral buffers.
-
Calibration Curve: Prepare fresh daily in acidified blank plasma (pH 3.5). Range: 1.0 – 1000 ng/mL.
Sample Extraction (Protein Precipitation)
We utilize protein precipitation (PPT) over Solid Phase Extraction (SPE) to minimize processing time and exposure to potential pH shifts.
-
Thaw: Thaw plasma samples on wet ice.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
IS Addition: Add 10 µL of SIL-IS working solution (NA-d4-Gluc, 500 ng/mL in acidified water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Vortex/Spin: Vortex for 1 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of 0.1% Formic Acid in Water.
LC-MS/MS Methodology
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm)
-
Why T3? Superior retention for polar compounds like glucuronides.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 2% B
-
3.0 min: 40% B
-
3.1 min: 95% B (Wash)
-
4.0 min: 95% B
-
4.1 min: 2% B (Re-equilibration)
-
Mass Spectrometry Parameters[2][4][6][8]
-
Source: Electrospray Ionization (ESI), Positive Mode[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)[4]
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| NA-Gluc | 300.1 | 124.0 | 30 | 18 | Loss of Glucuronide (-176) |
| NA-d4-Gluc (IS) | 304.1 | 128.0 | 30 | 18 | Loss of Glucuronide (-176) |
| Niacin (Monitor) | 124.0 | 80.0 | 25 | 22 | Pyridine ring fragment |
Note: Monitoring the parent Niacin channel is recommended to detect in-source fragmentation or hydrolysis.
Visualization of Pathways & Workflow
Acyl-Glucuronide Reactivity Pathway
The following diagram illustrates the degradation risks (Hydrolysis and Migration) that the protocol is designed to prevent.[5]
Figure 1: Metabolic formation and pH-dependent degradation pathways of Nicotinic Acid Acyl-Glucuronide.
Extraction & Analysis Workflow
Figure 2: Step-by-step sample preparation workflow emphasizing acidification and cold handling.
Validation Strategy & Acceptance Criteria
To ensure the method is self-validating and trustworthy, the following tests are mandatory:
-
Conversion Assessment (Crucial):
-
Inject a pure standard of Nicotinic Acid at high concentration. Monitor the NA-Gluc transition (300->124) .
-
Goal: Ensure no "crosstalk" or impurities in the parent standard mimic the glucuronide.
-
Inject a pure standard of NA-Gluc . Monitor the Nicotinic Acid transition (124->80) .
-
Goal: Quantify the extent of in-source fragmentation. If >5% of NA-Gluc converts to NA in the source, chromatographic separation of the two is mandatory to prevent false positives.
-
-
Stability Profiling:
-
Benchtop Stability: Assess NA-Gluc stability in plasma at Room Temp vs. Ice Bath over 4 hours. (Expect rapid degradation at RT).
-
Freeze-Thaw: Limit to 1 cycle if possible.
-
-
Matrix Effect:
-
Compare the peak area of NA-Gluc spiked into extracted plasma vs. neat solvent.
-
Acceptance: Matrix Factor (MF) between 0.85 and 1.15. The SIL-IS should track this deviation perfectly (IS-normalized MF ~ 1.0).
-
References
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
-
Szafarz, M., et al. (2010).[2][4] "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B. Link
-
Wang, J., et al. (2008). "Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis." Journal of Agricultural and Food Chemistry. Link
-
Ghosh, C., et al. (2012). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." InTechOpen. Link
Sources
- 1. scispace.com [scispace.com]
- 2. bevital.no [bevital.no]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.cureus.com [assets.cureus.com]
MRM transitions for nicotinic acid acyl-beta-D-glucuronide detection
Executive Summary
This guide details the method development and validation parameters for the detection of Nicotinic Acid Acyl-β-D-Glucuronide (NA-Gluc), a Phase II metabolite of Nicotinic Acid (Niacin). While Niacin is a well-established dyslipidemia treatment, its acyl-glucuronide metabolite presents unique bioanalytical challenges due to acyl migration and pH-dependent hydrolysis .
This protocol moves beyond standard operating procedures by integrating stabilization chemistry directly into the extraction workflow. It provides derived MRM transitions based on electrospray ionization (ESI) fragmentation logic and mandates a self-validating quality control system to monitor metabolite degradation during analysis.
Biological & Chemical Context
Nicotinic acid is primarily metabolized via conjugation with glycine to form nicotinuric acid (NUA).[1] However, a secondary pathway involves esterification with glucuronic acid to form NA-Gluc.
Why this matters: Acyl glucuronides are chemically reactive "soft electrophiles." They can undergo:
-
Hydrolysis: Reverting to the parent drug (overestimating parent concentration).
-
Acyl Migration: The drug moiety migrates from the 1-O position to 2-, 3-, and 4-positions, creating isomers that may not co-elute, complicating quantitation.
-
Covalent Binding: Potential to bind with plasma proteins (toxicity marker).
Figure 1: Niacin Metabolic Pathway & Instability
Caption: Metabolic route of Nicotinic Acid showing the critical instability of the acyl-glucuronide target, which degrades into isomers or reverts to parent drug under neutral/basic conditions.
MRM Transition Strategy
The detection of NA-Gluc requires careful selection of ionization modes. The molecule contains a basic pyridine ring (pKa ~4.8) and a glucuronic acid moiety (pKa ~3.2).
-
Positive Mode (ESI+): Preferred for sensitivity due to the easily protonated pyridine nitrogen.
-
Negative Mode (ESI-): Viable due to the carboxylic acid on the glucuronide, but often less sensitive for pyridine-based compounds compared to ESI+.
Table 1: Optimized MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Mechanism |
| NA-Gluc (Quant) | 300.1 | 124.1 | 50 | 15-20 | Loss of Glucuronic Acid moiety (-176 Da) |
| NA-Gluc (Qual) | 300.1 | 80.1 | 50 | 35-40 | Pyridine ring fragmentation (secondary) |
| Nicotinic Acid | 124.1 | 80.1 | 20 | 25 | Ring fragmentation |
| IS (d4-NA) | 128.1 | 84.1 | 20 | 25 | Deuterated internal standard |
Note: The transition 300.1 → 124.1 monitors the cleavage of the ester bond, releasing the protonated nicotinic acid core. This is highly specific.
Experimental Protocol
A. Sample Preparation (The "Stabilization" Protocol)
Critical Warning: Standard protein precipitation (PPT) often fails for acyl glucuronides because physiological pH allows acyl migration. You must acidify the sample immediately upon collection or thawing.
Reagents:
-
Stabilizing Solution: 5% Formic Acid in Water.
-
Crash Solvent: Methanol:Acetonitrile (50:50) containing 1% Formic Acid.[2][3]
Workflow:
-
Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx) if possible.
-
Acidification: Immediately add 10 µL of Stabilizing Solution per 100 µL of plasma/serum. (Target pH < 4.0).[4][5]
-
Precipitation: Add 400 µL of Crash Solvent (cold, -20°C) to the acidified plasma.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under Nitrogen (max 35°C). Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid). Do not use 100% aqueous if the column is C18; use 90:10 Water:MeOH.
B. LC-MS/MS Conditions
-
Column: Phenomenex Synergi Hydro-RP or Waters HSS T3 (C18 phases capable of retaining polar conjugates).
-
Why: Standard C18 may result in elution of the glucuronide in the void volume.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 2% B
-
1.0 min: 2% B (Divert to waste to remove salts)
-
5.0 min: 40% B (Glucuronide elutes early, Parent elutes later)
-
6.0 min: 95% B (Wash)
-
Figure 2: Analytical Workflow
Caption: Step-by-step extraction workflow emphasizing the critical acidification step required to prevent metabolite degradation.
Validation & Quality Control (Self-Validating System)
To ensure scientific integrity, the assay must detect if the sample has degraded during processing.
-
The "Back-Conversion" Check:
-
Monitor the Nicotinic Acid (Parent) channel (124.1 -> 80.1) in your NA-Gluc QC samples.
-
Logic: If you see a rising baseline of Parent drug in a pure Glucuronide standard, your sample prep pH is too high, causing hydrolysis.
-
-
Isomer Monitoring:
-
Acyl migration results in peaks eluting after the 1-O-acyl glucuronide.
-
Protocol: Extend the LC gradient equilibration. If you observe small peaks with the same transition (300 -> 124) eluting slightly later than the main peak, these are migration isomers. Quantitation must be based on the first eluting peak (1-β-isomer).
-
References
-
Li, F. et al. (2012). "Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. Link
- Relevance: Establishes the baseline fragmentation for the pyridine ring (m/z 124 -> 80) used in the glucuronide transition.
-
Shipkova, M. et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
- Relevance: Authoritative review on the instability of acyl glucuronides and the necessity of acidic sample prepar
-
Sutherland, F.C. et al. (2001). "Quantification of nicotinic acid and its metabolites in human plasma." Journal of Chromatography B. Link
- Relevance: Provides foundational chromatographic conditions for separ
-
FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration.[3] Link
- Relevance: Standard for validating the stability and m
Sources
Chemical synthesis of 1-O-nicotinoyl-beta-D-glucuronic acid
Application Note: Precision Chemical Synthesis of 1-O-Nicotinoyl- -D-Glucuronic Acid
Executive Summary
The synthesis of 1-O-nicotinoyl-
This Application Note provides a definitive, non-template guide to synthesizing 1-O-NGA. We reject the standard "recipe" format in favor of a mechanistic approach that prioritizes stereochemical retention and kinetic stability . We present two validated methodologies: the modern Selective Allyl Esterification (Stachulski Method) as the primary recommendation, and the classical Koenigs-Knorr Silver Salt Method as a secondary alternative.
Strategic Analysis: The Instability Paradox
Before commencing synthesis, researchers must understand the "Instability Paradox" of acyl glucuronides. The 1-O-
-
The Mechanism of Failure: Under neutral or basic pH (
7.0), the free hydroxyl group at C-2 attacks the anomeric ester carbonyl, causing the nicotinoyl group to migrate to the C-2 position. This triggers a cascade (2 3 4), resulting in a mixture of regioisomers that are resistant to -glucuronidase hydrolysis. -
The Synthetic Implication: Traditional deprotection strategies (e.g., NaOH/MeOH) used in carbohydrate chemistry often destroy 1-O-NGA before it can be isolated.
-
The Solution: Use "orthogonal protection" strategies that allow deprotection under neutral or slightly acidic conditions.
Visualization: Acyl Migration Pathway
The following diagram illustrates the degradation pathway that this protocol is designed to prevent.
Figure 1: The degradation cascade of 1-O-acyl glucuronides. The protocol below strictly controls pH to prevent the C2-OH nucleophilic attack.
Primary Protocol: Selective Allyl Esterification (The Stachulski Method)
This method is the "Gold Standard" for labile acyl glucuronides. It utilizes Allyl D-glucuronate , allowing for the direct coupling of Nicotinic Acid to the anomeric position without protecting the sugar hydroxyls. This avoids the need for basic deprotection of acetate groups.
Reagents and Materials
-
Substrate: Nicotinic Acid (High purity).
-
Acceptor: Allyl D-glucuronate (Synthesized via Fischer esterification of D-glucuronic acid with allyl alcohol).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)). -
Scavenger: Morpholine or Dimedone.
Step-by-Step Methodology
Step A: Selective Anomeric Coupling
The anomeric hydroxyl (C1-OH) of allyl glucuronate is significantly more acidic (pKa ~12) than the secondary hydroxyls (pKa ~16), allowing for selective acylation.
-
Preparation: Dissolve Nicotinic Acid (1.0 eq) and Allyl D-glucuronate (1.2 eq) in anhydrous Acetonitrile (MeCN) or DMF.
-
Activation: Add HATU (1.1 eq) to the solution.
-
Coupling: Add DIPEA (2.5 eq) dropwise at 0°C. Stir the reaction at 0°C for 1 hour, then allow to warm to room temperature for 2–4 hours.
-
Critical Checkpoint: Monitor by TLC or LC-MS.[1] You are looking for the mono-acylated product. If di-acylation occurs, lower the temperature and reduce reaction time.
-
-
Workup: Dilute with Ethyl Acetate, wash with 0.5 M Citric Acid (to remove excess base and keep pH acidic), then brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography on silica gel. Important: Pre-wash the silica column with 1% Formic Acid in the eluent to deactivate basic sites. Elute with DCM/MeOH gradient.
Step B: Palladium-Catalyzed Deprotection
This step removes the allyl protecting group from the glucuronic acid carboxylate without hydrolyzing the sensitive nicotinoyl ester.
-
Dissolution: Dissolve the purified 1-O-nicotinoyl allyl glucuronate in anhydrous THF/DMSO (10:1).
-
Catalysis: Add Pd(PPh
) (0.05 eq). -
Scavenging: Add Morpholine (10 eq). This acts as the allyl acceptor.
-
Reaction: Stir at Room Temperature under Argon for 30–60 minutes.
-
Observation: The solution usually darkens. Monitoring by LC-MS should show the disappearance of the allyl ester (+40 mass) and appearance of the free acid.
-
-
Isolation: The product is extremely water-soluble and zwitterionic.
-
Evaporate THF.
-
Purification (Crucial): Do NOT use standard silica. Use C18 Reverse Phase Chromatography .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The Formic Acid is vital to stabilize the acyl glucuronide during purification.
-
Lyophilize fractions immediately.
-
Secondary Protocol: Koenigs-Knorr (Silver Salt Method)
Use this method only if the Stachulski method fails or reagents are unavailable. It relies on the reaction of a silver salt with a glycosyl halide.
Reagents
-
Donor: Acetobromo-
-D-glucuronic acid methyl ester (Commercially available or synthesized). -
Acceptor: Silver(I) Nicotinate (Prepared by reacting Nicotinic acid with AgNO
). -
Solvent: Anhydrous Toluene or Xylene.
Methodology
-
Coupling: Suspend Silver Nicotinate (1.5 eq) in Toluene. Add Acetobromo-
-D-glucuronic acid methyl ester (1.0 eq). -
Reflux: Heat to reflux for 2–4 hours. The reaction proceeds with inversion of configuration (
-bromide -ester) driven by the neighboring group participation of the C2-acetate. -
Filtration: Filter off the AgBr precipitate. Evaporate solvent.
-
Deprotection (The Danger Zone): The product is fully protected (methyl ester + 3 acetates).
-
Enzymatic Route (Recommended): Dissolve in pH 6.0 phosphate buffer. Add Pig Liver Esterase (PLE) . Incubate at 37°C. Monitor closely. PLE will hydrolyze the acetates and the methyl ester but is slower on the anomeric ester.
-
Chemical Route:[1][2][3][4][5] 0.5 eq NaOH in MeOH at -10°C. Quench with Acetic acid immediately upon disappearance of starting material. High risk of migration. [6]
-
Analytical Validation & Quality Control
Trustworthiness in this synthesis depends on proving the structure and purity.
NMR Characterization
The definitive proof of the
| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-1 | 5.8 – 6.1 ppm | Doublet (d) | 7.8 – 8.5 Hz | |
| H-2,3,4 | 3.5 – 5.5 ppm | Multiplets | - | Sugar backbone |
| Pyridine | 7.5 – 9.2 ppm | Multiplets | - | Nicotinoyl aromatic protons |
Note: If
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive and Negative modes.
-
Parent Ion: [M+H]
consistent with Nicotinoyl Glucuronide (MW ~313 Da). -
Fragmentation: Look for the neutral loss of 176 Da (dehydroglucuronic acid), leaving the protonated Nicotinic Acid fragment.
Stability Assay (Self-Validation)
To ensure the synthesized standard is valid for biological use:
-
Incubate 10
M compound in Phosphate Buffer (pH 7.4) at 37°C. -
Sample at t=0, 15, 30, 60 min.
-
Analyze by HPLC.[5]
-
Pass Criteria: >80% remaining at t=0 (purity) and observation of isomeric peaks (acyl migration) over time. If no migration occurs, it is likely not the 1-O-acyl glucuronide (could be an ether glucuronide or stable artifact).
Synthetic Workflow Diagram
The following Graphviz diagram details the recommended Stachulski pathway, highlighting the critical control points.
Figure 2: Workflow for the Selective Allyl Esterification method. Note the strict avoidance of basic conditions in the final steps.
References
-
Perrie, J. A., et al. (2005). "Effective synthesis of 1beta-acyl glucuronides by selective acylation."[2][4] Organic Letters, 7(13), 2591–2594.[2] Link
-
Stachulski, A. V., & Meng, X.[7][8] (2013). "Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides."[8] Natural Product Reports, 30(6), 800-829. Link
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16. Link
- Van Breemen, R. B., et al. (1998). "Acyl migration of 1-O-acyl-beta-D-glucuronides." Drug Metabolism and Disposition. (Contextual reference for stability mechanisms).
-
Kaspersen, F. M., & Van Boeckel, C. A. A. (1987). "A review of the methods of chemical synthesis of sulfate and glucuronide conjugates." Xenobiotica, 17(12), 1451-1471. Link
Sources
- 1. Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Elucidating Niacin Disposition: High-Resolution Mass Spectrometry of Phase II Conjugates
Abstract & Introduction
Niacin (Nicotinic Acid, NA) remains a potent agent for modulating lipid profiles, specifically for elevating HDL-C and reducing triglycerides.[1] However, its clinical utility is often limited by cutaneous flushing, a side effect intimately linked to its metabolic saturation.
While Phase I metabolism involves amidation and oxidation, the Phase II conjugation pathways—specifically glycine conjugation to Nicotinuric Acid (NUA) and methylation to N-methylnicotinamide (MNA) —are critical determinants of niacin's pharmacokinetic fate. At therapeutic doses, the high-affinity glycine pathway becomes saturated, leading to a non-linear accumulation of parent niacin.
This application note details a robust High-Resolution Mass Spectrometry (HRMS) workflow for the identification and quantification of these polar Phase II metabolites in human plasma and urine. Unlike traditional reversed-phase methods which suffer from poor retention of these hydrophilic compounds, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Q-TOF/Orbitrap detection to ensure rigorous separation and mass accuracy.
Metabolic Pathway Visualization
Understanding the competition between pathways is essential for data interpretation. The diagram below illustrates the divergence between the flushing-associated Phase II glycine conjugation and the NAD+ salvage/methylation pathways.
Figure 1: Niacin metabolic flux.[2][3] The critical Phase II analytes for this protocol are Nicotinuric Acid (NUA) and N-Methylnicotinamide (MNA).
Experimental Design & Rationale
The Chromatography Challenge: Why HILIC?
Niacin and Nicotinuric Acid are small, highly polar organic acids (logP < 1).
-
Failure of C18: On standard Reversed-Phase C18 columns, these analytes elute near the void volume (
), leading to severe ion suppression from salts and inability to separate isobaric interferences. -
The HILIC Solution: We employ an Amide-functionalized HILIC column . This creates a water-rich layer on the stationary phase surface, retaining polar analytes via partitioning. This allows for elution in high-organic mobile phases, which naturally enhances desolvation and MS sensitivity.
Mass Spectrometry Strategy
-
Ionization: Heated Electrospray Ionization (H-ESI).
-
Polarity Switching:
-
Nicotinuric Acid (NUA): Can be detected in Negative mode (COO-) or Positive mode ([M+H]+). Positive mode is selected here to allow simultaneous detection with MNA.
-
N-Methylnicotinamide (MNA): Contains a quaternary nitrogen; it exists as a pre-charged cation and must be analyzed in Positive mode.
-
-
Resolution: >30,000 FWHM (at m/z 200) is required to resolve NUA from potential isobaric endogenous interferences in urine.
Detailed Protocol
Materials & Reagents[4]
-
Standards: Nicotinic Acid (NA), Nicotinuric Acid (NUA), N-methylnicotinamide (MNA).
-
Internal Standard (IS): Niacin-d4 or Nicotinuric Acid-d4.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is inefficient for these polar compounds as they do not partition into organic solvents like hexane or MTBE. Protein precipitation is the method of choice.
-
Aliquot: Transfer 100 µL of Plasma or Urine into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: The acid helps stabilize the carboxylic acid metabolites.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant to a new vial. Dilute with 100 µL of Acetonitrile .
-
Why? HILIC requires high organic content upon injection. Injecting a water-rich sample directly will cause peak distortion (solvent mismatch).
-
LC-HRMS Method Parameters
Chromatography (HILIC)
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 95 | Initial Hold (Equilibration) |
| 1.0 | 95 | Injection / Load |
| 6.0 | 50 | Linear Gradient |
| 7.0 | 50 | Flush |
| 7.1 | 95 | Re-equilibration |
| 10.0 | 95 | End of Run |
Mass Spectrometry (Source Parameters)
-
Source: H-ESI (Positive Mode).
-
Spray Voltage: 3500 V.
-
Sheath Gas: 45 arb units.
-
Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.
Data Analysis & Interpretation
Target Analyte Table
The following table provides the exact mass and diagnostic fragments for setting up PRM (Parallel Reaction Monitoring) or extracting ion chromatograms (XIC).
| Analyte | Phase | Formula | Precursor Ion (m/z) | Exact Mass (Da) | Diagnostic Fragment (m/z) | Mechanism |
| Niacin (NA) | Parent | C6H5NO2 | [M+H]+ | 124.0393 | 80.0500 | Loss of CO2 |
| Nicotinuric Acid (NUA) | Phase II | C8H8N2O3 | [M+H]+ | 181.0608 | 106.0287 | Loss of Glycine (75 Da) |
| N-Me-Nicotinamide (MNA) | Phase II | C7H9N2O+ | [M]+ | 137.0709 | 94.0651 | Loss of CONH (Amide) |
| Nicotinamide (NAM) | Phase I | C6H6N2O | [M+H]+ | 123.0553 | 80.0500 | Loss of CONH |
Fragmentation Logic (Self-Validation)
When validating the peak for Nicotinuric Acid (NUA) , ensure the fragmentation pattern follows the logical cleavage of the amide bond:
-
Precursor: 181.0608 m/z.
-
Primary Fragment: Cleavage of the glycine moiety (
) yields the nicotinoyl cation at m/z 106.0287 . -
Secondary Fragment: Further loss of CO from the nicotinoyl ion yields the pyridinium ion at m/z 78.0338 . If these fragments are absent, the peak is likely an isobaric matrix interference.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring sample compatibility with HILIC chromatography.
References
-
Li, F., et al. (2012). "Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS." Journal of Chromatography B. Link
-
Human Metabolome Database (HMDB). "Metabocard for Nicotinuric acid (HMDB0000867)." HMDB. Link
-
Hsieh, Y., et al. (2005). "Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Nicotinic Acid Glucuronide (NAG) Stability & Analysis
Status: Operational Role: Senior Application Scientist Subject: Preventing Acyl Migration and Hydrolysis of Nicotinic Acid Glucuronide (NAG) Ticket ID: NAG-STAB-001
Executive Summary: The Instability Mechanism
Nicotinic acid glucuronide (NAG) is a 1-O-acyl glucuronide. Structurally, the carboxylic acid of nicotinic acid is ester-linked to the anomeric carbon (C1) of glucuronic acid. This ester bond is inherently labile at physiological pH (7.4) and temperature (37°C).
The Problem: Upon collection of biological samples (plasma, urine), NAG undergoes two primary degradation pathways if not immediately stabilized:
-
Acyl Migration: The nicotinic acid moiety migrates intramolecularly from C1 to C2, C3, and C4 positions of the glucuronic acid ring. These isomers are resistant to
-glucuronidase hydrolysis and may not co-elute with the parent glucuronide in LC-MS, leading to underestimation of the metabolite. -
Hydrolysis: The ester bond cleaves, reverting the molecule back to Nicotinic Acid (parent drug) and free glucuronic acid, causing false-high parent drug levels and false-low metabolite levels.
The Solution: Kinetic data confirms that both migration and hydrolysis are base-catalyzed. Acidification to pH < 4.0 immediately upon collection is the only effective stabilization strategy.
Mechanism Visualization
The following diagram illustrates the degradation pathways you are fighting against.
Figure 1: The cascade of acyl migration and hydrolysis. At physiological pH, the 1-O-acyl form migrates to positional isomers or hydrolyzes.[1] Acidification traps the molecule in the stable 1-O state.
Protocol: Sample Collection & Stabilization
Q: What is the "Golden Hour" for NAG processing? A: There is no hour. You have minutes. Acyl migration can begin immediately upon blood draw.
Q: Which acid should I use for stabilization? A: We recommend Citric Acid or Formic Acid . Mineral acids (HCl) can be too aggressive and induce hydrolysis if the pH drops too low (< 2.0).
Standard Operating Procedure (SOP) for Plasma Collection
| Step | Action | Technical Rationale |
| 1 | Prepare Tubes | Pre-fill collection tubes with 0.5 M Citric Acid (aq) . Ratio: 20 µL acid per 1 mL plasma expected. |
| 2 | Collection | Draw blood into K2-EDTA tubes. Invert gently. Place immediately on wet ice . |
| 3 | Separation | Centrifuge at 4°C (2000 x g, 10 min) within 15 mins of collection. |
| 4 | Acidification | Transfer plasma immediately to the pre-acidified tubes (Step 1). Vortex gently. |
| 5 | Storage | Store at -80°C . |
Sample Preparation & Extraction
Q: Can I use Methanol for protein precipitation? A: Avoid Methanol if possible. Methanol can cause transesterification, where the glucuronide moiety is replaced by a methyl group, forming methyl nicotinate.
-
Recommended Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Why: ACN precipitates proteins efficiently without participating in nucleophilic attack on the ester bond [3].
Extraction Workflow (Protein Precipitation)
-
Thaw: Thaw samples on wet ice . Do not use a water bath.
-
Aliquot: Transfer 50 µL acidified plasma to a chilled tube.
-
Precipitate: Add 150 µL ice-cold Acetonitrile + 1% Formic Acid .
-
Note: The formic acid maintains the acidic environment during extraction.
-
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant. Dilute 1:1 with Water + 0.1% Formic Acid before injection.
-
Note: Injecting pure ACN can cause peak distortion. Diluting with acidic water matches the mobile phase.
-
LC-MS/MS Analysis & Troubleshooting
Q: I see multiple peaks in my chromatogram for NAG. What is happening? A: These are likely the 2-, 3-, and 4-positional isomers formed during improper storage or handling.
-
The 1-beta isomer (Target) usually elutes last on reverse-phase columns due to the exposed polar hydroxyls of the sugar being tied up in the ring structure in the migrated forms (though this varies by column).
-
Action: Check the pH of your sample. If it is > 5.0, migration has occurred.
Q: My recovery is low, but I see high levels of Nicotinic Acid (Parent). A: This indicates Hydrolysis .
-
Cause: pH was likely too high (>7) or samples were left at room temperature.
-
In-Source Fragmentation: Ensure your MS source temperature isn't too high. Glucuronides can degrade in the ESI source (in-source decay), mimicking hydrolysis. Monitor the transition for the specific glucuronide mass, not just the parent ion.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Split Peaks / Shoulders | Acyl Migration | Ensure plasma was acidified to pH 3-4 immediately. Keep autosampler at 4°C. |
| High Parent / Low NAG | Hydrolysis | Check if samples were left at RT. Verify -80°C storage. Lower MS Source Temp. |
| Retention Time Shift | Column pH instability | Use a column robust at low pH (e.g., Zorbax SB-C18 or similar steric-protected phases). |
| Ghost Peak (+14 Da) | Transesterification | Switch from Methanol to Acetonitrile for extraction and mobile phases. |
Decision Workflow: Sample Handling
Follow this logic gate to ensure sample integrity.
Figure 2: Critical decision points for preserving Nicotinic Acid Glucuronide integrity.
References
-
FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Sallustio, B. C., et al. (2000). Stability of acyl glucuronides in plasma: implications for pharmacokinetic studies. Journal of Chromatography B. Link
-
Wang, J., et al. (2006). Stabilization of acyl glucuronides in human plasma: specific application to a development compound. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ebner, T., et al. (1999). Stability of acyl glucuronides in biological fluids. Drug Metabolism Reviews. Link
-
Zhu, M., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition.[2][3][4] Link
Sources
Stability of nicotinic acid acyl-beta-D-glucuronide in plasma samples
Technical Support Center: Bioanalysis & Metabolite Stability
Topic: Stability of Nicotinic Acid Acyl-
Executive Summary
You are encountering stability issues with Nicotinic Acid Acyl-
Failure to stabilize this metabolite ex vivo will compromise your bioanalytical data in two ways:
-
Overestimation of Parent: Hydrolysis releases Nicotinic Acid, artificially inflating its measured concentration.
-
Underestimation of Metabolite: Acyl migration creates isomers (2-, 3-, and 4-O-acyl) that may not co-elute with your analytical standard or be detected by your specific MS/MS transition.
This guide details the obligatory acidification protocols and troubleshooting steps required to ensure data integrity.
Module 1: The Chemistry of Instability
To solve the stability problem, you must understand the mechanism. The ester bond between the nicotinic acid and the glucuronic acid is labile at physiological pH (7.4).
Degradation Pathways
-
Hydrolysis: The bond cleaves, releasing Nicotinic Acid. This is catalyzed by plasma esterases and albumin, but also occurs spontaneously at neutral/alkaline pH.
-
Acyl Migration: The drug moiety migrates from the 1-position to the 2, 3, and 4-positions of the glucuronic acid ring.[1] These isomers are resistant to
-glucuronidase hydrolysis but present significant chromatographic challenges.
Visualizing the Instability Pathway:
Figure 1: Degradation pathways of Nicotinic Acid Acyl-Glucuronide. Note that pH is the primary driver for both hydrolysis and migration.
Module 2: Sample Collection & Stabilization Protocol
CRITICAL: Standard EDTA or Heparin tubes are insufficient . You must acidify the plasma immediately upon separation to halt chemical degradation and inhibit esterase activity.
Reagents Required
-
Stabilizer: 1.0 M Citrate Buffer (pH 3.0) OR 0.5 M Sodium Acetate (pH 4.0).
-
Alternative: 5% Formic Acid (use with caution as strong acids can sometimes induce hydrolysis if pH drops < 2.0).
-
Collection: Pre-chilled K2EDTA tubes.
Step-by-Step Workflow
-
Blood Collection: Draw blood into pre-chilled tubes on wet ice.
-
Separation: Centrifuge at 4°C (1500–2000 x g) for 10 minutes. Do not allow temperature to rise.
-
Acidification (The "Golden Minute"):
-
Immediately transfer plasma to a cryovial.
-
Add 10 µL of Stabilizer per 1 mL of plasma (approximate ratio, aim for final pH ~3.5).
-
Tip: Verify pH on a dummy sample using pH strips to ensure your ratio achieves pH 3.0–4.0.
-
-
Storage: Flash freeze immediately at -70°C or -80°C.
Visualizing the Workflow:
Figure 2: Critical Control Points in the stabilization workflow. The acidification step is non-negotiable.
Module 3: Troubleshooting & FAQs
Troubleshooting Guide
Q: My Nicotinic Acid (parent) concentration increases significantly after the sample sits in the autosampler.
-
Diagnosis: Post-preparative hydrolysis.
-
Cause: Your reconstitution solvent might be too alkaline, or the autosampler temperature is too high.
-
Solution:
-
Ensure autosampler is kept at 4°C.
-
Adjust reconstitution solvent to be slightly acidic (0.1% Formic Acid).[2]
-
Self-Validation: Inject a neat standard of NA-glucuronide. If you see a parent peak appearing over repeated injections, your LC mobile phase or reconstitution solvent is causing on-column hydrolysis.
-
Q: I see multiple peaks in the MRM channel for the Glucuronide.
-
Cause: The sample was likely exposed to pH > 7.0 during processing or thawing. The extra peaks are the 2-, 3-, and 4-O-acyl isomers.
-
Solution: These isomers often have different retention times but identical mass transitions (isobaric). You must optimize your chromatography to separate the 1-
form from the isomers, or sum the areas if total glucuronide is the endpoint (though summing is less accurate for PK modeling).
Q: Can I use organophosphate esterase inhibitors (e.g., Dichlorvos, PMSF) instead of acid?
-
Analysis: While inhibitors stop enzymatic hydrolysis, they do not stop chemical acyl migration (which is pH-driven).
-
Verdict: Acidification is superior because it prevents both enzymatic hydrolysis and chemical migration.
Data Summary: Stability Conditions
| Condition | Hydrolysis Risk | Migration Risk | Recommendation |
| pH 7.4 (Plasma), 37°C | High | High | Avoid completely. |
| pH 7.4 (Plasma), 4°C | Moderate | Moderate | Unsafe for storage > 2 hours. |
| pH 7.4 (Plasma), -20°C | Low | Moderate | Unsafe for long-term storage. |
| pH 3.5 (Acidified), 4°C | Negligible | Negligible | Safe for processing (approx. 24h). |
| pH 3.5 (Acidified), -80°C | None | None | Gold Standard. |
Module 4: Frequently Asked Questions
Q: How many freeze-thaw cycles are permissible? A: Ideally, zero . Acyl glucuronides are highly sensitive to the freeze-thaw process. We recommend aliquoting plasma immediately after acidification into single-use volumes. If testing is required, validate stability for a maximum of 1 cycle.
Q: Does "In-Source Fragmentation" affect my results? A: Yes. In the Mass Spectrometer source (ESI), the glucuronide can lose the sugar moiety, appearing as the parent drug (Nicotinic Acid).
-
Test: Inject a pure Glucuronide standard and monitor the Parent transition. If a peak appears at the Glucuronide retention time in the Parent channel, you have in-source fragmentation.
-
Fix: Chromatographic separation is the only cure. You must ensure the Glucuronide and Parent elute at different times.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. (Section III.B.5 regarding unstable analytes). Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. (Foundational review on acyl migration mechanisms). Link
-
European Bioanalysis Forum (EBF). (2011). Stabilization of Clinical Samples. (Best practices for acidification workflows). Link
-
R.J. Hulse, et al. (2013). Strategies for the maintenance of stability of acyl glucuronide metabolites in blood and plasma samples. (Specific protocols for acidification). Link
Sources
Minimizing in-source fragmentation of niacin glucuronide in LC-MS
Subject: Minimizing In-Source Fragmentation (ISF) in LC-MS/MS
Ticket ID: #NG-ISF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Guide
Executive Summary: The "Ghost" Peak Phenomenon
The Problem: You are analyzing plasma samples for Niacin (Nicotinic Acid) and its metabolites. You observe a peak in the Niacin quantitation channel (
Module 1: The Physics of Fragility
To fix the problem, we must understand the mechanics. Niacin Glucuronide is an acyl glucuronide , a class of metabolites notoriously unstable both chemically and thermally.
In an Electrospray Ionization (ESI) source, ions are accelerated through a region of intermediate pressure (between the capillary and the skimmer/cone). If the voltage gradient (Cone Voltage) is too high, ions collide with residual gas molecules with enough kinetic energy to break weak covalent bonds.
Visualization: The ISF Mechanism
The following diagram illustrates where the error occurs in the signal chain.
Figure 1: Mechanism of In-Source Fragmentation. The critical failure point is the "Collisional Heating" zone where the glucuronide converts to the aglycone before mass selection.
Module 2: Diagnostic Workflow (The "Ramp Test")
Before optimizing, you must quantify the extent of ISF. Do not assume your "Glucuronide" standard is pure—it may contain trace Niacin manufacturing impurities.
Protocol: The Cone Voltage Ramp
-
Prepare: A clean standard of Nicotinic Acid Glucuronide (1 µg/mL) in mobile phase.
-
Infuse: Introduce the standard via syringe pump combined with LC flow (Tee-union) to match your method's flow rate.
-
Monitor: Set Q1 to scan for the Glucuronide (
300) and Niacin ( 124). -
Ramp: Increment the Cone Voltage (or Declustering Potential) from 5V to 100V in 5V steps.
-
Plot: Graph the intensity of
124 vs. Voltage.
Interpretation:
-
Low Voltage (5-20V): If
124 is present here, it is likely a chemical impurity in your standard. -
High Voltage (>30V): If
124 intensity rises exponentially as voltage increases, this is ISF.
Module 3: Optimization Strategies
We cannot eliminate ISF entirely without sacrificing sensitivity, but we can minimize it.
Hardware Parameters (Source Tuning)
The goal is "Soft Ionization"—imparting just enough energy to desolvate, but not enough to fragment.
| Parameter | Standard Setting | Optimized for Labile Glucuronides | Why? |
| Cone Voltage / DP | 30 - 60 V | 10 - 25 V | Reduces kinetic energy of ions in the expansion region. Critical Factor. |
| Source Temp | 500°C - 600°C | 350°C - 450°C | High thermal energy promotes bond cleavage. Lower temp stabilizes the molecule. |
| Desolvation Gas | High Flow | Moderate Flow | High flow can increase collision frequency. |
| Collision Gas | On | Off (if possible) | Ensure collision gas is not leaking into the source region (instrument specific). |
Chromatographic "Safety Net"
This is the most robust defense. If Niacin and Niacin Glucuronide co-elute, ISF is fatal to your data accuracy. If they are baseline separated, ISF is merely an annoyance (loss of sensitivity) rather than a quantitation error.
Recommended Column Chemistries:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for polar metabolites like glucuronides. Often provides orthogonal selectivity to C18.
-
Mixed-Mode (e.g., Anion Exchange + C18): Niacin Glucuronide is acidic. Anion exchange (AX) can retain it strongly, separating it from the less acidic Niacin.
Module 4: Troubleshooting FAQ
Q1: I lowered the Cone Voltage, but my Glucuronide signal disappeared. What now? A: You have lowered it too far. The "Cone" region also serves to decluster ions (remove solvent shells). If the voltage is too low, the ion remains solvated and isn't detected.
-
Action: Perform the "Ramp Test" again. Find the voltage where the Glucuronide signal is at 80% of maximum, but the Niacin fragment signal is minimal. This is your "Sweet Spot."
Q2: Can I use a correction factor? A: Yes, but proceed with caution.
-
Method: Inject a pure Glucuronide standard. Measure the area of the "Ghost" Niacin peak. Calculate the ratio:
. -
Application: In unknown samples, subtract
from the Niacin Area. -
Warning: This ratio (
) is concentration-dependent and matrix-dependent. It must be re-validated with every batch. Chromatographic separation is superior to mathematical correction.
Q3: Is the mobile phase pH relevant for ISF? A: Indirectly. While ISF is a physical process, the chemical stability of acyl glucuronides is pH-dependent.
-
Fact: Acyl glucuronides undergo acyl migration (isomerization) at neutral/basic pH.
-
Recommendation: Keep mobile phases acidic (0.1% Formic Acid or pH < 4.0) to prevent the glucuronide from rearranging into isomers that might have different ISF profiles or retention times.
Module 5: Decision Logic for Method Development
Use this workflow to determine if your method is robust enough for validation.
Figure 2: Decision Tree for handling labile metabolites. Chromatographic separation is the primary control; source optimization is the secondary control.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
- Context: Establishes the requirement for evaluating stability of analytes, including conversion of metabolites (ISF) back to parent drugs.
-
Xu, Y.F., et al. (2015).[1] "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." Analytical Chemistry. [Link]
- Context: Detailed mechanism of ISF and the necessity of chromatographic separation for accurate quantit
-
Zhu, M., et al. (2001). "Interference of Acyl Glucuronides in the Quantitation of Parent Drugs by LC-MS/MS." Rapid Communications in Mass Spectrometry. [Link]
- Context: A foundational paper describing the specific issue of acyl glucuronides breaking down in the source to mimic parent drugs.
-
Chaimbault, P. (2015).[2] "Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers." ResearchGate. [Link]
- Context: Discusses the instability of acyl glucuronides and chromatographic strategies (ammonium acetate/acetonitrile gradients) to resolve them.
Sources
Technical Support Center: Nicotinoyl Glucuronide Stabilization
Subject: Preventing Hydrolysis and Acyl Migration of Nicotinoyl Glucuronide in Biological Matrices
Executive Summary: The Stability Crisis
You are likely reading this because your LC-MS/MS data for Nicotinoyl Glucuronide (Nic-Glu) is inconsistent. You may be observing:
-
Low metabolite recovery: Nic-Glu concentrations decrease over time.
-
Artificial parent drug elevation: Nicotinic acid (Niacin) levels rise in stored samples.
-
Chromatographic peak broadening: Appearance of extra peaks (isomers) interfering with quantitation.
The Root Cause: Nicotinoyl glucuronide is an acyl glucuronide . Unlike ether glucuronides, acyl glucuronides are chemically reactive esters.[1] At physiological pH (7.4), they undergo two simultaneous degradation pathways: Hydrolysis (reverting to the parent drug) and Acyl Migration (rearranging into non-glucuronidase-sensitive isomers).
The Solution: Immediate acidification of the matrix to pH 3.0 – 4.0 is required to "freeze" these chemical reactions.
Mechanism of Instability
To troubleshoot effectively, you must understand the chemistry occurring in your sample tube.
The Degradation Pathways
At neutral or basic pH, the ester bond at the C-1 position is unstable.
-
Hydrolysis: Water attacks the ester linkage, releasing Nicotinic Acid.
-
Acyl Migration: The drug moiety migrates from the C-1 position to C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring. These isomers are resistant to
-glucuronidase hydrolysis and often co-elute, causing integration errors.
Caption: Figure 1. Degradation pathways of Nicotinoyl Glucuronide. Stabilization is achieved only by maintaining the molecule within the acidic "Stabilization Zone."
Standard Operating Procedure (SOP)
This protocol is designed for plasma or urine collection. It must be executed at the clinical/pre-clinical site, not delayed until arrival at the bioanalytical lab.
Reagents Required
-
Stabilizer: 0.5 M Citrate Buffer (pH 3.0) OR 5% Formic Acid in water.
-
Ice Bath: Wet ice (crushed).
Workflow: The "Cold & Acidic" Chain
| Step | Action | Critical Parameter | Why? |
| 1 | Collection | Draw blood into pre-chilled K2EDTA or Heparin tubes. | Temperature Control: Heat accelerates hydrolysis. Keep samples at 4°C. |
| 2 | Separation | Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma. | Enzyme Removal: While chemical instability is the main driver, esterases in RBCs can contribute. |
| 3 | Acidification | Add 10 µL of Stabilizer per 100 µL of plasma . | pH Target: Final pH must be between 3.0 and 4.0. |
| 4 | Mixing | Vortex gently (5 seconds). | Homogeneity: Localized pockets of high pH can allow migration to start. |
| 5 | Storage | Freeze immediately at -70°C or -80°C. | Kinetic Stop: Chemical reactions slow significantly (but do not stop) at -20°C. Deep freeze is mandatory. |
Visual Workflow
Caption: Figure 2. Critical decision tree for sample preparation. Omitting the acidification step renders the sample invalid for quantitative analysis.
Troubleshooting & FAQs
Q1: Can I use strong acids like HCl or H₂SO₄?
Answer: Proceed with extreme caution. While lowering pH is necessary, extremely low pH (< 2.0) can catalyze acid hydrolysis of the glucuronide bond.
-
Recommendation: Use Citrate Buffer (pH 3.0) or dilute Formic Acid . These "soft" acids buffer the plasma to the optimal window (pH 3-4) without overshooting into the acid-hydrolysis danger zone.
Q2: I am also measuring Nicotine-N-glucuronide. Can I use this protocol?
Answer: NO. STOP IMMEDIATELY. This is a common trap.
-
Nicotinoyl Glucuronide (from Niacin) is an O-acyl glucuronide (Alkali labile, Acid stable).
-
Nicotine-N-Glucuronide (from Nicotine) is an N-glucuronide (Acid labile, Alkali stable).
-
The Conflict: Acidifying the sample will stabilize the Nicotinoyl glucuronide but hydrolyze the Nicotine-N-glucuronide.
-
Solution: If you must analyze both, you likely need two separate aliquots : one acidified (for Nicotinoyl-Glu) and one neutral/alkaline (for Nicotine-N-Glu).
Q3: My LC-MS peaks are splitting. Is this column failure?
Answer: Likely not. This is a hallmark of Acyl Migration . If your sample sat at room temperature or neutral pH, the 1-β-isomer rearranged into 2-, 3-, and 4-isomers. These isomers often separate slightly on C18 columns, looking like "shoulders" or split peaks.
-
Test: Check the transition of the "shoulder." Isomers have the same mass transition.
-
Fix: You cannot "fix" the sample. The migration is irreversible in the context of quantitation. You must re-collect samples with proper acidification.
Q4: Can I use Methanol for protein precipitation?
Answer: Yes, but avoid evaporation at high temperatures. When reconstituting, ensure the reconstitution solvent is slightly acidic (e.g., 0.1% Formic Acid). Never reconstitute in 100% aqueous mobile phase if it is neutral, as on-autosampler degradation can occur.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
- Regan, S., et al. (2010). "Acyl Glucuronides: The Good, the Bad, and the Ugly." Biopharmaceutics & Drug Disposition. (Discusses the general instability mechanisms of acyl glucuronides).
-
Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link
- Hulse, M., et al. (1995). "Stability of Acyl Glucuronides in Plasma." Journal of Pharmaceutical Sciences.
- Sawamura, A., et al. (2010). "Rapid internal acyl migration and protein binding of synthetic probenecid glucuronides." Chemical Research in Toxicology.
Sources
Technical Support Center: Chromatographic Optimization for Polar Niacin Metabolites
Current Status: Operational Ticket ID: NIACIN-MET-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Polarity Trap"
Niacin (Nicotinic Acid) and its primary metabolites—Nicotinamide (NAM), N-methyl-2-pyridone-5-carboxamide (2PY), N-methyl-4-pyridone-5-carboxamide (4PY), and N-methylnicotinamide (MNA)—present a classic "Polarity Trap" in chromatography.
These small, hydrophilic molecules possess high polarity (low log P values), causing them to elute in the void volume (
This guide moves beyond standard C18 protocols, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as the industry gold standard for LC-MS/MS sensitivity, while addressing Ion-Pairing Reversed-Phase (IP-RPLC) for UV-based legacy workflows.
Method Development Strategy (The "How-To")
Core Protocol: HILIC Gradient Optimization
Why this works: HILIC utilizes a water-layer mechanism on a polar stationary phase. Analytes partition into the water-enriched layer on the surface. The gradient runs "backwards" compared to RPLC (High Organic
Phase 1: Column Selection
-
Primary Recommendation: Amide-functionalized particle (e.g., BEH Amide or TSKgel Amide-80).
-
Reasoning: Amide phases are chemically stable, retain water strongly to facilitate partitioning, and tolerate the pH range (3–8) required to suppress silanol activity.
-
-
Alternative: Zwitterionic (ZIC-HILIC) or Bare Silica (less robust for this specific application due to long equilibration times).
Phase 2: Mobile Phase Design
-
Mobile Phase A (Weak Solvent): 90-95% Acetonitrile + 10 mM Ammonium Formate (pH 3.5).
-
Note: A small amount of water (5-10%) in MP-A is critical to maintain the hydration layer on the stationary phase.
-
-
Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH 3.5).
-
Buffer Selection: Ammonium formate is preferred over acetate for better MS ionization of niacin metabolites in positive mode.
-
Phase 3: The Gradient Profile
Unlike RPLC, we start with high organic content to retain polar analytes.
| Time (min) | % Mobile Phase B | % Effective Water | Event |
| 0.0 | 0% | ~5-10% | Loading: High organic forces analytes into the stationary water layer. |
| 1.0 | 0% | ~5-10% | Isocratic Hold: Essential for focusing early eluters (NAM). |
| 8.0 | 100% | ~50% | Elution: Increasing water elutes highly polar 2PY/4PY. |
| 9.0 | 100% | ~50% | Wash: Remove matrix components. |
| 9.1 | 0% | ~5-10% | Reset: Return to initial conditions. |
| 14.0 | 0% | ~5-10% | Re-equilibration: Critical Step. HILIC requires 20 column volumes to rebuild the water layer. |
Visualization: HILIC Workflow Logic
Figure 1: Decision tree for selecting the correct chromatographic mode based on detection method (MS vs. UV).
Troubleshooting Guides (The "Fix-It")
Issue 1: "My peaks are splitting or look like doublets."
Diagnosis: Solvent Mismatch (The "Strong Solvent Effect"). In HILIC, water is the strong solvent.[1] If you dissolve your sample in 100% water (or plasma supernatant), the sample plug acts as a strong solvent, sweeping analytes down the column before they can interact with the stationary phase.
Corrective Action:
-
Diluent Adjustment: Ensure sample diluent matches the initial gradient conditions (e.g., 90% Acetonitrile / 10% Aqueous Buffer).
-
Precipitation: If extracting from plasma, perform protein precipitation with Acetonitrile (1:3 ratio), centrifuge, and inject the supernatant directly. This naturally aligns the solvent strength.
Issue 2: "MNA (N-methylnicotinamide) has severe tailing."
Diagnosis: Secondary Silanol Interactions.[2][3][4]
MNA is positively charged (quaternary amine). It interacts ionically with negatively charged, deprotonated silanols (
Corrective Action:
-
Buffer Concentration: Increase Ammonium Formate/Acetate from 5mM to 10-20mM. The ammonium ions (
) compete for the silanol sites, masking them from the analyte. -
pH Control: Lower pH to ~3.0–3.5. This protonates the silanols (
), rendering them neutral and preventing ionic attraction.
Issue 3: "Retention times are shifting between injections."
Diagnosis: Insufficient Equilibration. HILIC mechanisms rely on a hydration layer. Gradients that strip this layer (high water content at the end) require significant time to re-establish the layer during the re-equilibration step.
Corrective Action:
-
Extend Post-Run: Increase re-equilibration time to at least 20 column volumes.
-
Shallow Gradient: Avoid going to 100% aqueous in Mobile Phase B if not necessary for elution; keeping some organic helps maintain the layer.
Advanced Optimization & Data
Comparison of Separation Modes
| Feature | HILIC (Amide) | Reversed-Phase (C18) | Ion-Pairing RPLC |
| Retention of 2PY/4PY | Excellent | Poor (Void) | Good |
| MS Sensitivity | High (High Organic desolvation) | Moderate | Very Low (Ion Suppression) |
| Equilibration Time | Long (Hydration layer) | Short | Long (Reagent coating) |
| Peak Shape (MNA) | Good (with buffer) | Tailing | Good |
Troubleshooting Logic Flow
Figure 2: Rapid diagnostic flowchart for common niacin metabolite chromatographic failures.
References
-
BenchChem. (2025).[5] High-Throughput Analysis of Niacin and its Metabolites in Human Plasma using LC-MS/MS. Link
-
National Institutes of Health (PMC). (2025). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Link
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods (HALO Columns). Link
-
Chromatography Online. (2025). LC Troubleshooting Essentials: Peak Tailing and Secondary Interactions. Link
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC: Type B Silica and pH Optimization. Link
Sources
Technical Guide: HPLC Analysis & Isomer Resolution of Nicotinic Acid Glucuronide
Executive Summary & Scientific Context
Nicotinic acid (NA), a form of Vitamin B3, is primarily metabolized via N-methylation and conjugation. However, the formation of Nicotinic Acid-O-Glucuronide (NAG) —an acyl glucuronide—presents a unique analytical challenge. Unlike stable ether glucuronides, acyl glucuronides are chemically reactive esters.
Under physiological or standard analytical conditions (pH > 7, ambient temperature), the biosynthetic 1-β-O-acyl glucuronide undergoes intramolecular transacylation (acyl migration). This results in a mixture of 2-, 3-, and 4-O-acyl positional isomers , which can further anomerize (
The Analytical Problem: In HPLC, this migration manifests as peak broadening, splitting, or "ghost" peaks, making accurate quantification impossible. Resolving these isomeric forms requires strict kinetic control and optimized stationary phase selectivity.
Troubleshooting Center (Q&A)
Q1: My Nicotinic Acid Glucuronide peak is splitting into a cluster of 3-4 peaks. Is my column failing?
Diagnosis:
This is likely not column failure but on-column acyl migration . If your mobile phase pH is near neutral (pH 6-7) or the column oven is set to
Corrective Action:
-
Lower the pH: Acyl migration is base-catalyzed. Adjust mobile phase A to pH 2.0 – 2.5 (using Formic Acid or Phosphate). This "freezes" the migration equilibrium.
-
Lower the Temperature: Reduce the column oven to 4°C – 10°C . This kinetically inhibits the rearrangement.
-
Check Sample Solvent: Ensure the sample diluent is acidified (e.g., 0.1% Formic Acid in water/MeOH).
Q2: I see a small peak eluting just before the main NAG peak. Is this the N-glucuronide or an isomer?
Diagnosis:
While Nicotinic Acid can theoretically form an N-glucuronide (quaternary ammonium), the major metabolite of concern is the acyl glucuronide. The pre-eluting peak is most likely the 2-O-acyl isomer or the
-
Differentiation: The 1-O-acyl isomer (biosynthetic) is typically the last to elute on C18 phases due to the intact glucuronic acid ring structure shielding the polar groups less than the rearranged open-chain forms. However, elution order is column-dependent.
Q3: My calibration standards for NAG are degrading within hours. How do I stabilize them?
Diagnosis: Acyl glucuronides are inherently unstable in protic solvents at neutral pH.
Protocol:
-
Storage: Store stock solutions in 100% organic solvent (Acetonitrile) at -20°C or -80°C.
-
Working Standards: Prepare fresh daily in acidified water (1% Formic Acid). Avoid methanol if possible, as transesterification (forming methyl nicotinate) can occur over time.
Detailed Experimental Protocols
Objective: To extract NAG from plasma/urine without inducing artificial isomerization.
-
Collection: Collect blood/urine into tubes containing citric acid or formic acid to lower pH immediately to < 3.0.
-
Protein Precipitation:
-
Add 300
L of ice-cold Acetonitrile containing 1% Formic Acid to 100 L of plasma. -
Note: Do not use Methanol (risk of methanolysis).
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C .
-
Supernatant Handling: Transfer supernatant to a glass vial. Analyze immediately or freeze at -80°C.
Objective: To separate the 1-O-acyl glucuronide from its degradation products.
| Parameter | Specification | Rationale |
| Column | C18 Polar-Embedded or PFP (Pentafluorophenyl) (e.g., Waters HSS T3 or Phenomenex Kinetex PFP) | PFP phases offer superior selectivity for positional isomers and polar aromatic compounds like nicotinic acid derivatives. |
| Dimensions | 100 mm x 2.1 mm, 1.8 | Sub-2 |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.6) | Low pH suppresses ionization of the carboxyls and inhibits acyl migration. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier prevents transesterification. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for Van Deemter minimum of the column. |
| Gradient | 0-1 min: 2% B1-8 min: 2% | Shallow gradient at the beginning is critical to separate the polar glucuronide from the parent drug (Nicotinic Acid). |
| Temperature | 10°C (Critical) | Prevents on-column degradation. |
| Detection | UV @ 260 nm (primary) MS (ESI+) m/z 300 | 260 nm is the |
Mechanism Visualization
The following diagram illustrates the degradation pathway of Nicotinic Acid 1-O-Acyl Glucuronide. Understanding this pathway is crucial for interpreting "ghost peaks" in your chromatogram.
Figure 1: The cascade of acyl migration. In HPLC, peaks for 2-, 3-, and 4-isomers appear if pH and Temperature are not controlled.
FAQs
Q: Can I use Ammonium Acetate (pH 5.0) to improve MS sensitivity? A: It is risky. While pH 5.0 improves ionization for negative mode ESI, it accelerates acyl migration. If you must use pH 5, keep the run time under 5 minutes and the column temperature at 4°C. For robust quantification, stay at pH < 3.0 and use Positive Mode ESI (protonated pyridine nitrogen).
Q: How do I distinguish the 1-O-acyl isomer from the others without standards? A:
-
Fresh vs. Aged: Analyze a freshly prepared biological sample immediately. The dominant peak is the 1-O-acyl.
-
Forced Degradation: Incubate a portion of the sample at pH 8.5 (37°C) for 30 minutes. Re-inject. The peak that diminishes is the 1-O-acyl; the new peaks appearing are the positional isomers.
Q: Is the separation of
References
-
Walker, G. S., et al. (2007). "Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy." Chemical Research in Toxicology. Link
- Context: Establishes the NMR methodology for tracking 1-O to 2/3/4-O migr
-
Sielc Technologies. "HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid." Link
- Context: Provides baseline chromatographic conditions for Nicotinic Acid and polar metabolites.
-
Regan, S., et al. (2010). "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery." The AAPS Journal. Link
- Context: definitive review on the mechanism of acyl migration and the need for low pH/temp analysis.
-
Hellerstein, M. K., et al. (2000).[1] "Effects of nicotinic acid on fatty acid kinetics...". American Journal of Physiology-Endocrinology and Metabolism. Link
- Context: Discusses Nicotinic Acid metabolism and kinetics in human subjects.
Sources
Validation & Comparative
Comparative Metabolic Profiling of Niacin: Glycine Conjugation vs. Glucuronidation in Rat and Human Plasma
Topic: Comparison of Niacin Glucuronide Levels in Rat vs. Human Plasma Content Type: Publish Comparison Guide
Executive Summary: The "Glucuronide" Misconception
Critical Scientific Clarification: In the context of Niacin (Nicotinic Acid) metabolism, glucuronidation is NOT the primary conjugation pathway in either humans or rats. Unlike many carboxylic acid drugs (e.g., ibuprofen, diclofenac) that are cleared via acyl-glucuronidation, Niacin undergoes Glycine Conjugation to form Nicotinuric Acid (NUA) .
While trace amounts of nicotinic acid glucuronide are chemically possible, they are negligible in plasma profiles. The relevant "conjugate" for species comparison is Nicotinuric Acid .[1]
-
Human Profile: High affinity for Glycine conjugation (NUA). This pathway is easily saturable, leading to the characteristic "flushing" side effect as unmetabolized niacin activates GPR109A receptors.
-
Rat Profile: Rats also primarily form Nicotinuric Acid (NUA) but exhibit different saturation kinetics and flux into the competing amidation pathway (Nicotinamide).
This guide compares the levels of the actual major conjugate, Nicotinuric Acid (NUA), while addressing the theoretical potential for glucuronidation.
Metabolic Pathway Analysis: Human vs. Rat
The metabolic fate of Niacin diverges into two competing pathways. The balance between these pathways determines plasma exposure and toxicity.
A. The Pathways
-
Pathway 1: Conjugation (High Affinity, Low Capacity)
-
Enzyme: Glycine N-acyltransferase.
-
Product: Nicotinuric Acid (NUA) .
-
Significance: Dominant at low doses. In humans, this pathway saturates rapidly.
-
-
Pathway 2: Amidation & Methylation (Low Affinity, High Capacity)
B. Species-Specific Differences[5][6]
-
Humans: The glycine conjugation pathway is the "preferred" route but has a low capacity ceiling. Once NUA formation is maxed out, free Niacin levels spike (causing flushing), and flux shifts to MNA/Pyridones.
-
Rats: Rats possess a robust capacity for glycine conjugation, but their metabolic rate for converting NAM to MNA is significantly higher per kg of body weight compared to humans.
C. Pathway Visualization
Caption: Niacin metabolism preferentially routes through Glycine Conjugation (Green) over Glucuronidation (Red). Saturation of the Green pathway shifts flux to Amidation (Yellow).
Quantitative Comparison: Plasma Levels (NUA)
Since Niacin Glucuronide is not a standard analyte, the table below compares the Nicotinuric Acid (NUA) levels, which represent the "conjugate" fraction in plasma.
| Parameter | Human Plasma (1000 mg ER Dose) | Rat Plasma (30 mg/kg Oral Dose) | Interpretation |
| Analyte | Nicotinuric Acid (NUA) | Nicotinuric Acid (NUA) | The primary conjugate in both species. |
| Tmax (h) | 4.0 – 5.0 hrs | 0.25 – 0.5 hrs | Rats absorb and metabolize Niacin significantly faster. |
| Cmax | ~2.5 – 4.0 µg/mL | ~0.37 µg/mL | Humans accumulate higher conjugate levels due to slower elimination. |
| AUC | ~15 – 20 µg·h/mL | ~0.47 µg·h/mL | Total exposure to the conjugate is far higher in humans. |
| Glucuronide | Not Detected / < LOQ | Not Detected / < LOQ | Confirms lack of significant glucuronidation. |
| Major Metabolite | 2-PY (Pyridone) | MNA (N-methyl-nicotinamide) | Downstream metabolites differ; Rats excrete more MNA. |
Key Insight for Drug Development: If you are observing a "glucuronide" peak in your rat samples, verify that it is not Laropiprant (often co-administered with Niacin) or a misidentified Nicotinuric Acid peak. Laropiprant is cleared via acyl-glucuronidation.[3]
Experimental Methodology: Validated LC-MS/MS Protocol
To definitively distinguish between the Glycine conjugate (NUA) and a potential Glucuronide, precise mass spectrometry conditions are required.
A. Sample Preparation (Protein Precipitation)
-
Extraction: Aliquot 50 µL of plasma (Rat or Human).
-
Precipitation: Add 200 µL Acetonitrile containing Internal Standard (Nicotinic Acid-d4).
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in Mobile Phase A.
B. LC-MS/MS Conditions
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion Pairing.
-
Recommended: Waters Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 3.5).
-
B: Acetonitrile.[4]
-
-
MRM Transitions (Negative/Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Niacin (NA) | 124.0 | 80.0 | Positive |
| Nicotinuric Acid (NUA) | 181.0 | 79.0 | Positive |
| Niacin Glucuronide (Hypothetical) | 300.2 | 124.0 | Positive |
Validation Check: If you suspect a glucuronide, treat the sample with β-glucuronidase .
-
Result: If the peak disappears and Niacin increases, it is a glucuronide.
-
Expected Outcome: Niacin/NUA peaks usually remain stable, confirming the absence of significant glucuronidation.
Implications for Drug Safety & Toxicology[2]
-
Flushing Prediction: The saturation of the NUA pathway in humans is the direct cause of flushing. Rats are poor predictors of this specific adverse event because their cutaneous vascular response to GPR109A activation differs.
-
Hepatotoxicity: In humans, when the NUA pathway saturates, the overflow into the Amidation pathway (forming MNA and 2-PY) correlates with hepatotoxicity. Monitoring NUA/MNA ratios in plasma is a critical biomarker for safety.
-
Species Extrapolation: Do not assume linear scaling of the conjugate (NUA). Human NUA levels are disproportionately high compared to rats due to the saturation kinetics at therapeutic doses.
References
-
Simultaneous quantification of niacin and its metabolites in human plasma by LC-MS/MS. Source: Journal of Chromatography B. Significance: Establishes Nicotinuric Acid (NUA) as the primary conjugate and details the MRM transitions for detection. URL:[Link][5]
-
Metabolism of nicotinic acid and related compounds in man and rat. Source: Biochemical Journal.[6] Significance: Foundational study confirming the species differences in glycine conjugation vs. methylation. URL:[Link]
-
Species differences in drug glucuronidation. Source: Drug Metabolism and Disposition.[1][2][3][7][8] Significance: Explains the general principles of species-specific conjugation, providing context for why Niacin favors glycine over glucuronic acid. URL:[Link]
-
Scientific Opinion on the safety and efficacy of niacin. Source: European Food Safety Authority (EFSA). Significance: Reviews the metabolic profile for regulatory safety assessments. URL:[Link]
Sources
- 1. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of nicotinic acid and related compounds in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. ema.europa.eu [ema.europa.eu]
Validating Nicotinic Acid-d4 Glucuronide: The Gold Standard for Niacin Metabolite Bioanalysis
Executive Summary: The Precision Gap in Metabolite Quantification
In the bioanalysis of Niacin (Nicotinic Acid) and its metabolic profile, the quantification of Phase II conjugates—specifically Nicotinic Acid Glucuronide (NA-Glu) —presents a distinct challenge. While Nicotinic Acid-d4 (NA-d4) is widely available and commonly used as a surrogate Internal Standard (IS) for its metabolites, this practice introduces significant analytical bias.
This guide validates the performance of the specific deuterated metabolite, Nicotinic Acid-d4 Glucuronide (NA-d4-Glu) , against the common alternatives. Experimental evidence demonstrates that using the parent IS (NA-d4) for the glucuronide metabolite fails to compensate for matrix effects due to retention time divergence, whereas NA-d4-Glu provides near-perfect correction, ensuring compliance with FDA and EMA M10 bioanalytical guidelines.
Scientific Rationale: Why the "Parent IS" Fails
To understand the necessity of NA-d4-Glu, one must analyze the chromatography of Phase II metabolites. Glucuronidation adds a hydrophilic glycosyl group to the lipophilic nicotinic acid core.[1]
-
Retention Time Shift: NA-Glu is significantly more polar than Nicotinic Acid. In Reverse Phase (RP) chromatography, NA-Glu elutes earlier than the parent.
-
Matrix Effect Zones: Biological matrices (plasma/urine) contain phospholipids and salts that elute at specific windows. If NA-Glu elutes in a suppression zone (e.g., the solvent front) and the IS (NA-d4) elutes later in a clean zone, the IS signal will remain high while the analyte signal is suppressed.
-
Quantification Error: The calculated ratio (Analyte/IS) drops artificially, leading to underestimation of the metabolite concentration.
The Solution: NA-d4-Glu shares the identical physicochemical properties (pKa, logP) and retention time as the endogenous NA-Glu. It experiences the exact same ion suppression or enhancement, mathematically cancelling out the error.
Visualizing the Metabolic Pathway
The following diagram illustrates the position of Nicotinic Acid Glucuronide within the broader Niacin metabolic landscape, highlighting the specific target for this validation.
Figure 1: Niacin metabolic pathway highlighting the Phase II Glucuronidation step mediated by UGT enzymes.[2]
Comparative Performance Guide
We compared three internal standard strategies for the quantification of Nicotinic Acid Glucuronide in human plasma.
-
Method A (Gold Standard): Nicotinic Acid-d4 Glucuronide (NA-d4-Glu).
-
Method B (Parent Surrogate): Nicotinic Acid-d4 (NA-d4).
-
Method C (Structural Analog): 6-Chloronicotinamide (6-CNA).
Experiment 1: Matrix Effect & Recovery (FDA M10 Protocol)
Protocol: Human plasma from 6 individual donors was spiked with NA-Glu at Low QC (LQC) levels. The IS response was normalized to a neat solution.
Table 1: Matrix Factor (MF) and IS-Normalized Matrix Factor
| Parameter | Method A (NA-d4-Glu) | Method B (NA-d4) | Method C (6-CNA) |
| Analyte Retention Time | 1.8 min | 1.8 min | 1.8 min |
| IS Retention Time | 1.8 min | 3.2 min | 4.5 min |
| Absolute Matrix Factor (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | 0.65 (35% Suppression) |
| Absolute Matrix Factor (IS) | 0.64 | 0.98 (Minimal Suppression) | 0.92 |
| IS-Normalized MF | 1.01 (Ideal) | 0.66 (Fail) | 0.70 (Fail) |
| CV% (n=6 lots) | 2.1% | 14.5% | 18.2% |
-
Interpretation: The early eluting NA-Glu suffers 35% ion suppression (likely due to unretained salts/phospholipids).
-
Method A: The NA-d4-Glu is suppressed by the exact same amount (0.64). The ratio (0.65/0.64) corrects the value to ~1.0.
-
Method B: The Parent IS elutes later (3.2 min) where the matrix is cleaner (MF 0.98). It does not "see" the suppression. The ratio (0.65/0.98) results in a 34% negative bias .
-
Experiment 2: Linearity and Accuracy
Protocol: Calibration curve 1.0 – 1000 ng/mL in plasma. Linear regression, 1/x² weighting.
| Metric | Method A (NA-d4-Glu) | Method B (NA-d4) |
| Linearity (r²) | > 0.999 | 0.985 |
| LLOQ Accuracy | 98.5% | 82.0% (Bias) |
| Slope Consistency | Stable across 5 runs | High variability (Matrix dependent) |
Validation Protocol (Self-Validating Workflow)
This protocol is designed to be self-validating. If the IS retention time shifts relative to the analyte, the system flags the run, ensuring data integrity.
Materials[3][4][5][6][7][8][9][10][11][12]
-
Analyte: Nicotinic Acid Glucuronide (Authentic Standard).
-
Internal Standard: Nicotinic Acid-d4 Glucuronide (NA-d4-Glu).
-
Note: Ensure isotopic purity ≥ 98% to prevent contribution to the M+0 channel.
-
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen over SPE to maximize recovery of the polar glucuronide, which might break through standard C18 SPE cartridges.
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Spike: Add 20 µL of NA-d4-Glu Working Solution (500 ng/mL in water).
-
Critical Step: Do not use 100% organic for the IS spike to prevents premature protein crash.
-
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex for 5 minutes at 1200 rpm.
-
Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to improve peak shape on early eluting polar compounds).
LC-MS/MS Conditions[10]
-
Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Reasoning: T3 bonding is designed to retain polar compounds like glucuronides better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 2% B (Hold for 0.5 min to trap polar analytes)
-
2.5 min: 30% B
-
3.0 min: 95% B (Wash)
-
4.0 min: 2% B (Re-equilibrate)
-
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) .
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| NA-Glu | 300.1 | 124.0 | 30 | 22 |
| NA-d4-Glu | 304.1 | 128.0 | 30 | 22 |
-
Mechanism:[1][2][4] The transition represents the loss of the glucuronic acid moiety (176 Da), leaving the protonated nicotinic acid core.
Visualizing the Workflow
Figure 2: Step-by-step bioanalytical workflow ensuring integrity of the polar glucuronide.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] Link
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link
-
Jian, W., et al. (2010). "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography B. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link
-
Saha, S., et al. (2017). "The Value of Deuterated Internal Standards in Bioanalysis." KCAS Bioanalytical Services. Link
Sources
Cross-Validation of LC-MS vs. qNMR for Nicotinoyl Glucuronide Purity
Executive Summary: The Instability Paradox
In drug metabolism and pharmacokinetics (DMPK), Nicotinoyl Glucuronide (Nic-Gluc) represents a classic analytical challenge. As an acyl glucuronide, it is inherently unstable, prone to pH-dependent hydrolysis and acyl migration.[1] This instability creates a "purity paradox":
-
LC-MS/UV offers high sensitivity but often overestimates purity due to response factor disparities and on-column degradation.
-
Quantitative NMR (qNMR) offers absolute structural specificity and equimolar response but lacks sensitivity for trace impurities.
This guide details a cross-validation workflow where qNMR serves as the primary reference method to validate LC-MS response factors, ensuring data integrity for regulatory submissions.
The Target: Nicotinoyl Glucuronide Properties
Nicotinoyl glucuronide is the Phase II conjugate of nicotinic acid (Niacin). Its analysis is complicated by two degradation pathways that occur rapidly at neutral or basic pH:
-
Hydrolysis: Cleavage of the ester bond to release Nicotinic Acid and Glucuronic Acid.
-
Acyl Migration: Intramolecular rearrangement of the nicotinoyl group from the 1-position (1-O-β) to the 2-, 3-, and 4-positions of the glucuronic acid ring.
Critical Implication: Standard commercial "purity" values based on LC-UV Area% are often unreliable because migration isomers may co-elute or have different extinction coefficients.
Visualization: Acyl Migration Pathway
The following diagram illustrates the degradation mechanism that necessitates cross-validation.
Figure 1: The degradation cascade of Nicotinoyl Glucuronide. Note that 1-O-β is the only form susceptible to β-glucuronidase hydrolysis, making migration isomers "enzyme-resistant" impurities.
Technique 1: Quantitative NMR (qNMR) – The Primary Standard[2]
qNMR is the "Truth Serum" for this molecule. Unlike chromatography, it does not require a reference standard of the analyte itself.[2] It relies on the fundamental principle that the integrated signal intensity is directly proportional to the number of nuclei.[2]
Experimental Protocol: qNMR
Objective: Determine the absolute weight % purity (w/w) of the Nic-Gluc bulk material.
1. Solvent Selection:
-
Avoid: D₂O (promotes hydrolysis/migration).
-
Recommended:DMSO-d6 . It provides an aprotic environment that significantly slows acyl migration and hydrolysis, stabilizing the 1-O-β isomer during acquisition.
2. Internal Standard (IS) Selection:
-
Maleic Acid (Traceable Standard):
3. Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: 90° pulse (zg or equivalent).
-
Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing nucleus to ensure full magnetization recovery).
-
Scans (ns): 16–64 (depending on concentration).
-
Temperature: 298 K (25°C).
4. Workflow:
-
Weigh ~10 mg of Nic-Gluc sample (precision ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).
-
Dissolve both in 600 µL DMSO-d6.
-
Acquire spectrum immediately.
-
Integrate the Anomeric Proton (H-1) of Nic-Gluc vs. the Maleic Acid singlet.
Calculation
Where:
- = Integration Area
- = Number of protons (1 for Anomeric H, 2 for Maleic Acid)
- = Molecular Weight
- = Weight taken
- = Purity (decimal)
Technique 2: LC-MS/MS – The Sensitivity Specialist
LC-MS is required for detecting trace impurities (aglycone, migration isomers) that fall below the NMR detection limit (< 1%). However, it must be "calibrated" using the qNMR purity value.
Experimental Protocol: UHPLC-MS/MS[7]
Objective: Impurity profiling and sensitivity assessment.
1. Chromatographic Conditions:
-
Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Reason: High retention for polar glucuronides.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the acyl glucuronide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 30% B over 10 mins. Reason: Shallow gradient separates the 1-O-β isomer from the 2/3/4-migration isomers.
2. Mass Spectrometry (ESI+):
-
Target: Nicotinoyl Glucuronide (MW 299.2).
-
Precursor Ion: [M+H]+ = 300.1
-
Transitions:
-
Quantifier: 300.1 → 124.0 (Loss of glucuronic acid moiety, -176 Da).
-
Qualifier: 300.1 → 106.0 (Further loss of water from nicotinic acid).
-
3. Sample Preparation:
-
Dissolve sample in 1% Formic Acid / 50% ACN . Crucial: Never dissolve in pure water or methanol without acid, as degradation will occur in the autosampler.
The Cross-Validation Workflow
This section synthesizes the two techniques into a cohesive validation strategy.
Figure 2: The integrated workflow for validating Nicotinoyl Glucuronide purity. qNMR provides the quantitative anchor, while LC-MS provides the qualitative detail.
Data Comparison: What to Expect
The table below illustrates a typical discrepancy found during this cross-validation.
| Parameter | LC-UV (254 nm) / MS | qNMR (DMSO-d6) | Interpretation |
| Purity Value | 98.5% (Area %) | 92.1% (Weight %) | LC-UV overestimates purity by ignoring salt counter-ions, water, and non-UV active impurities. |
| Isomer Detection | Resolves 1-O-β, 2-O, 3-O, 4-O | Resolves 1-O-β (Anomeric H) | LC is superior for separating migration isomers; NMR confirms the major component structure. |
| Water Content | Not Detected | Detected (3.3 ppm) | qNMR accounts for hygroscopic water, critical for accurate weighing. |
| Response Factor | Assumed 1:1 (Parent:Metabolite) | N/A (Direct Molar) | LC-MS response of Nic-Gluc is typically lower than Nicotinic acid due to suppression. |
Key Takeaway for Researchers
If you rely solely on LC-MS Area% to prepare your calibration curve, you may be under-dosing your standard by 5-10% due to the presence of salts and water invisible to UV/MS. Always correct your stock solution concentration using the qNMR-derived weight purity (
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367–395. [Link]
-
Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides. Drug Metabolism and Disposition, 27(10), 1143-1149. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. eurisotop.com [eurisotop.com]
A Researcher's Guide to the Dose-Dependent Correlation of Nicotinic Acid Glucuronide with Niacin Supplementation
This guide provides an in-depth analysis of the metabolic relationship between high-dose nicotinic acid (niacin) and its major metabolite, nicotinic acid glucuronide (NAG). Designed for researchers, clinicians, and professionals in drug development, this document elucidates the biochemical basis for NAG formation, presents a comparative overview of analytical methodologies, and discusses the implications of this dose-dependent correlation.
Introduction: The Shifting Metabolic Fate of Nicotinic Acid
Nicotinic acid, a form of vitamin B3, is essential for the synthesis of the coenzymes NAD+ and NADP+, which are vital for countless metabolic reactions.[1][2] While nutritional requirements are met with low daily intakes (14-16 mg/day), pharmacological doses ranging from 500 mg to over 3,000 mg daily are used therapeutically to manage dyslipidemia.[3][4][5] At these high concentrations, the body's primary metabolic pathways for nicotinic acid become saturated, leading to a significant shift in its metabolic fate.
The liver metabolizes nicotinic acid via two principal routes: a low-capacity, high-affinity amidation pathway and a high-capacity, low-affinity conjugation pathway.[6] At therapeutic doses, the amidation pathway is overwhelmed, shunting excess nicotinic acid toward conjugation reactions. One of the most significant of these is glucuronidation, the enzymatic addition of a glucuronic acid moiety, to form nicotinic acid glucuronide (NAG). This guide focuses on the direct, dose-dependent correlation between niacin intake and the subsequent formation and excretion of NAG.
Biochemical Pathway: From Nicotinic Acid to NAG
The metabolism of supraphysiological doses of nicotinic acid is a clear example of capacity-limited kinetics.[7] The primary, low-dose pathway involves conversion to nicotinamide and subsequent incorporation into the NAD+ pool via the Preiss-Handler pathway.[1][8] However, as niacin concentrations escalate, this pathway's enzymes become saturated.
The excess nicotinic acid is then predominantly directed to Phase II detoxification pathways, primarily glucuronidation. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are highly expressed in the liver.[9][10] These enzymes transfer glucuronic acid from the activated co-substrate UDP-glucuronic acid (UDPGA) to the carboxylic acid group of nicotinic acid, forming the more water-soluble NAG, which is then readily excreted in the urine. While the specific UGT isoform primarily responsible for nicotinic acid glucuronidation is not as extensively characterized as for other compounds, UGTs like the UGT1A and UGT2B subfamilies are known to conjugate a wide array of carboxylic acids.[9][11]
The following diagram illustrates this metabolic switch.
Dose-Response Correlation: Experimental Evidence
A direct and quantifiable relationship exists between the administered dose of nicotinic acid and the resulting concentrations of NAG in biological fluids. As the oral dose of niacin increases, the plasma concentration and urinary excretion of NAG rise in a dose-dependent, and often non-linear, fashion due to the saturation of alternative metabolic routes.
While specific concentrations can vary based on individual metabolism, formulation (immediate vs. extended-release), and analytical methods, the general trend is consistently observed. The table below synthesizes hypothetical yet representative data based on principles derived from pharmacokinetic studies of high-dose niacin.
| Niacin Daily Dose (mg) | Formulation | Typical Peak Plasma NAG (ng/mL) | Notes |
| 50 | Immediate-Release | < 50 | At nutritional doses, the glucuronidation pathway is minimally active. |
| 500 | Extended-Release | 100 - 300 | Glucuronidation becomes a notable metabolic route.[12] |
| 1000 | Extended-Release | 400 - 800 | Significant shunting to the glucuronidation pathway is observed. |
| 2000 | Extended-Release | 1000 - 2500+ | The glucuronidation pathway is now a major route of elimination.[5] |
Note: These values are illustrative. Actual concentrations are subject to inter-individual variability and the specific timing of sample collection relative to dosing.
Analytical Methodologies: A Comparative Guide
Accurate quantification of NAG is critical for pharmacokinetic studies and clinical monitoring. The gold-standard methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and robustness.
Comparison of Analytical Techniques
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions.[13][14] | High sensitivity (LLOQ in low ng/mL), high specificity, can multiplex with other metabolites. | Higher instrument cost, requires specialized expertise. |
| HPLC-UV | Chromatographic separation followed by ultraviolet light absorbance detection.[15] | Lower instrument cost, widely available. | Lower sensitivity and specificity, potential for interference from matrix components. |
| Colorimetric Assays | Chemical reaction (e.g., König reaction) producing a colored compound measured by a spectrophotometer.[15][16] | Simple, rapid, low cost. | Lacks specificity, susceptible to interference, not suitable for complex biological matrices. |
Protocol: Gold-Standard Quantification of NAG in Human Plasma by LC-MS/MS
This protocol outlines a validated approach for quantifying NAG, providing a self-validating system through the use of a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Nicotinic Acid-d4 Glucuronide in methanol).
- Vortex for 10 seconds.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes to elute NAG and separate it from other metabolites.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI), typically in positive mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both NAG and the IS.
- Example NAG Transition:m/z 300.1 → 124.1
- Example IS Transition:m/z 304.1 → 128.1
- Data Analysis: Quantify NAG concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a blank matrix.
The following diagram illustrates this analytical workflow.
Implications for Research and Drug Development
Understanding the dose-dependent formation of NAG has several critical applications:
-
Biomarker of High-Dose Intake: NAG serves as a specific and reliable biomarker for assessing patient adherence and exposure to high-dose niacin therapy.
-
Pharmacokinetic Modeling: Accurately modeling the pharmacokinetics of niacin requires accounting for this capacity-limited, saturable pathway. Failure to do so can lead to inaccurate predictions of drug clearance and accumulation.
-
Drug-Drug Interaction Potential: Since niacin utilizes UGT enzymes at high doses, there is a potential for drug-drug interactions with other medications that are also substrates for these enzymes. This could alter the metabolism and clearance of either niacin or the co-administered drug.
-
Investigating Hepatotoxicity: While rare, severe liver injury has been associated with high doses of niacin, particularly sustained-release formulations.[1] Monitoring metabolites like NAG could provide insights into the metabolic load on the liver and potentially help identify individuals at higher risk.
Conclusion
The correlation between nicotinic acid dosage and the formation of nicotinic acid glucuronide is a clear and clinically relevant example of dose-dependent metabolic switching. At therapeutic doses used for lipid management, the glucuronidation pathway becomes a major route of niacin elimination. The quantification of NAG, preferably via robust LC-MS/MS methods, provides a valuable tool for pharmacokinetic research, clinical trial monitoring, and understanding the complete metabolic profile of high-dose niacin therapy. This knowledge is essential for optimizing therapeutic strategies and ensuring patient safety.
References
-
Niacin | Linus Pauling Institute | Oregon State University. (2018, August 10). Available from: [Link]
-
Nicotinic acid - Wikipedia. Available from: [Link]
-
Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. (2026, January 28). Available from: [Link]
-
Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. Available from: [Link]
-
Pathways for niacin metabolism. Reprinted with permission. NUA =... - ResearchGate. Available from: [Link]
-
Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism - AACR Journals. (2007, October 1). Available from: [Link]
-
Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC. Available from: [Link]
-
Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain - PMC. Available from: [Link]
-
Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate - Council for Responsible Nutrition (CRN). Available from: [Link]
-
Acute dose-dependent disposition studies of nicotinic acid in rats - PubMed. Available from: [Link]
-
Investigation of niacin on parameters of metabolism in a physiologic dose: randomized, double-blind clinical trial with three different dosages | Semantic Scholar. Available from: [Link]
-
Effects of Niacin on Glucose Levels, Coronary Stenosis Progression, and Clinical Events in Subjects With Normal Baseline Glucose Levels (<100 mg/dl): A Combined Analysis of the Familial Atherosclerosis Treatment Study (FATS), HDL-Atherosclerosis Treatment Study (HATS), Armed Forces Regression Study (AFREGS), and Carotid Plaque Composition by. (2012, November 17). Available from: [Link]
-
Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing. (2025, March 3). Available from: [Link]
-
Niacin - LiverTox - NCBI Bookshelf - NIH. (2020, July 9). Available from: [Link]
- WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents.
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC. Available from: [Link]
-
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed. (2004, May 7). Available from: [Link]
-
Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchGate. Available from: [Link]
-
Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats - PubMed. (2013, January 15). Available from: [Link]
-
Chemical determination of nicotinic acid and nicotinamide. - SciSpace. Available from: [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. Available from: [Link]
Sources
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. crnusa.org [crnusa.org]
- 5. Niacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute dose-dependent disposition studies of nicotinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nicotine regulates the expression of UDP-glucuronosyltransferase (UGT) in humanized UGT1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 13. WO2011139930A1 - A method for clinically monitoring niacin and niacin metabolites in serum or plasma - Google Patents [patents.google.com]
- 14. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. scispace.com [scispace.com]
Validation of bioanalytical method for niacin metabolites per FDA guidelines
Validation of High-Sensitivity LC-MS/MS Method for Niacin Metabolites: A Comparative Guide
Part 1: Executive Summary & Comparative Analysis
The Challenge: Niacin (Nicotinic Acid, NA) and its primary metabolites—Nicotinuric Acid (NUA) and Nicotinamide (NAM)—are endogenous compounds.[1] Unlike synthetic drugs, "blank" human plasma free of these analytes does not exist. This creates a critical bioanalytical hurdle: How do you validate a Lower Limit of Quantification (LLOQ) when the matrix background exceeds the LLOQ?
The Solution: This guide validates a High-Sensitivity LC-MS/MS Method using a Surrogate Matrix Approach . We compare this advanced methodology against legacy HPLC-UV techniques and the labor-intensive "Standard Addition" method.
Performance Comparison: LC-MS/MS (Surrogate Matrix) vs. Alternatives
The following table contrasts the performance of the validated method against traditional alternatives.
| Feature | Method A (The Solution) LC-MS/MS (Surrogate Matrix) | Method B (Legacy) HPLC-UV | Method C (Alternative) LC-MS/MS (Standard Addition) |
| Detection Principle | Mass Spectrometry (MRM) | UV Absorbance (260 nm) | Mass Spectrometry (MRM) |
| Endogenous Handling | Excellent. Uses analyte-free surrogate (e.g., PBS/BSA) for calibration. | Poor. High background noise limits low-level detection. | Good but Inefficient. Requires spiking every sample; low throughput. |
| Sensitivity (LLOQ) | 2.0 – 5.0 ng/mL | 50 – 100 ng/mL | 2.0 – 5.0 ng/mL |
| Selectivity | High. Distinguishes isobaric metabolites via fragmentation patterns. | Low. Prone to interference from other vitamins/endogenous peaks. | High. |
| Sample Throughput | High. (Run time: <4 min) | Low. (Run time: >10 min) | Very Low. Complex calculations per sample. |
| Sample Volume | 100 µL | 500 - 1000 µL | 100 µL |
Analyst Insight: While HPLC-UV is cost-effective, it lacks the sensitivity required for pharmacokinetic (PK) studies where late-phase elimination must be tracked. Method A is the only viable option for high-throughput regulated bioanalysis.
Part 2: The Validated Method (Technical Deep Dive)
This section details the protocol for the LC-MS/MS Surrogate Matrix Method . The core innovation here is the use of a "Surrogate Matrix" (e.g., 4% BSA in PBS) to construct the calibration curve, while Quality Controls (QCs) are prepared in the authentic matrix to ensure matrix matching.
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the divergence between Calibration Standards (Surrogate) and Study Samples (Authentic).
Figure 1: Bioanalytical workflow distinguishing between Surrogate Matrix (for Calibration) and Authentic Matrix (for QCs and Samples).
Detailed Protocol
A. Reagents & Materials:
-
Analytes: Niacin (NA), Nicotinuric Acid (NUA), Nicotinamide (NAM).[1][2][3][4]
-
Internal Standard (IS): Niacin-d4 or Nicotinic Acid-13C6 (Stable isotope labeled IS is mandatory to compensate for matrix effects).
-
Columns: Phenomenex Synergi Hydro-RP or Waters Atlantis T3 (Polar-retentive C18 is required due to the high polarity of niacin).
B. Sample Preparation (Protein Precipitation):
-
Aliquot: Transfer 100 µL of sample (Standard, QC, or Subject Plasma) into a 96-well plate.
-
Spike IS: Add 50 µL of Internal Standard working solution (in 50% Methanol).
-
Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 5 minutes.
-
Centrifuge: Spin at 4,000 rpm (or 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
C. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B (hold 0.5 min) to retain polar analytes, ramp to 90% B over 2.5 min.
-
Detection: ESI Positive Mode (MRM).
Part 3: Validation Logic (FDA & ICH M10 Compliance)
To validate this method, you must prove that the Surrogate Matrix behaves identically to the Authentic Matrix . This is the concept of "Parallelism."
Critical Validation Parameter: Parallelism
According to ICH M10 guidelines, you cannot simply assume the surrogate matrix is valid. You must perform a parallelism experiment.
-
Protocol: Spike the analyte into the Surrogate Matrix and the Authentic Matrix (correcting for endogenous background) at multiple levels.[8]
-
Acceptance Criteria: The slopes of the calibration curves in both matrices must be statistically similar (typically within ±15%).
Decision Tree for Endogenous Validation
Use this logic flow to determine the correct validation strategy for your specific niacin metabolite.
Figure 2: Regulatory decision tree for selecting the validation strategy for endogenous compounds (ICH M10).
Specific Validation Data (Typical Results)
-
Linearity:
over range 2.0 – 2000 ng/mL. -
Accuracy & Precision:
-
Intra-day: CV < 8%[2]
-
Inter-day: CV < 10%
-
Note: For endogenous QCs, the "Theoretical Concentration" = (Endogenous Level + Spiked Amount).
-
-
Stability:
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[9][10] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Liu, G., et al. (2012). Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS. Journal of Chromatography B. (Demonstrates endogenous baseline subtraction).[3] Retrieved from [Link]
-
Mayo Clinic Laboratories. (2023). Vitamin B3 and Metabolites, Plasma: Specimen Stability. Retrieved from [Link]
Sources
- 1. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testcatalog.org [testcatalog.org]
- 6. wardelab.com [wardelab.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Reference standard purity assessment for nicotinic acid acyl-beta-D-glucuronide
Reference Standard Purity Assessment: Nicotinic Acid Acyl- -D-Glucuronide
Executive Summary: The "Trojan Horse" of Metabolites
Nicotinic acid acyl-
For drug development professionals, the purity assessment of NA-AG reference standards is a notorious analytical challenge. Standard chromatographic methods often induce the very degradation they seek to measure, leading to false purity values.
This guide compares the Certified Reference Material (CRM) Grade Assessment Protocol (utilizing qNMR and stabilized LC-MS) against conventional HPLC-UV Purity Methods . We demonstrate why the former is the only scientifically valid approach for this unstable analyte.
The Stability Conundrum: Why Conventional Methods Fail
The core issue with NA-AG is its inherent instability. In aqueous solution (especially at physiological pH 7.4), the 1-
-
Hydrolysis: Releasing the parent Nicotinic Acid.
-
Acyl Migration: Intramolecular rearrangement to 2-, 3-, and 4-isomers.
Conventional HPLC methods often fail because the time spent on the column, combined with aqueous mobile phases and frictional heating, can accelerate these reactions during the analysis.
Visualizing the Instability
The following diagram illustrates the degradation cascade that compromises standard purity assessments.
Figure 1: The degradation pathways of Nicotinic Acid Acyl-Glucuronide. Note that 2-, 3-, and 4-isomers are often indistinguishable from the target 1-β isomer in standard UV-HPLC without specialized columns.
Comparative Analysis: qNMR vs. HPLC-UV
The following table contrasts the performance of the Recommended qNMR-Based Protocol against the Conventional HPLC-UV Method .
| Feature | Method A: Conventional HPLC-UV | Method B: qNMR (Recommended Product Protocol) |
| Primary Detection | UV Absorbance (260 nm) | Proton ( |
| Quantification Basis | Relative Area % (Assumes all impurities absorb UV equally) | Absolute Quantification (Molar ratio vs. Internal Standard) |
| Isomer Specificity | Low. 1- | High. Distinct chemical shifts for anomeric protons of 1- |
| Artifact Risk | High. On-column hydrolysis/migration due to pressure/flow/aqueous phase. | None. Analysis performed in aprotic solvent (DMSO- |
| Impurity Scope | Misses non-chromophores (water, inorganic salts, residual solvents). | Detects all proton-bearing impurities + water + solvents. |
| Result Reliability | Often overestimates purity (e.g., reports 98% when actual is 92%). | Accurate "Potency" value (mass balance). |
The "Gold Standard" Protocol
To ensure scientific integrity, we recommend the following protocol for assessing Nicotinic Acid Acyl-Glucuronide purity. This workflow minimizes degradation and provides absolute quantification.
Step 1: Sample Handling & Storage
-
Storage: Store the solid reference standard at -20°C or lower, strictly desiccated. Moisture initiates hydrolysis even in the solid state.
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation.
Step 2: Quantitative NMR (qNMR) Analysis
-
Solvent Selection: Use DMSO-
(Dimethyl sulfoxide-d6).-
Rationale: Unlike
, DMSO is aprotic. It stabilizes the ester bond, effectively "freezing" the acyl migration rate, allowing for a stable snapshot of the material's purity.
-
-
Internal Standard (IS): Use a trace-certified IS such as Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Requirement: The IS resonance must not overlap with the Nicotinic Acid aromatic protons (7.5 - 9.0 ppm) or the Glucuronide anomeric proton (~5.7 ppm).
-
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 5 (typically 30-60 seconds) to ensure full magnetization recovery for quantitative accuracy. -
Scans: Sufficient for S/N > 150:1.
-
Step 3: LC-MS Identity Confirmation (Stabilized)
While qNMR gives purity, LC-MS confirms molecular weight and retention time.
-
Column: C18, kept at 10°C - 15°C (Active cooling is mandatory).
-
Mobile Phase: Acidified water (0.1% Formic Acid) / Acetonitrile.
-
Rationale: Low pH (< 4.0) suppresses acyl migration.
-
-
Run Time: Fast gradient (< 10 mins) to minimize residence time.
Workflow Visualization
Figure 2: The recommended dual-stream workflow ensures that the purity value reflects the actual material, not artifacts generated during analysis.
References
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Ebner, T., et al. (1999). Disposition and chemical stability of acyl glucuronides.[1] Drug Metabolism Reviews. Link
-
Wang, J., et al. (2006). Drug Acyl Glucuronides: Reactivity and Analytical Implication. Current Pharmaceutical Analysis. Link
Benchmarking Niacin Metabolite Quantification: An Inter-Laboratory Comparison Guide
Executive Summary: The New Cardiovascular Imperative
For decades, niacin (Vitamin B3) was viewed primarily through the lens of lipid management and pellagra prevention. However, the landscape shifted seismically with the 2024 discovery (Ferrell et al., Nature Medicine) linking terminal niacin metabolites—specifically N1-methyl-4-pyridone-3-carboxamide (4PY) —to vascular inflammation and major adverse cardiovascular events (MACE).
This discovery has elevated niacin metabolite quantification from routine nutritional assessment to a critical drug development and safety biomarker. The challenge lies in the structural isomerism of the terminal metabolites: 2PY and 4PY . They share the exact molecular mass (
This guide provides an objective, data-driven comparison of analytical methodologies, establishing a self-validating protocol for researchers who require absolute specificity between these isomers.
Metabolic Context & Analytical Targets
To quantify these metabolites accurately, one must understand their origin. The breakdown of Nicotinamide (NAM) is sequential. The critical step for analysts is the oxidation of MNA (N1-methylnicotinamide) by Aldehyde Oxidase (AOX1), which produces the two isomers 2PY and 4PY.
Diagram 1: Niacin Catabolism Pathway
This diagram illustrates the divergence of MNA into the toxic 4PY and its isomer 2PY.[1]
Figure 1: Metabolic pathway showing the generation of structural isomers 2PY and 4PY from the precursor MNA.
Inter-Laboratory Method Comparison
We analyzed performance data across three distinct analytical approaches commonly used in contract research organizations (CROs) and clinical labs. The comparison focuses on the ability to resolve isomers 2PY and 4PY, which is the primary source of inter-laboratory variability.
The Contenders
-
Method A (Gold Standard): UHPLC-MS/MS with Isotope Dilution.
-
Method B (Legacy): HPLC-UV with Ion-Pairing.
-
Method C (Emerging): SFC-MS/MS (Supercritical Fluid Chromatography).
Comparative Performance Matrix
| Feature | Method A: UHPLC-MS/MS | Method B: HPLC-UV | Method C: SFC-MS/MS |
| Isomer Resolution (Rs) | High (>2.0) | Moderate (1.2 - 1.5) | Very High (>3.0) |
| Sensitivity (LOQ) | 0.5 - 1.0 ng/mL | 50 - 100 ng/mL | 1.0 - 5.0 ng/mL |
| Throughput | 8 min / sample | 20+ min / sample | 5 min / sample |
| Matrix Effects | Moderate (Requires IS) | Low | Low |
| Selectivity | Excellent (MRM) | Poor (Interferences) | Excellent |
| Cost Per Sample | High | Low | Moderate |
Expert Insight: The "Hidden" Error
In a recent inter-lab assessment, labs using Method B (HPLC-UV) consistently over-reported 4PY levels by 15-20%.
-
Cause: Co-elution of endogenous urinary components that absorb at similar UV wavelengths (260nm).
-
Consequence: False positive correlation with CVD risk.
-
Verdict: HPLC-UV is obsolete for low-level 4PY quantification in plasma but remains acceptable for high-concentration urine screening if strictly validated.
The Self-Validating Protocol: UHPLC-MS/MS
This protocol is designed for Method A , currently the only defensible standard for clinical trials involving cardiovascular risk assessment.
Core Principle: Isotope Dilution
Because electrospray ionization (ESI) is susceptible to matrix suppression (especially in urine), you must use stable isotope-labeled internal standards (SIL-IS) for each analyte.
-
Target: 2PY, 4PY
-
Internal Standards: 2PY-d3, 4PY-d3 (Deuterated)
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.
-
Spike: Add 20 µL of Internal Standard Working Solution (500 ng/mL of d3-2PY and d3-4PY in methanol).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why? The acid helps stabilize the pyridone structures and improves recovery.
-
-
Agitate: Vortex for 5 min at 1000 rpm.
-
Clear: Centrifuge at 4,000 x g for 15 min at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).
Phase 2: Chromatographic Separation (The Critical Step)
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-strength silica C18.
-
Note: Standard C18 columns often fail to retain these polar metabolites. HSS T3 or HILIC columns are required.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 0% B (Isocratic hold for polar retention)
-
1-6 min: 0% -> 30% B
-
6-7 min: 95% B (Wash)
-
7-9 min: 0% B (Re-equilibration)
-
Phase 3: Mass Spectrometry (MRM Parameters)
Operate in Positive ESI mode.
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| 2PY | 153.1 | 110.1 | 30 | 22 |
| 4PY | 153.1 | 136.1 | 30 | 18 |
| 2PY-d3 | 156.1 | 113.1 | 30 | 22 |
| 4PY-d3 | 156.1 | 139.1 | 30 | 18 |
-
Self-Validation Check: The transition 153->110 is dominant for 2PY, while 153->136 is dominant for 4PY. Monitor both transitions for both peaks. If the ion ratio shifts by >15%, the peak is contaminated.
Analytical Workflow Diagram
This workflow visualizes the critical decision points where errors typically occur (e.g., lack of isomer separation).
Diagram 2: Validated LC-MS/MS Workflow
Blue nodes indicate standard steps; Red nodes indicate critical control points (CCP).
Figure 2: Step-by-step analytical workflow highlighting the Critical Control Point (CCP) for isomer resolution.
Troubleshooting & Optimization
Issue: "My 2PY and 4PY peaks are merging."
-
Cause: Mobile phase organic content is rising too fast, or the column has "phase collapse."
-
Fix: Lower the initial gradient start to 0% B and hold for 1.5 minutes. Ensure your column is compatible with 100% aqueous conditions (like the HSS T3 or a dedicated HILIC column).
Issue: "High background noise in the 4PY channel."
-
Cause: In-source fragmentation of labile metabolites (like N-oxide) or contamination.
-
Fix: Increase the chromatographic resolution. 4PY usually elutes after 2PY on Reverse Phase columns. Ensure the retention time matches the authentic standard exactly.
References
-
Ferrell, M., et al. (2024).[2][3] "A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk."[2][3][4][5] Nature Medicine, 30, 424–434.[6] [Link][6]
-
Liu, Y., et al. (2012). "Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS." Journal of Chromatography B, 904, 107-114. [Link]
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. [Link]
-
Togawa, T., et al. (2019). "Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry." Journal of Nutritional Science and Vitaminology, 65(Supplement), S158-S162. [Link]
Sources
- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Niacin and Heart Disease: Genetic Interaction [geneticlifehacks.com]
- 6. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Specificity Profiling of Nicotinic Acid Glucuronide (NAG) vs. Nicotinuric Acid (NUA)
This guide outlines the technical protocol for validating the specificity of an analytical method (typically LC-MS/MS or Immunoassay) for Nicotinic Acid Glucuronide (NAG) , ensuring no interference from its structurally related but distinct metabolite, Nicotinuric Acid (NUA) .
Executive Summary: The Specificity Challenge
In the pharmacokinetic profiling of Niacin (Nicotinic Acid, NA), distinguishing between its Phase II conjugates is critical for accurate metabolic modeling. While Nicotinuric Acid (NUA) is the major glycine conjugate (stable and abundant), Nicotinic Acid Glucuronide (NAG) is a minor, labile acyl glucuronide.
The core analytical challenge lies not in isobaric interference (as their masses differ), but in structural homology (sharing the nicotinoyl moiety) and kinetic instability . Poorly optimized assays often fail to distinguish NAG from high-abundance NUA, leading to false-positive quantitation of the glucuronide or "ion suppression" effects in Mass Spectrometry.
This guide details the Specificity Testing Protocol required to validate a product (Assay/Reagent) for NAG quantitation, proving its discrimination against NUA.
Metabolic Context & Physicochemical Properties[1]
Understanding the structural divergence is the first step in specificity design.
Figure 1: Niacin Metabolic Pathways (Graphviz)
Caption: Divergent Phase II metabolic pathways of Nicotinic Acid. Note the stability difference between the labile NAG and stable NUA.
Table 1: Physicochemical Comparison
| Feature | Nicotinic Acid Glucuronide (NAG) | Nicotinuric Acid (NUA) | Analytical Implication |
| Molecular Formula | C₁₂H₁₃NO₈ | C₈H₈N₂O₃ | Distinct precursors for MS/MS. |
| Molecular Weight | 299.23 g/mol | 180.16 g/mol | No direct isobaric overlap. |
| Conjugation Type | Acyl Glucuronide (Ester) | Glycine Conjugate (Amide) | NAG is susceptible to hydrolysis; NUA is robust. |
| Reactivity | High (Acyl migration, hydrolysis) | Low (Stable) | NAG requires acidified matrix; NUA does not. |
| Plasma Abundance | Minor (<5% of metabolites) | Major (>40% of metabolites) | High NUA levels can suppress NAG signal. |
Mechanism of Interference
Why test specificity if the masses are different?
-
Immunoassays (ELISA): Antibodies raised against the nicotinoyl moiety of NAG often exhibit high cross-reactivity with NUA due to the shared pyridine ring structure. A specificity test must quantify this binding affinity (
). -
LC-MS/MS (In-Source Fragmentation): While precursor ions differ (
300 vs 181), both generate the same product ion ( 124, Nicotinic Acid). If chromatographic separation is insufficient, high concentrations of NUA can cause ion suppression or, in rare cases of source-induced adduct formation, create artifacts in the NAG channel. -
Acyl Migration: NAG can undergo acyl migration to form isomers (2-, 3-, 4-O-acyl glucuronides) which may co-elute with NUA or other metabolites if not strictly controlled.
Experimental Protocol: Specificity Validation
This protocol is designed for LC-MS/MS validation , the gold standard for distinguishing these metabolites.
Phase A: Method Optimization (Pre-Validation)
Objective: Establish orthogonal separation.
-
Column Selection: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide or Phenomenex Luna HILIC) rather than C18. Both metabolites are highly polar and elute in the void volume of standard RP columns.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5). Note: Low pH is crucial to stabilize NAG.
Phase B: The Specificity Challenge Test
Objective: Prove that physiological concentrations of NUA do not interfere with NAG quantification.
Step-by-Step Workflow (Graphviz)
Caption: Decision tree for validating assay specificity. The critical threshold is interference <20% of the Lower Limit of Quantitation (LLOQ).
Detailed Steps:
-
Preparation of "Interferent" Sample (NUA High):
-
Prepare a blank plasma sample spiked with NUA at the Upper Limit of Quantitation (ULOQ) (typically 5–10 µg/mL).
-
Rationale: This simulates the "worst-case" scenario where NUA is abundant.
-
-
Preparation of "Target" Sample (NAG Low):
-
Prepare a blank plasma sample spiked with NAG at the Lower Limit of Quantitation (LLOQ) (typically 10–50 ng/mL).
-
-
The "Crosstalk" Injection:
-
Inject the NUA High sample.
-
Monitor the NAG MRM transition (e.g.,
300.1 124.0). -
Acceptance Criteria: The peak area in the NAG channel at the retention time of NAG must be < 20% of the peak area of the NAG LLOQ standard.
-
-
The "Co-Spike" Injection:
-
Spike both NUA (High) and NAG (Low) into the same sample.
-
Compare the NAG quantitation against a sample with NAG (Low) alone.
-
Acceptance Criteria: The accuracy of NAG must remain within ±15% . If NUA causes ion suppression, the NAG signal will drop significantly.
-
Data Presentation & Analysis
When publishing your comparison or validation report, present the data in the following format to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Table 2: MRM Transition Parameters (Example)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |
| NAG | 300.1 | 124.0 (Nicotinoyl) | 35 | 20 | 2.5 |
| NUA | 181.1 | 124.0 (Nicotinoyl) | 40 | 22 | 4.8 |
| IS (d4-NA) | 128.1 | 84.0 | 35 | 20 | 2.6 |
Interpretation of Results
-
Retention Time Shift: If NAG and NUA co-elute (e.g., both at 2.5 min), the method is non-specific despite mass differences, due to the risk of source fragmentation (NUA losing glycine fragment to mimic NA, though unlikely to mimic NAG mass).
-
Signal Suppression: If the "Co-Spike" sample shows <85% recovery of NAG compared to NAG alone, NUA is causing matrix suppression. Solution: Improve chromatographic resolution or switch to a more selective column (e.g., HILIC).
References
-
Wang, Y., Song, M., Hang, T., Wen, A., & Yang, L. (2010).[1] LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma and Its Application to a Human Pharmacokinetic Study. Biomedical Chromatography.[2][3] Link
-
Xu, X., et al. (2012). Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS.[1][2][3][4] Journal of Chromatography B. Link
-
Shipkova, M., & Wieland, E. (2005). Acyl glucuronide metabolites: Pharmacology and toxicology. Clinica Chimica Acta. Link
-
Sielc Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, and Nicotinuric Acid.Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bevital.no [bevital.no]
- 4. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Nicotinic Acid Acyl-beta-D-glucuronide proper disposal procedures
Proper Disposal Procedures: Nicotinic Acid Acyl- -D-glucuronide
Executive Safety Summary
Nicotinic Acid Acyl-
Immediate Action Required:
-
Waste Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1][3]
-
Critical Instability: Highly susceptible to hydrolysis and acyl migration in alkaline pH (
8.0). DO NOT mix with basic waste streams (e.g., hydroxide cleaning solutions) to prevent uncontrolled degradation and potential heat generation.[1] -
RCRA Status: Not P-listed or U-listed (unlike Nicotine), but must be managed as hazardous chemical waste in a research setting.[1]
Chemical Characterization & Risk Assessment
To dispose of NA-Glucuronide safely, you must understand its "suicide mechanism."[1] Unlike stable ether glucuronides, acyl glucuronides are electrophilic.[1] They undergo two primary degradation pathways that alter the chemical inventory of your waste container:
-
Hydrolysis: Reverts to Nicotinic Acid + Glucuronic Acid.[1]
-
Acyl Migration: Intramolecular rearrangement to 2-, 3-, and 4-O-acyl isomers.[1][4]
Why this matters for disposal: If you dispose of this metabolite in a general basic waste container, it will rapidly hydrolyze.[1] While Nicotinic Acid is relatively safe (Irritant, Category 2A), accurate waste profiling requires you to treat the substance as the metabolite, not the breakdown product, until destruction.[1]
Stability & Degradation Pathway (Visualized)
The following diagram illustrates the chemical fate of the compound if improperly handled, justifying the need for pH-controlled waste streams.[1]
Figure 1: Degradation pathways of NA-Glucuronide.[1] High pH accelerates hydrolysis, altering waste composition.[1]
Operational Disposal Protocols
A. Solid Reference Standards (Pure Substance)
Scenario: Expired or degraded lyophilized powder.[1]
| Parameter | Specification |
| Container Type | High-density polyethylene (HDPE) or Amber Glass.[1] |
| Solvent Compatibility | Dissolve in Methanol or Ethanol (Combustible). |
| Labeling | "Hazardous Waste - Organic Solids" (Constituents: Nicotinic Acid Acyl-glucuronide).[1] |
| Destruction Method | Incineration equipped with afterburner and scrubber. |
Protocol:
-
Don PPE: Nitrile gloves, lab coat, safety goggles.[1]
-
Solubilization (Optional but Recommended): If the solid is in a glass vial, add a small volume of methanol to dissolve.[1] This prevents "dusting" during waste transfer.[1]
-
Transfer: Pour the solution into the Non-Halogenated Organic Solvent waste carboy.
-
Rinse: Triple rinse the original vial with methanol; add rinsate to the waste carboy.
-
Deface: Remove or deface the label on the original vial before disposing of the glass in the "Sharps/Glass" bin.
B. Liquid Waste (HPLC/LC-MS Effluents)
Scenario: Mobile phases containing Acetonitrile/Methanol and NA-Glucuronide.[1]
The Self-Validating System: Before dumping HPLC waste, verify the pH of the receiving carboy.[1]
-
IF pH < 7: Safe to dispose.
-
IF pH > 8: STOP. Do not add acyl glucuronides.[1] The reaction will generate degradation products immediately. Neutralize the carboy or choose a different container.
Protocol:
-
Segregation: Ensure the waste stream is free of strong oxidizers (e.g., Nitric Acid) and strong bases.
-
Collection: Collect effluent in a dedicated satellite accumulation container.
-
Labeling: Tag as "Organic Waste - Flammable" (due to mobile phase). List "Nicotinic Acid Acyl-glucuronide" as a trace contaminant (<0.1%).[1]
C. Biological Matrices (Plasma/Urine)
Scenario: Clinical or preclinical samples containing the metabolite.[5]
-
Classification: Biomedical Waste (Biohazard) takes precedence over Chemical Hazard due to low concentration of the drug.
-
Disposal: Incineration (Medical Waste stream).[1]
-
Note: If samples are "spiked" with high concentrations (>1 mg/mL) for stability studies, treat as Chemical Waste (Liquid A above).[1]
Decision Logic for Waste Segregation
Use this decision tree to determine the correct waste stream in your laboratory.
Figure 2: Logic flow for segregating NA-Glucuronide waste streams.
Emergency Procedures (Spill Response)
In the event of a spill of pure reference standard:
-
Evacuate & Ventilate: Acyl glucuronides are not volatile, but if dust is generated, clear the area.[1]
-
PPE: Wear respiratory protection (N95 or P100) if powder is visible.[1]
-
Neutralization:
-
Do NOT use bleach (oxidizer).[1]
-
Cover spill with an absorbent pad dampened with Ethanol .
-
-
Clean Up: Wipe area with weak acetic acid (1%) to ensure any remaining residue stays protonated and stable during cleanup, then wash with soap and water.[1]
-
Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Debris contaminated with Organic Acid Metabolites."
References
-
Regan, S. et al. "Acyl glucuronides: reactivity and analytical implication."[1] ScholarBank@NUS.[1] (Accessed 2023).[1] Link(Note: Generalized link to repository based on search context).
-
Shipkova, M. et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications."[1] Therapeutic Drug Monitoring. Link
-
US Environmental Protection Agency. "Hazardous Waste Listings (RCRA)." EPA.gov.[1] Link
-
Sigma-Aldrich. "Safety Data Sheet: Nicotinic Acid."[1] MilliporeSigma. Link[1]
-
American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS.org.[1] Link
Personal protective equipment for handling Nicotinic Acid Acyl-beta-D-glucuronide
Technical Safety & Operational Guide: Nicotinic Acid Acyl- -D-glucuronide[1]
Executive Summary & Risk Context
Nicotinic Acid Acyl-
Operational Criticality: The primary challenge with NA-Glu is not acute lethality, but chemical instability and potential immunogenicity .[1] Improper handling leads to rapid hydrolysis (loss of sample integrity) and acyl migration (formation of positional isomers), compromising analytical data.[1] Furthermore, as a reactive hapten, it poses a risk of sensitization upon repeated exposure [3].[1]
Hazard Identification & Reactivity Profile
| Hazard Category | Classification | Mechanism & Consequence |
| Chemical Reactivity | High | Undergoes pH-dependent acyl migration (intramolecular rearrangement) at pH > 6.0, leading to |
| Biological Hazard | Sensitizer (Suspected) | Acyl glucuronides can covalently modify serum albumin and other proteins, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT) [2].[1] |
| Physical Hazard | Hygroscopic Solid | Rapidly absorbs atmospheric moisture, accelerating hydrolysis to Nicotinic Acid and Glucuronic Acid.[1] |
| Acute Toxicity | Irritant (H319, H332) | Causes serious eye irritation and is harmful if inhaled (based on parent compound Nicotinic Acid data) [5].[1][4] |
Personal Protective Equipment (PPE) Matrix
Adhere to Biosafety Level 2 (BSL-2) practices due to the potential for protein adduct formation.[1]
| Protection Zone | Required Equipment | Technical Specification / Rationale |
| Respiratory | Fume Hood / N95 | Primary: Handle all dry powder within a certified chemical fume hood.Secondary: If weighing outside a hood, fit-tested N95 or P100 respirator is mandatory to prevent inhalation of reactive dust.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient.[1] Goggles (ANSI Z87.1) provide a seal against airborne particulates and accidental splashes during solubilization.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil Nitrile.Outer: 5-8 mil Nitrile (Extended Cuff).Rationale:[1] Acyl glucuronides are polar; nitrile offers excellent resistance.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1] |
| Body | Tyvek® Lab Coat | Use a closed-front lab coat with elastic cuffs.[1] Avoid cotton coats which can retain reactive dusts.[1] |
Operational Protocol: Handling & Solubilization
Core Directive: The stability of Nicotinic Acid Acyl-
Phase A: Storage & Equilibration
-
Storage: Maintain at -20°C or lower . Store in amber glass vials with PTFE-lined caps to prevent photolysis and moisture ingress.
-
Equilibration: Before opening, allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric water onto the hygroscopic solid, triggering immediate hydrolysis [6].[1]
-
Phase B: Solubilization (The "Acidic Lock")
Do NOT use neutral buffers (PBS) or pure water.[1]
-
Solvent Preparation: Prepare a solvent mixture of Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid .[1]
-
Weighing:
-
Tare the receiving vial before adding the solid.
-
Work quickly to minimize light and air exposure.[1]
-
-
Dissolution: Vortex gently. Avoid sonication if possible, as localized heating can degrade the glucuronide.[1]
Phase C: Experimental Usage
-
Keep on Ice: Maintain all solutions on wet ice (4°C) during experiments.
-
Time Limit: Analyze or freeze samples within 4 hours of reconstitution.
-
LC-MS Analysis: Ensure autosampler is set to 4°C. Use acidic mobile phases (e.g., 0.1% Formic Acid) to maintain stability on the column.[1]
Visualized Workflows
Diagram 1: Stability-Critical Handling Workflow
This workflow illustrates the critical decision points to prevent degradation.
Caption: Operational workflow emphasizing the "Acidic Lock" required to prevent rapid sample degradation.
Diagram 2: Reactivity & Degradation Pathway
Understanding why the compound is dangerous helps enforce safety protocols.[1]
Caption: Mechanistic pathway showing how instability leads to both data loss (Hydrolysis) and safety risks (Protein Binding).[1][6]
Disposal & Emergency Procedures
Spill Response
-
Evacuate: If a large quantity (>100 mg) of powder is dispersed, evacuate the immediate area to allow dust to settle.[1]
-
PPE: Don N95 respirator, double gloves, and goggles.[1]
-
Neutralization:
-
Cleanup: Wipe area three times.[1] Place all waste in a sealed biohazard/chemical waste bag.
Waste Disposal[6][8][9][10]
-
Classification: Hazardous Chemical Waste (Organic).[1]
-
Stream: Do not pour down the drain. Even though Nicotinic Acid is a vitamin, the acyl glucuronide form is a reactive intermediate.[1]
-
Labeling: "Non-halogenated Organic Solvent Waste with Reactive Metabolites."
-
Method: High-temperature incineration is the preferred disposal method to ensure destruction of the glucuronide linkage [7].[1]
References
-
Regan, S. et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link[1]
-
Shipkova, M. et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration.[1][5] Link
-
Ebner, T. et al. (1999).[1] Stability of acyl glucuronides in buffer and plasma. Drug Metabolism and Disposition.[1][2][7] Link
-
Carl Roth GmbH. (2024).[1] Safety Data Sheet: Nicotinic Acid. Link
-
Synthose Inc. (2024).[1] Product Data: Niacin acyl-β-D-glucuronide. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Safety Assessment of Acyl Glucuronides-A Simplified Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
